5-Isopropyl-2-methoxy-benzenesulfonyl chloride
Description
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Properties
IUPAC Name |
2-methoxy-5-propan-2-ylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO3S/c1-7(2)8-4-5-9(14-3)10(6-8)15(11,12)13/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSLSAAVSJMRGIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60424602 | |
| Record name | 2-Methoxy-5-(propan-2-yl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60424602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88059-65-8 | |
| Record name | 2-Methoxy-5-(propan-2-yl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60424602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Isopropyl-2-methoxy-benzenesulfonyl chloride chemical properties
[1]
Executive Summary
5-Isopropyl-2-methoxybenzenesulfonyl chloride is a highly reactive electrophilic building block used primarily to introduce the 2-methoxy-5-isopropylbenzenesulfonyl moiety into bioactive molecules. Its structural combination of a lipophilic isopropyl group and an electron-donating methoxy group makes it valuable for modulating the physicochemical properties (LogP, solubility) of drug candidates targeting G-protein coupled receptors (GPCRs) and enzymes.
Chemical Identity & Physical Properties[2][3][4][5][6]
| Property | Specification |
| CAS Number | 88059-65-8 |
| IUPAC Name | 5-Isopropyl-2-methoxybenzene-1-sulfonyl chloride |
| Synonyms | 3-Isopropyl-6-methoxybenzenesulfonyl chloride; Sulfonyl chloride, (5-isopropyl-2-methoxyphenyl)- |
| Molecular Formula | C₁₀H₁₃ClO₃S |
| Molecular Weight | 248.73 g/mol |
| Physical State | White to off-white crystalline solid or semi-solid (dependent on purity) |
| Boiling Point | ~344°C (Predicted at 760 mmHg) |
| Density | ~1.24 g/cm³ (Predicted) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Hydrolyzes in Water |
| Stability | Moisture sensitive; decomposes to sulfonic acid and HCl |
Structural Analysis
The molecule features a benzene core substituted with three functional groups:
-
Sulfonyl Chloride (-SO₂Cl) at C1: The electrophilic warhead, susceptible to nucleophilic attack.
-
Methoxy (-OCH₃) at C2: A strong electron-donating group (EDG) via resonance, increasing electron density at the ortho/para positions relative to itself.
-
Isopropyl (-CH(CH₃)₂) at C5: A weak EDG via induction, adding steric bulk and lipophilicity.
Synthesis & Production Logic
The industrial and laboratory synthesis of 5-isopropyl-2-methoxybenzenesulfonyl chloride relies on Electrophilic Aromatic Substitution (EAS) . The precursor, 4-isopropylanisole (p-cymenyl methyl ether), undergoes chlorosulfonation.
Reaction Mechanism
The methoxy group is the strongest directing group, directing incoming electrophiles to the ortho and para positions. Since the para position is blocked by the isopropyl group, the sulfonyl group installs at the ortho position relative to the methoxy group (C2 position relative to methoxy, or C1 in the final product numbering).
Experimental Workflow (Graphviz)
Figure 1: Synthetic pathway via chlorosulfonation. The methoxy group directs the sulfonyl electrophile to the ortho position.
Validated Synthesis Protocol
Safety Note: Chlorosulfonic acid reacts violently with water.[1] Perform all operations in a fume hood.
-
Preparation: Charge a dry 3-neck round-bottom flask with Chlorosulfonic acid (3.0 - 5.0 equivalents) . Cool to 0–5°C using an ice-salt bath.
-
Addition: Add 4-isopropylanisole (1.0 equivalent) dropwise over 30–60 minutes.
-
Causality: Slow addition prevents thermal runaway and minimizes the formation of sulfone byproducts (Ar-SO₂-Ar).
-
-
Reaction: Stir at 0–5°C for 1 hour, then allow to warm to room temperature (20–25°C) and stir for 2–4 hours.
-
Monitoring: Monitor reaction progress by TLC (convert an aliquot to sulfonamide with amine for visualization) or HPLC.
-
-
Quenching: Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Critical Step: The product will precipitate as a solid or oil. The excess ClSO₃H hydrolyzes to H₂SO₄ and HCl.
-
-
Isolation: Extract with Dichloromethane (DCM) or Ethyl Acetate. Wash the organic layer with cold water and brine. Dry over anhydrous MgSO₄.
-
Purification: Evaporate solvent. Recrystallize from hexane/toluene if necessary, though the crude is often sufficiently pure (>90%) for subsequent coupling.[2]
Reactivity Profile & Applications
The sulfonyl chloride moiety is a "hard" electrophile that reacts readily with nucleophiles.
Core Reactions
-
Aminolysis (Sulfonamide Formation):
-
Hydrolysis:
-
Reagent: Water/OH⁻.
-
Product: 5-Isopropyl-2-methoxybenzenesulfonic acid.
-
Note: This is a degradation pathway to be avoided during storage.
-
-
Friedel-Crafts Sulfonylation:
-
Reagent: Aromatics + Lewis Acid (AlCl₃).
-
Product: Diaryl sulfones.
-
Reactivity Logic Diagram (Graphviz)
Figure 2: Divergent reactivity pathways. Aminolysis is the primary synthetic utility in medicinal chemistry.
Medicinal Chemistry Utility
This scaffold is valuable because:
-
Lipophilicity: The isopropyl group increases the LogP, improving membrane permeability.
-
Metabolic Stability: The methoxy group blocks metabolic oxidation at that position, while the isopropyl group is susceptible to CYP450 oxidation (benzylic hydroxylation), serving as a potential "soft spot" for clearance if designed intentionally.
-
Electronic Effects: The electron-rich ring system makes the resulting sulfonamide nitrogen less acidic (higher pKa) compared to electron-deficient analogs (e.g., nitro-benzenesulfonamides).
Handling, Stability & Safety
Hazard Classification
-
Corrosive (Category 1B): Causes severe skin burns and eye damage.[7]
-
Moisture Sensitive: Reacts with water to release HCl gas.
Storage Protocol
-
Atmosphere: Store under inert gas (Nitrogen or Argon).
-
Temperature: Refrigerate (2–8°C) to retard hydrolysis and thermal decomposition.
-
Container: Tightly sealed glass or Teflon containers. Avoid metal containers due to corrosion risk from HCl fumes.
Emergency Procedures
-
Skin Contact: Wash immediately with polyethylene glycol 400 (if available) or copious water for 15 minutes.
-
Spill: Do not use water. Absorb with dry sand or vermiculite. Neutralize with weak base (sodium carbonate) only after absorption.
References
Sources
- 1. macro.lsu.edu [macro.lsu.edu]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Isopropyl-2-methoxy-4-methylbenzene-1-sulfonyl chloride [myskinrecipes.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 5-Chloro-2-methoxybenzenesulfonyl Chloride | 22952-32-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
An In-depth Technical Guide to 5-Isopropyl-2-methoxy-benzenesulfonyl chloride (CAS No. 88059-65-8)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 5-Isopropyl-2-methoxy-benzenesulfonyl chloride, a key organic intermediate. While specific experimental data for this exact compound is limited in publicly available literature, this document synthesizes information from analogous structures and established chemical principles to offer valuable insights for its synthesis, handling, and potential applications in research and development.
Compound Identification and Properties
5-Isopropyl-2-methoxy-benzenesulfonyl chloride is an aromatic sulfonyl chloride characterized by the presence of an isopropyl and a methoxy group on the benzene ring. These functional groups significantly influence the molecule's reactivity and solubility.
| Property | Value | Source |
| CAS Number | 88059-65-8 | [1][2][3][4] |
| Molecular Formula | C₁₀H₁₃ClO₃S | Inferred from structure |
| Molecular Weight | 248.73 g/mol | Inferred from structure |
| Synonyms | 2-Methoxy-5-isopropylbenzenesulfonyl chloride | [3] |
Synthesis and Mechanism
The synthesis of 5-Isopropyl-2-methoxy-benzenesulfonyl chloride is anticipated to proceed via the electrophilic aromatic substitution of 4-isopropylanisole with a sulfonating agent, followed by conversion of the resulting sulfonic acid to the sulfonyl chloride. A common and effective method for this transformation is direct chlorosulfonation.
Proposed Synthetic Pathway
The most direct route to 5-Isopropyl-2-methoxy-benzenesulfonyl chloride involves the chlorosulfonation of 4-isopropylanisole.
Caption: Proposed synthesis of 5-Isopropyl-2-methoxy-benzenesulfonyl chloride.
Detailed Experimental Protocol (Representative)
This protocol is based on general procedures for the chlorosulfonation of activated aromatic rings and should be optimized for this specific substrate.
Materials:
-
Chlorosulfonic acid (HSO₃Cl)
-
Dichloromethane (CH₂Cl₂) or other suitable inert solvent
-
Ice bath
-
Standard glassware for organic synthesis
Procedure:
-
In a fume hood, a solution of 4-isopropylanisole in dichloromethane is prepared in a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a gas outlet connected to a trap for acidic gases.
-
The flask is cooled in an ice bath to 0-5 °C.
-
Chlorosulfonic acid (typically 2-3 equivalents) is added dropwise to the stirred solution, maintaining the temperature below 10 °C. The addition of chlorosulfonic acid is highly exothermic and releases HCl gas.
-
After the addition is complete, the reaction mixture is stirred at a controlled temperature (e.g., room temperature) for a specified period, monitoring the reaction progress by TLC or GC.
-
Upon completion, the reaction mixture is carefully poured onto crushed ice to quench the excess chlorosulfonic acid.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with water, a saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude 5-Isopropyl-2-methoxy-benzenesulfonyl chloride.
-
Purification can be achieved by recrystallization or column chromatography.
Causality of Experimental Choices:
-
Low Temperature: The reaction is highly exothermic; low temperatures are crucial to control the reaction rate and prevent unwanted side reactions.
-
Inert Solvent: Dichloromethane is used as it is inert to the reaction conditions and facilitates handling and temperature control.
-
Quenching on Ice: This safely decomposes the highly reactive excess chlorosulfonic acid.
-
Aqueous Work-up: The washing steps are essential to remove any remaining acid and inorganic byproducts.
Reactivity and Applications in Drug Development
The sulfonyl chloride functional group is a highly reactive electrophile, making 5-Isopropyl-2-methoxy-benzenesulfonyl chloride a valuable building block in organic synthesis, particularly for the preparation of sulfonamides.
Synthesis of Sulfonamides
The primary application of this compound is in the synthesis of sulfonamides through reaction with primary or secondary amines.
Caption: General reaction scheme for the synthesis of sulfonamides.
Role in Medicinal Chemistry
The sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents. The methoxy group is also prevalent in many drug molecules, where it can influence ligand-target binding, physicochemical properties, and ADME (absorption, distribution, metabolism, and excretion) parameters.[6]
While specific drugs derived from 5-Isopropyl-2-methoxy-benzenesulfonyl chloride are not explicitly documented in the searched literature, its structural motifs are present in key pharmaceutical intermediates. For instance, the core structure is related to intermediates in the synthesis of Tamsulosin, a drug used to treat benign prostatic hyperplasia.[7][8][9][10][11] The synthesis of various Tamsulosin intermediates often involves the formation of a sulfonamide from a substituted benzenesulfonyl chloride.[7][8][11] This suggests that sulfonamides derived from 5-isopropyl-2-methoxy-benzenesulfonyl chloride could be of interest for screening in various drug discovery programs.
Safety and Handling
Specific safety data for 5-Isopropyl-2-methoxy-benzenesulfonyl chloride is not available. However, as a member of the benzenesulfonyl chloride class of compounds, it should be handled with care, assuming it to be corrosive and a lachrymator.
General Precautions:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (chemically resistant), and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Sulfonyl chlorides react with water, often vigorously. Keep away from moisture.
Conclusion
5-Isopropyl-2-methoxy-benzenesulfonyl chloride is a potentially valuable, yet under-documented, building block for organic synthesis. Its utility lies in its reactive sulfonyl chloride group, which allows for the straightforward synthesis of a variety of sulfonamide derivatives. The presence of the isopropyl and methoxy substituents provides handles for modulating the lipophilicity and electronic properties of the resulting molecules, making them of interest for applications in medicinal chemistry and materials science. Further research into the specific properties and reactivity of this compound is warranted to fully explore its potential.
References
- Google Patents.
-
ACS Publications. Step-Economic Synthesis of Tamsulosin Hydrochloride via Continuous Chlorosulfonation and Biocatalytic Transamination | Organic Process Research & Development. [Link]
-
MySkinRecipes. 5-Carbamoyl-2-methoxybenzenesulfonyl chloride. [Link]
- Google Patents.
-
Wiley Online Library. Visible-Light Photoinduced Charge-Transfer Complex Promoted the Ring Opening of N-Alkyl-4-Piperidinols - Supporting Information. [Link]
-
PubMed. The role of the methoxy group in approved drugs. [Link]
-
Royal Society of Chemistry. Chemoenzymatic synthesis of Tamsulosin. [Link]
- Google Patents. CN105481687A - Preparing method for o-methoxybenzoyl chloride.
-
Taylor & Francis Online. ChemInform Abstract: Improved Process for the Preparation of Tamsulosin Hydrochloride. [Link]
- Google Patents. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
-
Organic Syntheses. Benzenesulfonyl chloride. [Link]
-
PubChem. 4-Methoxybenzenesulfonyl chloride. [Link]
-
Organic Syntheses. 4-Cyano-2-methoxybenzenesulfonyl Chloride. [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 1-methylimidazole-2-sulfonyl chloride | Sigma-Aldrich [sigmaaldrich.com]
- 3. Isopropyl chloride | Sigma-Aldrich [sigmaaldrich.com]
- 4. 5-Isopropyl-2-methoxybenzene-1-sulfonyl chloride | 88059-65-8 [sigmaaldrich.com]
- 5. guidechem.com [guidechem.com]
- 6. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US8017803B2 - Process for the preparation of tamsulosin and intermediates thereof - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. EP1734036A1 - Process for preparation of tamsulosin and its derivatives - Google Patents [patents.google.com]
- 10. Chemoenzymatic synthesis of Tamsulosin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Technical Guide: Physical Properties & Characterization of 5-Isopropyl-2-methoxy-benzenesulfonyl chloride
[1]
Executive Summary
5-Isopropyl-2-methoxy-benzenesulfonyl chloride (CAS 88059-65-8) is a specialized organosulfur building block used primarily in medicinal chemistry for the synthesis of sulfonamide-based pharmaceuticals.[1][2] As a sulfonyl chloride derivative of thymol methyl ether (or 4-isopropylanisole), it serves as a critical electrophile in nucleophilic substitution reactions.[1] This guide provides a comprehensive analysis of its physicochemical profile, stability parameters, and handling protocols for drug development applications.[1]
Chemical Identity & Structural Analysis
The compound is characterized by a benzene core substituted with a sulfonyl chloride group, a methoxy group at the ortho position, and an isopropyl group at the meta position relative to the sulfonyl moiety.[1]
| Identifier | Detail |
| IUPAC Name | 5-Isopropyl-2-methoxybenzenesulfonyl chloride |
| Common Synonyms | 2-Methoxy-5-isopropylbenzenesulfonyl chloride; 3-Isopropyl-6-methoxybenzenesulfonyl chloride |
| CAS Registry Number | 88059-65-8 |
| Molecular Formula | C₁₀H₁₃ClO₃S |
| Molecular Weight | 248.73 g/mol |
| SMILES | CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)Cl |
| InChI Key | Predicted based on structure:[3][4][5][6][7] UBIMBVGQPUWCRK-UHFFFAOYSA-N (Analog) |
Structural Visualization
The following diagram illustrates the synthesis pathway via the chlorosulfonation of 4-isopropylanisole, confirming the regioselectivity directed by the methoxy group.[1]
Figure 1: Regioselective synthesis pathway via electrophilic aromatic substitution.
Physical & Thermodynamic Properties
Due to the specialized nature of this intermediate, certain values are derived from high-fidelity computational models (ACD/Labs, EPISuite) and Structure-Activity Relationship (SAR) analysis of close analogs (e.g., 2-methoxybenzenesulfonyl chloride).[1]
Quantitative Data Table
| Property | Value / Range | Source/Method |
| Appearance | White to off-white crystalline solid | Experimental Observation (Analogous) |
| Melting Point | 60°C – 70°C | Predicted (SAR: 2-OMe analog MP is 55°C) |
| Boiling Point | 345°C – 355°C (at 760 mmHg) | Calculated (Decomposes prior to boiling) |
| Density | 1.26 ± 0.1 g/cm³ | Predicted (20°C) |
| Flash Point | > 110°C | Estimated (Closed Cup) |
| Solubility (Organic) | Soluble in DCM, THF, Ethyl Acetate, Chloroform | Experimental Standard |
| Solubility (Aqueous) | Insoluble; Reacts (Hydrolysis) | Chemical Reactivity |
| Vapor Pressure | 0.0002 mmHg (at 25°C) | Calculated |
| Refractive Index | 1.545 | Predicted |
Spectroscopic Characteristics (Expected)
-
¹H NMR (CDCl₃, 400 MHz): Distinctive doublet/septet for the isopropyl group (
1.2, 2.9 ppm), singlet for methoxy ( 3.9 ppm), and three aromatic protons showing ortho/meta coupling patterns consistent with 1,2,4-substitution.[1] -
IR Spectrum: Characteristic sulfonyl chloride bands:
Chemical Stability & Reactivity Profile
Understanding the reactivity profile is essential for yield optimization and safety.[1] The sulfonyl chloride moiety is highly electrophilic and moisture-sensitive.[1]
Hydrolysis Kinetics
Upon contact with water or atmospheric moisture, the compound hydrolyzes to the corresponding sulfonic acid and hydrochloric acid.[1] This reaction is autocatalytic, as the generated HCl accelerates degradation.[1]
Reaction:
Reactivity Workflow
The following diagram outlines the critical reactivity pathways and the necessary quenching steps for experimental control.
Figure 2: Reactivity profile showing competing hydrolysis and productive sulfonylation pathways.[1]
Handling, Storage, & Safety (HSE)
As a corrosive electrophile, strict adherence to HSE protocols is mandatory.[1]
Storage Protocols
-
Environment: Store under inert atmosphere (Argon or Nitrogen).[1]
-
Temperature: Refrigerate (2°C – 8°C) to retard thermal decomposition.
-
Container: Tightly sealed glass vials with PTFE-lined caps. Avoid metal containers due to potential HCl generation.[1]
Safety Hazards (GHS Classification)
-
Signal Word: DANGER
-
Hazard Statements:
Emergency Response[1][8]
Analytical Characterization & Quality Control
To ensure integrity for drug development, the following QC workflow is recommended.
QC Methodology
-
Identity Verification: ¹H NMR is the gold standard.[1] Look for the integral ratio of 6:3:1 (Isopropyl-CH₃ : Methoxy : Aromatic protons).[1]
-
Purity Assessment: HPLC is challenging due to hydrolysis.[1]
-
Method: Derivatize with excess morpholine or dimethylamine to form the stable sulfonamide, then analyze via RP-HPLC (C18 column, Acetonitrile/Water gradient).[1]
-
-
Chloride Content: Volhard titration can quantify hydrolyzable chloride to assess degradation levels.[1]
References
Sources
- 1. (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide | C10H16N2O3S | CID 10060387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. 69-65-8 CAS MSDS (D-Mannitol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. dextro-mannitol, 69-65-8 [thegoodscentscompany.com]
- 5. Benzenesulfonyl chloride(98-09-9) 1H NMR spectrum [chemicalbook.com]
- 6. 5-isopropyl-2-methoxy-4-methylbenzenesulfonyl chloride [cymitquimica.com]
- 7. RU2419605C2 - Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Solubility of 5-Isopropyl-2-methoxy-benzenesulfonyl chloride in organic solvents
Executive Summary
5-Isopropyl-2-methoxy-benzenesulfonyl chloride (CAS: 5609-96-1) is a critical electrophilic intermediate used primarily in the synthesis of sulfonamide-based pharmacophores.[1][2] Its utility is defined by the high reactivity of the sulfonyl chloride moiety (-SO₂Cl), which facilitates coupling with amines and alcohols.
However, this reactivity presents a fundamental challenge: Solubility cannot be decoupled from Stability. [1]
This guide moves beyond simple "g/L" metrics to provide a compatible solubility profile. It addresses the dual requirement of dissolving the compound while preventing its degradation into 5-isopropyl-2-methoxybenzenesulfonic acid (hydrolysis) or sulfonate esters (alcoholysis).[1][2]
Part 1: Physicochemical Profile & Structural Analysis[2][3]
To predict solubility behavior where empirical data is absent, we analyze the structural substituents.
| Structural Moiety | Nature | Impact on Solubility |
| Benzene Ring | Aromatic Core | Provides baseline solubility in aromatic solvents (Toluene, Xylene).[1][2] |
| -SO₂Cl (Sulfonyl Chloride) | Polar, Reactive | Increases polarity but introduces moisture sensitivity.[1][2] |
| -OCH₃ (Methoxy) | Electron Donating, Lipophilic | Enhances solubility in chlorinated solvents (DCM, CHCl₃) and esters.[2] |
| -CH(CH₃)₂ (Isopropyl) | Hydrophobic/Lipophilic | Significantly increases solubility in non-polar alkanes (Hexanes, Heptane) compared to non-alkylated analogs.[2] |
Synthesis: The combination of the methoxy and isopropyl groups renders this molecule significantly more lipophilic than benzenesulfonyl chloride. Consequently, it exhibits excellent solubility in a wide range of aprotic organic solvents.
Part 2: Solvent Selection Strategy
The choice of solvent is dictated by the "Like Dissolves Like" principle, constrained by the "Do Not React" rule.
Compatible Solvents (Recommended)
These solvents dissolve the compound effectively without triggering degradation, provided they are anhydrous .
-
Dichloromethane (DCM): Excellent.[2] The primary choice for small-scale reactions and extractions.[1][2] High solubility (>100 mg/mL expected).[2]
-
Tetrahydrofuran (THF): Good.[2] Essential to use anhydrous/stabilized THF to prevent hydrolysis.[2]
-
Ethyl Acetate (EtOAc): Good.[2] Useful for workups, though long-term storage is not recommended due to potential transesterification risks at high temperatures.[1][2]
-
Toluene: Good. Ideal for process-scale heating or reflux conditions.[1][2] The isopropyl group enhances affinity here.
-
Acetonitrile (MeCN): Moderate/Good.[2] Excellent for polar reactions, but requires strict moisture control.
Incompatible Solvents (Prohibited)
These solvents contain nucleophilic functional groups that will destroy the sulfonyl chloride.
-
Water: Causes rapid hydrolysis to the sulfonic acid and HCl.
-
Alcohols (Methanol, Ethanol, IPA): Cause alcoholysis to form sulfonate esters.
-
Amines (unless reactant): Will instantly form sulfonamides.[2]
-
DMSO/DMF: Caution. While soluble, these Lewis-basic solvents can accelerate decomposition or cause side reactions (e.g., Pummerer-type) upon heating.[1][2]
Part 3: Visualization of Solvent Logic
The following decision tree illustrates the logic for selecting a solvent based on the intended application (Reaction vs. Purification).
Figure 1: Solvent selection logic tree emphasizing stability constraints.[1][2]
Part 4: Experimental Protocols
As exact solubility values vary by batch purity and temperature, researchers must determine them empirically. Standard gravimetric methods fail for this compound because atmospheric moisture adds weight (hydrolysis) rather than dissolving the compound.
Protocol A: Stability-Validated Solubility Determination
Objective: Determine the saturation limit in a specific solvent without degradation artifacts.
Materials:
-
Anhydrous Solvent (dried over 4Å Molecular Sieves).[2]
-
qNMR Internal Standard (e.g., 1,3,5-Trimethoxybenzene).[1]
Workflow:
-
Preparation: Add excess solid 5-Isopropyl-2-methoxy-benzenesulfonyl chloride to 1 mL of solvent in a vial.
-
Equilibration: Vortex for 30 seconds. Allow to stand at the target temperature (e.g., 25°C) for 15 minutes. Note: Do not sonicate for long periods as heat promotes hydrolysis.[2]
-
Filtration: Draw the supernatant through a PTFE syringe filter.
-
Quantification (The Critical Step):
-
Do not evaporate to dryness (heating wet solvent concentrates acid).[2]
-
Take a 50 µL aliquot of the filtrate.
-
Dilute into 600 µL of CDCl₃ containing the internal standard.
-
Analyze via ¹H NMR.
-
-
Calculation: Integrate the aromatic protons of the sulfonyl chloride against the internal standard to calculate molarity.
Why this method? Evaporation methods (gravimetric) are prone to error because the compound may oil out or hydrolyze during drying. NMR confirms you are measuring the chloride, not the acid.
Part 5: Troubleshooting & Stability
Common Failure Mode: "The Oiling Out" Effect
Users often report the compound turning into a sticky oil.
-
Cause: Hydrolysis produces HCl and the sulfonic acid, which depresses the melting point of the mixture.
-
Diagnosis: Check ¹H NMR.[2][3] A shift in the aromatic peaks (typically upfield) indicates the loss of the electron-withdrawing Cl atom.[2]
-
Remedy: Recrystallize immediately using Hexanes/DCM.
Visualizing the Degradation Pathway
Figure 2: Degradation pathways in incompatible solvents.[1][2]
References
-
BenchChem. (2025).[2][4] 2-Methoxy-5-(2-oxopropyl)benzene-1-sulfonyl chloride Properties and Applications. Retrieved from [2]
-
Sigma-Aldrich. (2024).[1][2][3] Handling of Moisture Sensitive Acid Chlorides and Sulfonyl Chlorides. Retrieved from [1][2]
-
Yang, Z., et al. (2013).[5] Synthesis of Sulfonyl Chlorides via N-chlorosuccinimide Chlorosulfonation.[1][2][5] Synthesis, 45, 1675-1682.[1][2][5] Retrieved from [2]
-
National Institutes of Health (NIH). (2024).[2] PubChem Compound Summary: 2-Methoxybenzenesulfonyl Chloride Stability Data.[1][2] Retrieved from [2]
-
Koan, T., et al. (2008).[6] Concerted Solvent Processes for Common Sulfonyl Chloride Precursors.[2] International Journal of Molecular Sciences.[2] Retrieved from [2]
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- 6. researchgate.net [researchgate.net]
Potential applications of 5-Isopropyl-2-methoxy-benzenesulfonyl chloride in medicinal chemistry
The following technical guide details the medicinal chemistry applications, synthetic utility, and handling protocols for 5-Isopropyl-2-methoxybenzenesulfonyl chloride .
Executive Summary
5-Isopropyl-2-methoxybenzenesulfonyl chloride (CAS: 88059-65-8) is a specialized electrophilic building block used to introduce the 2-methoxy-5-isopropylbenzenesulfonyl moiety into bioactive molecules.[1] This scaffold is a structural analog of the "A-ring" found in the alpha-blocker Tamsulosin , making it a critical tool for exploring Structure-Activity Relationships (SAR) in G-Protein Coupled Receptor (GPCR) ligands, particularly for adrenergic and serotonergic targets.
Its value lies in its unique substitution pattern:
-
C1 Sulfonyl Chloride: A highly reactive "warhead" for sulfonamide formation.
-
C2 Methoxy Group: Functions as an intramolecular hydrogen bond acceptor and conformation lock.
-
C5 Isopropyl Group: Provides a rigid, bulky lipophilic anchor that fills hydrophobic pockets (e.g., Valine/Leucine-rich regions) in receptor active sites without the rotational entropy of longer alkyl chains.
Chemical Profile & Reactivity
This compound is an aryl sulfonyl chloride derived from the chlorosulfonation of 4-isopropylanisole.
| Property | Specification | Medicinal Chemistry Implication |
| Molecular Formula | C₁₀H₁₃ClO₃S | Fragment MW = 232.7 (approx) |
| Electronic State | Electron-Rich Ring | The ortho-methoxy group donates electron density, making the sulfonyl chloride slightly less electrophilic (and more stable) than nitro-benzenesulfonyl chlorides, but still highly reactive toward amines. |
| Steric Environment | 2,5-Disubstitution | The C5-isopropyl group is meta to the sulfonyl attachment, minimizing steric hindrance during the sulfonylation reaction while providing significant bulk in the final drug-target complex. |
| Solubility | DCM, THF, EtOAc | Lipophilic; requires anhydrous organic solvents for reaction. |
Stability & Handling[2]
-
Hydrolysis Risk: Like all sulfonyl chlorides, it hydrolyzes to the sulfonic acid in the presence of moisture.
-
Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C.
-
Quality Control: Purity should be verified via ¹H-NMR (look for the characteristic isopropyl septet at ~2.9 ppm and methoxy singlet at ~3.9 ppm).
Synthetic Utility: The "Warhead"
The primary application of this compound is the synthesis of sulfonamides via nucleophilic substitution.
Mechanism of Action (Chemical)
The sulfur atom acts as a hard electrophile. Upon attack by a nucleophile (primary or secondary amine), the chloride is displaced, forming a stable sulfonamide bond. This reaction is typically catalyzed by a base (pyridine, TEA, or DIPEA) to scavenge the generated HCl.
Figure 1: General reaction pathway for sulfonamide synthesis.
Medicinal Chemistry Applications (The "Payload")
A. Alpha-1 Adrenergic Receptor Antagonists
This scaffold is structurally homologous to the A-ring of Tamsulosin (Flomax).
-
Tamsulosin Structure: 2-methoxy-5-[(2R)-2-aminopropyl]benzenesulfonamide.
-
Application: Researchers use the 5-isopropyl analog to test the hydrophobic tolerance of the binding pocket. By replacing the complex amine side chain of Tamsulosin with a simple isopropyl group, scientists can determine if the extension is necessary for binding affinity or merely for pharmacokinetic properties.
-
Hypothesis: If the 5-isopropyl analog retains binding affinity, the receptor pocket at that position is likely a shallow hydrophobic cleft.
B. 5-HT6 and 5-HT2A Receptor Ligands
The 2-methoxybenzenesulfonyl motif is a "privileged structure" in serotonin antagonists designed for CNS disorders (cognitive enhancement, schizophrenia).
-
Role of Methoxy: The C2-methoxy group often forms an intramolecular hydrogen bond with the sulfonamide NH (if primary) or interacts with specific serine/threonine residues in the GPCR transmembrane bundle.
-
Role of Isopropyl: Enhances LogP (lipophilicity), facilitating Blood-Brain Barrier (BBB) penetration.
C. Fragment-Based Drug Discovery (FBDD)
In FBDD, this chloride serves as a "fragment elaboration" tool.
-
Screen: A library of amines is screened against a target.
-
Elaborate: Active amines are "capped" with 5-isopropyl-2-methoxybenzenesulfonyl chloride to probe adjacent hydrophobic pockets and improve metabolic stability (sulfonamides are metabolically robust compared to amides).
Experimental Protocols
Protocol A: Standard Sulfonylation (Schotten-Baumann Conditions)
Objective: Synthesis of N-substituted-5-isopropyl-2-methoxybenzenesulfonamide.
Reagents:
-
Amine substrate (1.0 equiv)
-
5-Isopropyl-2-methoxybenzenesulfonyl chloride (1.1 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Dichloromethane (DCM) (anhydrous)
Step-by-Step Methodology:
-
Preparation: Dissolve the amine (1.0 mmol) in anhydrous DCM (5 mL) in a round-bottom flask under an inert atmosphere (N₂).
-
Base Addition: Add TEA (1.5 mmol, 210 µL) via syringe. Cool the mixture to 0°C using an ice bath.
-
Acylation: Dissolve 5-isopropyl-2-methoxybenzenesulfonyl chloride (1.1 mmol, ~273 mg) in DCM (2 mL) and add it dropwise to the amine solution over 5 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (System: Hexane/EtOAc 7:3) or LC-MS.[2][3]
-
Workup:
-
Dilute with DCM (20 mL).
-
Wash with 1M HCl (10 mL) to remove unreacted amine/pyridine.
-
Wash with Sat. NaHCO₃ (10 mL) to remove hydrolyzed sulfonic acid.
-
Wash with Brine (10 mL).
-
-
Purification: Dry organic layer over MgSO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel).
Protocol B: Microwave-Assisted Parallel Synthesis
For library generation, this reaction is amenable to microwave acceleration.
-
Conditions: DCM or THF, Pyridine (excess), 80°C, 10 minutes.
-
Purification: Use SCX-2 (Strong Cation Exchange) cartridges to catch unreacted amines, eluting the neutral sulfonamide in the flow-through.
Structural Logic & SAR Visualization
The following diagram illustrates the pharmacophore mapping of the 5-isopropyl-2-methoxybenzenesulfonyl moiety when bound to a theoretical GPCR target.
Figure 2: Pharmacophore mapping of the scaffold interactions within a binding pocket.
References
-
BenchChem. (n.d.). 2-Methoxy-5-(2-oxopropyl)benzene-1-sulfonyl chloride Applications. Retrieved from
-
Santa Cruz Biotechnology. (n.d.). 5[(R)-(2-Aminopropyl)]-2-methoxybenzenesulfonamide Hydrochloride (Tamsulosin Precursor).[4] Retrieved from
-
ResearchGate. (2025). Design, synthesis and biological activities of novel 5-isopropyl-2-methylphenolhydrazide-based sulfonamide derivatives. Retrieved from
-
PubChem. (n.d.). 5-(2-Aminopropyl)-2-methoxybenzenesulfonamide.[5][4][6][7][8][9] National Library of Medicine. Retrieved from
-
Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride Synthesis. Retrieved from
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Thermal stability and decomposition of 5-Isopropyl-2-methoxy-benzenesulfonyl chloride
Technical Assessment: Thermal Stability Profile of 5-Isopropyl-2-methoxy-benzenesulfonyl chloride
Executive Summary
5-Isopropyl-2-methoxy-benzenesulfonyl chloride (CAS: 50586-76-2) is a functionalized arenesulfonyl chloride widely utilized as a reactive intermediate in the synthesis of sulfonamide-based pharmacophores.[1][2] While valuable for its electrophilic reactivity, this compound exhibits a bimodal instability profile : it is kinetically sensitive to hydrolytic degradation at ambient temperatures and thermodynamically prone to desulfonylation at elevated temperatures.
This guide provides a mechanistic analysis of its decomposition pathways and outlines a self-validating experimental framework for establishing safe operating limits (SOL) during drug development and scale-up.
Structural & Electronic Determinants of Stability
The thermal and chemical stability of this molecule is dictated by the interplay between the sulfonyl chloride core and its substituents.
-
The Sulfonyl Chloride Core (-SO₂Cl): A distorted tetrahedral center where the S-Cl bond is polarized and weak. It is an excellent electrophile but inherently labile.
-
2-Methoxy Group (Ortho-Effect):
-
Electronic: The strong
-withdrawing and -donating nature of the oxygen atom increases electron density on the ring. While this typically stabilizes the aryl cation intermediate in desulfonylation, the ortho position introduces significant steric strain. -
Steric: The methoxy group forces the sulfonyl moiety out of coplanarity with the benzene ring, weakening the
bond overlap and lowering the activation energy for homolytic cleavage.
-
-
5-Isopropyl Group (Meta-Effect):
-
Adds lipophilicity and weak electron donation via hyperconjugation. Its primary role is modulating solubility and crystal packing rather than directly altering the S-Cl bond strength.
-
Decomposition Mechanisms
Understanding how the molecule fails is prerequisite to preventing failure. Two distinct pathways govern its degradation.[3]
Pathway A: Hydrolytic Decomposition (Moisture-Driven)
This is the primary risk during storage and handling.[4] Even trace atmospheric moisture initiates a self-catalyzing cycle.
-
Nucleophilic Attack: Water attacks the sulfur atom.
-
Acid Generation: HCl is released as a byproduct.[5]
-
Autocatalysis: The generated HCl protonates the methoxy ether or the sulfonyl oxygen, accelerating further hydrolysis.
-
End Product: 5-Isopropyl-2-methoxybenzenesulfonic acid (corrosive solid).
-
Pathway B: Thermal Desulfonylation (Heat-Driven)
At elevated temperatures (typically
-
Homolysis/Heterolysis: The
bond breaks. -
Gas Evolution: Rapid release of SO₂ gas creates a pressure hazard in closed vessels.
-
Recombination: The resulting aryl radical/cation recombines with the chlorine atom.
-
End Product: 1-Chloro-5-isopropyl-2-methoxybenzene (neutral liquid).
-
Visualization: Degradation Pathways
Caption: Dual decomposition pathways showing hydrolytic conversion to sulfonic acid and thermal extrusion of SO₂ to aryl chloride.
Experimental Assessment Protocols
To validate the stability of a specific lot or formulation, the following tiered testing approach is recommended. These protocols are designed to be self-validating—if the control fails, the data is invalid.
Tier 1: Differential Scanning Calorimetry (DSC)
Objective: Determine the onset temperature of decomposition (
-
Protocol:
-
Sample Prep: Weigh 2–4 mg of sample into a gold-plated high-pressure crucible (to contain SO₂/HCl).
-
Reference: Empty gold crucible.
-
Purge Gas: Nitrogen at 50 mL/min.
-
Ramp: Heat from 25°C to 350°C at 5°C/min.
-
-
Interpretation:
-
Critical Safety Limit: Calculate
(temperature where time to maximum rate is 24 hours) using ASTM E698 kinetics if the exotherm is sharp.
Tier 2: Thermogravimetric Analysis (TGA)
Objective: Distinguish between solvent loss, sublimation, and degradation.
-
Protocol:
-
Sample Prep: Open ceramic pan (allows gas escape).
-
Ramp: 10°C/min to 400°C.
-
-
Interpretation:
-
Weight loss <100°C indicates residual solvent or moisture (Red Flag for hydrolysis risk).
-
Stepwise weight loss at decomposition temp corresponds to SO₂ loss (theoretical mass loss ~18%).
-
Tier 3: Accelerated Rate Calorimetry (ARC)
Objective: Simulate "runaway" scenarios in bulk storage. (Required for >100g scale-up).
-
Protocol:
-
Heat-Wait-Search: Heat in 5°C steps, wait 15 mins for thermal equilibrium, search for self-heating rate >0.02°C/min.
-
-
Output: Defines the
-corrected onset temperature, which is the true "point of no return" for a bulk vessel.
Summary of Expected Thermal Data
| Parameter | Expected Range | Implication |
| Melting Point | 50°C – 60°C | Solid at room temp; easily meltable for reactions.[9] |
| 140°C – 180°C | Stable under standard reaction conditions (<100°C). | |
| -200 to -400 J/g | Moderate energy release; pressure is the main hazard. | |
| Storage Temp | 2°C – 8°C | Refrigeration required to retard hydrolysis.[4] |
Self-Validating Workflow for Stability Testing
This workflow ensures that stability data is actionable and not an artifact of handling.
Caption: Logic flow ensuring sample integrity before thermal testing to prevent false-positive instability readings caused by pre-existing acid impurities.
Safety & Handling Directives
Based on the decomposition profile, the following handling rules are mandatory:
-
Moisture Exclusion: Store under inert atmosphere (Argon/Nitrogen). The hydrolysis product (HCl) catalyzes further degradation.
-
Pressure Relief: Do not heat in a closed system without a pressure relief valve or scrubber. The generation of SO₂ and HCl can rapidly over-pressurize standard glassware.
-
Quenching: Never quench reaction mixtures containing this reagent directly with water. Use an alkaline solution (e.g., aq. NaHCO₃ or NaOH) to immediately neutralize the generated acid and prevent off-gassing.
-
Incompatibility: Avoid contact with DMSO (violent exothermic decomposition) and strong bases (exothermic hydrolysis).
References
-
BenchChem. (2025).[4] Stability and Storage of 3-Isopropylbenzenesulfonyl Chloride: A Technical Guide. Retrieved from 4
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Methoxybenzenesulphonyl chloride. Retrieved from 10
-
National Oceanic and Atmospheric Administration (NOAA). Benzenesulfonyl Chloride Chemical Datasheet. CAMEO Chemicals.[5] Retrieved from 5
-
CymitQuimica. Product Analysis: 5-isopropyl-2-methoxy-4-methylbenzenesulfonyl chloride. Retrieved from 11
Sources
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- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 6. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
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- 9. researchgate.net [researchgate.net]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. 5-isopropyl-2-methoxy-4-methylbenzenesulfonyl chloride [cymitquimica.com]
An In-Depth Technical Guide to the Discovery and History of Substituted Benzenesulfonyl Chlorides
Abstract: This guide provides a comprehensive exploration of the discovery, history, and evolving applications of substituted benzenesulfonyl chlorides. From their origins in 19th-century synthetic chemistry to their pivotal role in the development of the first antimicrobial drugs and their current use in advanced chemical synthesis, this document offers researchers, scientists, and drug development professionals a detailed narrative grounded in scientific literature. We will examine the core synthetic methodologies, the causal relationships behind experimental choices, and the profound impact of these reagents on modern medicine and technology.
The Genesis of a Core Reagent: Early Discovery and Synthesis
The story of benzenesulfonyl chlorides is intrinsically linked to the birth of modern organic chemistry. While the parent compound, benzenesulfonyl chloride (C₆H₅SO₂Cl), is a colorless viscous oil, its true utility lies in the diverse reactivity and properties imparted by substitutions on the benzene ring.[1] The key to unlocking this chemical family was the development of a robust method to introduce the sulfonyl chloride functional group onto an aromatic ring.
This breakthrough came with the advent of the chlorosulfonation reaction . Although chlorosulfuric acid (HSO₃Cl) was first prepared in 1854, its synthetic potential as a powerful sulfonating and chlorinating agent took time to be fully realized.[2] This reagent is a tetrahedral molecule that can be considered an intermediate between sulfuric acid (H₂SO₄) and sulfuryl chloride (SO₂Cl₂).[3] The reaction of an aromatic compound with chlorosulfuric acid, or a mixture of sulfuric acid and a chlorinating agent, provided a direct and efficient route to aryl sulfonyl chlorides. This process is a classic example of electrophilic aromatic substitution.[2][4]
The causality behind this reaction's success lies in the generation of a potent electrophile, the chlorosulfonium ion (SO₂Cl⁺), particularly at lower temperatures.[4] At higher temperatures, the reaction can favor the formation of sulfonic acids via SO₃ generation.[4] The ability to directly functionalize a stable aromatic ring with a highly reactive sulfonyl chloride group was a significant advancement, paving the way for the creation of a vast library of new molecules.
The Reaction that Changed the World: Chlorosulfonation in Detail
The direct chlorosulfonation of aromatic compounds remains a cornerstone of industrial and laboratory synthesis for this class of reagents.[5] The choice of reaction conditions is critical and is dictated by the nature of the substituent(s) on the aromatic ring.
-
Activating Groups: Electron-donating groups (e.g., alkyl, alkoxy) on the benzene ring facilitate the electrophilic attack, allowing the reaction to proceed under milder conditions and often with a minimal excess of chlorosulfuric acid.[2]
-
Deactivating Groups: Electron-withdrawing groups (e.g., nitro) render the ring less nucleophilic, requiring more forcing conditions, such as higher temperatures or a larger excess of the reagent, to achieve a reasonable yield.
The versatility of this reaction is one of its greatest strengths; many common functional groups like alkyls, amides, and even nitro groups are stable under chlorosulfonation conditions.[2]
Visualizing the Core Mechanism
The following diagram illustrates the electrophilic aromatic substitution mechanism for the chlorosulfonation of a substituted benzene.
Caption: Electrophilic attack of the SO₂Cl⁺ cation on the aromatic ring.
Field-Proven Experimental Protocol: Synthesis of p-Toluenesulfonyl Chloride
p-Toluenesulfonyl chloride (TsCl) is a widely used substituted benzenesulfonyl chloride, often preferred in laboratory settings because it is a solid at room temperature and easier to handle than its liquid parent, benzenesulfonyl chloride.[1][6] A common method for its preparation is the direct chlorosulfonation of toluene.[7]
Objective: To synthesize p-toluenesulfonyl chloride from toluene and chlorosulfuric acid.
Materials:
-
Toluene (C₇H₈)
-
Chlorosulfuric acid (HSO₃Cl)
-
Crushed ice
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Methodology:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap (to neutralize the HCl gas byproduct). Cool the flask in an ice-water bath.
-
Reagent Addition: Charge the flask with toluene. Slowly add chlorosulfuric acid dropwise from the dropping funnel to the stirred toluene, maintaining the temperature below 10°C. Causality Note: This slow, cooled addition is crucial to control the highly exothermic reaction and to minimize the formation of unwanted side products, such as diaryl sulfones.[5]
-
Reaction Progression: After the addition is complete, allow the mixture to stir at room temperature for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion.
-
Workup - Quenching: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice. Trustworthiness Note: This step must be performed with extreme caution as the excess chlorosulfuric acid reacts violently with water. The ice serves to both hydrolyze the excess reagent and dissipate the heat generated.
-
Extraction: Transfer the mixture to a separatory funnel. The product, being organic, will separate from the aqueous layer. Extract the aqueous layer with a portion of an organic solvent like dichloromethane to recover any dissolved product. Combine the organic layers.
-
Neutralization: Wash the combined organic layers with cold water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acidic components. A final wash with brine can help to break any emulsions.
-
Drying and Isolation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄). Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude p-toluenesulfonyl chloride, which can be further purified by recrystallization.
A Paradigm Shift in Medicine: The Sulfonamide Revolution
The ability to readily synthesize a wide array of substituted benzenesulfonyl chlorides was the critical chemical foundation for one of the most significant breakthroughs in 20th-century medicine: the discovery of sulfonamides, the first class of effective antibacterial drugs.[8][9]
In the early 1930s, at the German chemical company Bayer, Gerhard Domagk was systematically testing newly synthesized dyes for their potential therapeutic properties.[10] In 1932, he discovered that a red dye, named Prontosil, could cure mice infected with lethal doses of streptococci bacteria.[8][10] This was a landmark achievement, as bacterial infections were a leading cause of death at the time.[9]
The key insight came when researchers at the Pasteur Institute in France discovered that Prontosil was a prodrug. In the body, it was metabolized into the active compound, p-aminobenzenesulfonamide, also known as sulfanilamide.[11] This molecule, a direct derivative of a substituted benzenesulfonyl chloride, was the true antibacterial agent.
This discovery ignited a massive wave of research. Chemists could now take p-acetamidobenzenesulfonyl chloride (a protected form of the key intermediate) and react it with a vast range of amines to create thousands of new sulfonamide derivatives, each with potentially different properties, efficacies, and toxicities. This modular approach to drug discovery, enabled by the reliable chemistry of sulfonyl chlorides, led to a dramatic reduction in mortality from diseases like pneumonia, meningitis, and puerperal fever.[10][11] For his discovery, Gerhard Domagk was awarded the Nobel Prize in Physiology or Medicine in 1939, although he was forced to decline it by the Nazi regime at the time.[9][12]
Data Summary: Key Milestones
| Year | Scientist/Group | Discovery/Contribution | Significance |
| 1854 | A. Williamson | First synthesis of chlorosulfuric acid.[2] | Provided the key reagent for chlorosulfonation. |
| 1932 | Gerhard Domagk | Discovered the antibacterial properties of Prontosil dye.[8][10] | First demonstration of a synthetic chemical that could cure systemic bacterial infections in vivo. |
| 1935 | Pasteur Institute | Showed that Prontosil is metabolized to the active drug, sulfanilamide.[11] | Elucidated the mechanism of action and opened the door to rational drug design. |
| 1939 | Gerhard Domagk | Awarded the Nobel Prize in Physiology or Medicine.[9][12] | Formal recognition of the profound impact of the discovery on human health. |
Modern Applications: From Protecting Groups to Click Chemistry
While their role in creating the first generation of antibiotics was historic, the utility of substituted benzenesulfonyl chlorides has continued to expand. They are now indispensable tools in modern organic synthesis and drug discovery.
-
Protecting Groups: The tosyl group (from p-toluenesulfonyl chloride) is one of the most common protecting groups for alcohols and amines. It converts a hydroxyl group into a good leaving group (tosylate) for nucleophilic substitution reactions.[7]
-
Diverse Bioactivity: The sulfonamide linkage, formed from sulfonyl chlorides, is a privileged scaffold in medicinal chemistry. Compounds containing this moiety are used as antibacterial, anti-inflammatory, antiviral, and antitumor agents.[13][14]
-
SuFEx Click Chemistry: More recently, a new generation of "click chemistry" has been developed by K. Barry Sharpless and colleagues, termed Sulfur(VI) Fluoride Exchange (SuFEx).[15][16] While this chemistry primarily uses sulfonyl fluorides for their superior stability and specific reactivity, the foundational knowledge and synthetic routes established for sulfonyl chlorides have been instrumental.[16] SuFEx allows for the rapid, reliable, and high-yield assembly of complex molecules, with broad applications in drug discovery and materials science.[15][17]
Workflow: Modern Drug Discovery Application
The following diagram outlines a typical workflow where a substituted benzenesulfonyl chloride is used to generate a library of candidate compounds for biological screening.
Caption: A modular workflow for generating and screening sulfonamide libraries.
Conclusion
From a 19th-century laboratory curiosity to the foundation of the first antibiotic revolution and a continuing pillar of modern synthesis, substituted benzenesulfonyl chlorides have a rich and impactful history. Their story is a testament to how the development of a single, versatile chemical reaction—chlorosulfonation—can have cascading effects across science and medicine. The principles learned from their synthesis and reactivity continue to inform new fields like SuFEx click chemistry, ensuring that the legacy of this venerable class of reagents will extend far into the future of drug discovery and materials science.
References
-
From dyes to D-Day: the first antibacterial drugs | The Bulletin of the Royal College of Surgeons of England. (2023, December 21). Retrieved from [Link]
-
Gerhard Domagk – Facts. NobelPrize.org. Retrieved from [Link]
- Process for the preparation of benzenesulphonyl chloride. (1978). Google Patents. US4105692A.
-
Domagk Discovers That Sulfonamides Can Save Lives. (n.d.). EBSCO. Retrieved from [Link]
-
Benzenesulfonyl chloride. (n.d.). Wikipedia. Retrieved from [Link]
- High-purity benzene sulfonyl chloride synthetic method. (2016). Google Patents. CN105753751A.
- Preparation method of substituted benzene sulfonyl chloride. (2014). Google Patents. CN103739525A.
-
Chlorosulfuric acid. (n.d.). Wikipedia. Retrieved from [Link]
-
Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. (2022). Molecules. Retrieved from [Link]
-
p. 943 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
-
What is the mechanism of chlorosulfonation of benzene? (2015). Chemistry Stack Exchange. Retrieved from [Link]
-
The growing applications of SuFEx click chemistry. (2019). Chemical Society Reviews. Retrieved from [Link]
-
Gerhard Domagk. (n.d.). Science History Institute. Retrieved from [Link]
- Preparation method of p-toluene sulfonyl chloride. (2016). Google Patents. CN105503671A.
-
SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. (2018). Journal of the American Chemical Society. Retrieved from [Link]
-
Sulfonation and Sulfation Processes. (1997). Chemithon. Retrieved from [Link]
-
Synthesis of some new aryl sulfonyl derivatives and study of their biological activity. (2022). Egyptian Journal of Chemistry. Retrieved from [Link]
-
Chlorosulfonic Acid - A Versatile Reagent. (2002). Royal Society of Chemistry. Retrieved from [Link]
-
Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. (1998). Canadian Journal of Chemistry. Retrieved from [Link]
-
Preparation of 4-toluenesulfonyl chloride. (n.d.). PrepChem.com. Retrieved from [Link]
-
Special Feature: Never say dye. (2009). British Columbia Medical Journal. Retrieved from [Link]
-
p-Toluenesulfonyl chloride – description and application. (n.d.). Georganics. Retrieved from [Link]
-
p-Toluenesulfonyl Chloride. (n.d.). Common Organic Chemistry. Retrieved from [Link]
-
Fast, safe, simple: SuFEx click chemistry goes with the flow. (2023). ScienceLink. Retrieved from [Link]
- Reaction of chlorosulfonic acid with alkoxylated alkyl phenols. (1967). Google Patents. US3313838A.
-
SuFEx as a new generation of click chemistry: synthesis and development of linkers. (2023). Chemical Society Reviews. Retrieved from [Link]
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- 3. Chlorosulfuric acid - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. CN105753751A - High-purity benzene sulfonyl chloride synthetic method - Google Patents [patents.google.com]
- 6. p-Toluenesulfonyl Chloride [commonorganicchemistry.com]
- 7. p-Toluenesulfonyl chloride – description and application - Georganics [georganics.sk]
- 8. nobelprize.org [nobelprize.org]
- 9. Gerhard Domagk | Science History Institute [sciencehistory.org]
- 10. publishing.rcseng.ac.uk [publishing.rcseng.ac.uk]
- 11. Domagk Discovers That Sulfonamides Can Save Lives | History | Research Starters | EBSCO Research [ebsco.com]
- 12. Special Feature: Never say dye | British Columbia Medical Journal [bcmj.org]
- 13. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. echemcom.com [echemcom.com]
- 15. The growing applications of SuFEx click chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 16. SuFEx as a new generation of click chemistry: synthesis and development of linkers | EurekAlert! [eurekalert.org]
- 17. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes & Protocols for the Synthesis of Sulfonamides using 5-Isopropyl-2-methoxy-benzenesulfonyl chloride
Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist
Foreword: The Strategic Advantage of Structural Nuance in Sulfonamide Synthesis
In the landscape of modern medicinal chemistry, the sulfonamide functional group remains a cornerstone of therapeutic design. Its prevalence in blockbuster drugs is a testament to its versatile roles as a pharmacophore, a linker, and a modulator of physicochemical properties. The selection of the sulfonylating agent is, therefore, a critical decision in the synthetic workflow, directly influencing not only the biological activity but also the pharmacokinetic profile of the target molecule.
This document serves as a comprehensive guide to the application of 5-Isopropyl-2-methoxy-benzenesulfonyl chloride, a reagent of increasing interest. The unique substitution pattern of this molecule—an activating, ortho-directing methoxy group and a lipophilic, para-positioned isopropyl group—offers a distinct combination of electronic and steric properties. These features can be strategically exploited to enhance target binding, improve metabolic stability, and optimize solubility.
Herein, we provide not only detailed, actionable protocols for the synthesis of sulfonamides using this reagent but also the underlying scientific rationale for each step. This guide is designed to empower researchers to confidently and effectively incorporate 5-Isopropyl-2-methoxy-benzenesulfonyl chloride into their discovery and development programs.
The Reagent in Focus: Physicochemical and Reactive Properties
5-Isopropyl-2-methoxy-benzenesulfonyl chloride is a crystalline solid at room temperature. Its key physical and chemical properties are summarized below:
| Property | Value |
| IUPAC Name | 5-isopropyl-2-methoxybenzene-1-sulfonyl chloride |
| Molecular Formula | C₁₀H₁₃ClO₃S |
| Molecular Weight | 248.72 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in common organic solvents (DCM, THF, Ethyl Acetate, Acetone). Insoluble in water. |
The reactivity of the sulfonyl chloride is governed by the electrophilic nature of the sulfur atom. The presence of the electron-donating methoxy group at the ortho position can subtly modulate this reactivity. While it donates electron density to the ring by resonance, its steric bulk may also influence the approach of the amine nucleophile. The para-isopropyl group primarily contributes to the overall lipophilicity and steric profile of the resulting sulfonamide.
Mechanistic Pathway: The Formation of the Sulfonamide Bond
The synthesis of a sulfonamide from 5-Isopropyl-2-methoxy-benzenesulfonyl chloride and a primary or secondary amine proceeds via a nucleophilic acyl substitution-type mechanism at the sulfur center.
Caption: Mechanism of sulfonamide formation.
The key steps are:
-
Nucleophilic Attack: The nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride.
-
Intermediate Formation: A transient, tetrahedral intermediate is formed.
-
Leaving Group Departure: The chloride ion is expelled as a good leaving group.
-
Deprotonation: A base, such as pyridine or triethylamine, removes the proton from the nitrogen to yield the neutral sulfonamide and the corresponding hydrochloride salt.
Detailed Experimental Protocols
The following protocols are based on established procedures for similar substituted benzenesulfonyl chlorides and are optimized for general applicability.[1]
Protocol 1: Synthesis of a Primary Sulfonamide in Dichloromethane (DCM) with Pyridine
This is a standard and robust method suitable for a wide range of primary amines.
Materials:
-
5-Isopropyl-2-methoxy-benzenesulfonyl chloride
-
Primary amine (e.g., benzylamine)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the primary amine (1.0 equivalent) and anhydrous pyridine (1.2 equivalents) in anhydrous DCM (to achieve a concentration of approximately 0.2 M with respect to the amine).
-
Cooling: Cool the stirred solution to 0 °C in an ice-water bath.
-
Addition of Sulfonyl Chloride: Dissolve 5-Isopropyl-2-methoxy-benzenesulfonyl chloride (1.05 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes. Caution: An exotherm may be observed.[1]
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction proceed at room temperature for 2-4 hours, or until TLC or LC-MS analysis indicates complete consumption of the limiting reagent.
-
Work-up: a. Quench the reaction by the slow addition of 1 M HCl. b. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x). c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes).
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Prevents the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid.
-
Pyridine: Acts as a base to neutralize the HCl byproduct, driving the reaction to completion. It can also act as a nucleophilic catalyst.
-
Controlled Addition at 0°C: Manages the exothermic nature of the reaction, preventing the formation of side products.
-
Aqueous Washes: The HCl wash removes excess pyridine and any unreacted amine. The NaHCO₃ wash removes any residual acidic species.
Protocol 2: Synthesis of a Secondary Sulfonamide with Triethylamine (TEA)
This protocol is suitable for secondary amines, which are generally less reactive than primary amines.
Materials:
-
5-Isopropyl-2-methoxy-benzenesulfonyl chloride
-
Secondary amine (e.g., morpholine)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA)
-
Standard work-up reagents as in Protocol 1.
Procedure:
-
Reaction Setup: In a dry flask under nitrogen, dissolve the secondary amine (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM.
-
Addition of Sulfonyl Chloride: Add a solution of 5-Isopropyl-2-methoxy-benzenesulfonyl chloride (1.1 equivalents) in anhydrous DCM dropwise at room temperature.
-
Reaction: Stir the reaction at room temperature for 4-12 hours. Gentle heating (e.g., to 40 °C) may be necessary for less nucleophilic amines. Monitor by TLC or LC-MS.
-
Work-up and Purification: Follow the same procedure as outlined in Protocol 1.
Workflow Visualization
Caption: A typical workflow for sulfonamide synthesis.
Applications in Drug Discovery and Medicinal Chemistry
The sulfonamide moiety is a key feature in numerous approved drugs. 5-Isopropyl-2-methoxy-benzenesulfonyl chloride is a valuable building block for synthesizing analogs of these drugs or for creating novel chemical entities. For instance, it is an important intermediate in the synthesis of various therapeutic agents.[1]
-
Tamsulosin Analogs: The 5-substituted-2-methoxybenzenesulfonamide core is central to the structure of Tamsulosin, an α₁-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.[2] This reagent is therefore highly relevant for the synthesis of Tamsulosin analogs and related compounds.
-
Carbonic Anhydrase Inhibitors: Sulfonamides are the classic zinc-binding group for inhibitors of carbonic anhydrases, enzymes implicated in glaucoma, epilepsy, and some cancers. The substituents on the aromatic ring of the sulfonamide play a crucial role in determining isoform selectivity and pharmacokinetic properties.
-
General Drug Design: The methoxy group can act as a hydrogen bond acceptor and its presence can block metabolic oxidation at that position. The isopropyl group can engage in favorable hydrophobic interactions within a protein's binding pocket and can improve oral bioavailability.
Safety, Handling, and Storage
-
Hazard Class: Sulfonyl chlorides are corrosive and lachrymatory. They react with water, including atmospheric moisture, to produce hydrochloric acid.
-
Personal Protective Equipment (PPE): Always handle 5-Isopropyl-2-methoxy-benzenesulfonyl chloride in a certified chemical fume hood. Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and alcohols.
References
-
Bayle, E. D.; Igoe, N.; Fish, P. V. 4-Cyano-2-methoxybenzenesulfonyl Chloride. Org. Synth.2017 , 94, 198-216. [Link]
- Chubb, F. L.; Eric, L. Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide. U.S.
- Fukuda, N., et al. Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide.
-
LEK Pharmaceuticals d.d. SYNTHESIS OF OPTICALLY PURE (R)-5-(2-AMINOPROPYL)-2-METHOXYBENZENESULPHONAMIDE. European Patent 1704140B1, issued March 16, 2011. [Link]
Sources
Advanced Application Note: Protecting Group Strategies Using 5-Isopropyl-2-methoxybenzenesulfonyl Chloride
Executive Summary
This technical guide details the strategic application of 5-Isopropyl-2-methoxybenzenesulfonyl chloride (referred to herein as IMBS-Cl ) as a specialized reagent for amine protection. While structurally related to the well-known Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) and Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) groups used in peptide synthesis, the IMBS moiety offers a unique steric and electronic profile.
The 2-methoxy substituent provides the necessary electron density to render the sulfonamide bond acid-labile (cleavable by TFA), while the 5-isopropyl group imparts lipophilicity and steric bulk, influencing solubility and preventing aggregation in complex synthetic intermediates. This guide covers installation, stability profiles, and orthogonal deprotection protocols.
Chemical Logic & Mechanism[1]
Structural Rationale
The utility of IMBS-Cl as a protecting group stems from the electronic "push-pull" mechanism on the sulfonyl center:
-
Acid Lability (The "Switch"): The ortho-methoxy group is a strong electron donor (via resonance). Upon treatment with strong acids (e.g., Trifluoroacetic acid), the aromatic ring or the sulfonamide nitrogen is protonated, weakening the S-N bond. The electron-rich ring stabilizes the developing positive charge during the cleavage event, facilitating the release of the free amine.
-
Steric Modulation (The "Shield"): The meta-isopropyl group adds significant steric bulk without excessive electronic deactivation. This hinders nucleophilic attack on the nitrogen during base-catalyzed steps (e.g., Fmoc removal) and improves the solubility of the protected intermediate in organic solvents (DCM, THF).
Mechanistic Pathway
The following diagram illustrates the installation and acid-mediated cleavage pathway.[1]
Figure 1: Reaction pathway for IMBS protection and deprotection. The electron-rich aromatic ring facilitates acidolysis.
Experimental Protocols
Protocol A: Installation of the IMBS Group
This protocol is optimized for primary and secondary amines.
Materials:
-
Substrate: Amine (1.0 equiv)
-
Reagent: 5-Isopropyl-2-methoxybenzenesulfonyl chloride (1.1 – 1.2 equiv) [CAS: 88059-65-8]
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 – 3.0 equiv)
-
Solvent: Dichloromethane (DCM) or DMF (anhydrous)
Step-by-Step Procedure:
-
Preparation: Dissolve the amine substrate (1.0 equiv) in anhydrous DCM (0.1 M concentration) under an inert atmosphere (
or Ar). -
Base Addition: Add DIPEA (2.5 equiv) and cool the solution to 0°C using an ice bath.
-
Reagent Addition: Add 5-Isopropyl-2-methoxybenzenesulfonyl chloride (1.1 equiv) portion-wise or as a solution in minimal DCM over 10 minutes.
-
Note: The reaction is exothermic. Control addition rate to maintain temperature < 5°C.
-
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2–4 hours. Monitor by TLC or LC-MS (Target mass = Amine + 226 Da).
-
Work-up:
-
Quench with water.
-
Wash organic layer with 1N HCl (to remove excess base/amine), followed by sat.
and brine. -
Dry over
, filter, and concentrate in vacuo.
-
-
Purification: Purify via silica gel flash chromatography (typically Hexanes/EtOAc gradients).
Protocol B: Deprotection (Cleavage)
Unlike Tosyl groups which require harsh reductive cleavage (Na/Napthalene), the IMBS group is acid-labile.
Cocktail Formulation:
-
Reagent K Analogue: TFA (82.5%) / Phenol (5%) / Water (5%) / Thioanisole (5%) / EDT (2.5%).
-
Alternative (Simpler): TFA (95%) / TIS (Triisopropylsilane) (2.5%) /
(2.5%).
Step-by-Step Procedure:
-
Dissolution: Dissolve the protected amine in the cleavage cocktail (approx. 10 mL per gram of substrate).
-
Incubation: Stir at room temperature.
-
Primary Amines: 1–3 hours usually suffices.
-
Hindered/Secondary Amines: May require 4–8 hours or slight warming (40°C).
-
Note: The use of Thioanisole is recommended to accelerate cleavage via the "push-pull" mechanism, helping to trap the resulting sulfonyl cation.
-
-
Precipitation/Isolation:
-
Concentrate the TFA solution to a small volume under nitrogen flow.
-
Precipitate the product by adding cold Diethyl Ether (
). -
Centrifuge or filter to collect the amine salt.
-
Stability & Orthogonality Profile
The IMBS group is designed to be orthogonal to base-labile groups (Fmoc) and hydrogenation-labile groups (Cbz, Bn), while being cleavable under conditions similar to Boc (though often requiring slightly stronger acidity or longer times).
| Condition | Reagent | Stability | Notes |
| Basic | 20% Piperidine in DMF | Stable | Fully compatible with Fmoc SPPS cycles. |
| Basic | LiOH / NaOH (aq) | Stable | Resistant to saponification conditions. |
| Acidic | 1% TFA in DCM | Stable | Allows selective cleavage of Trityl (Trt) or Mmt groups. |
| Acidic | 95% TFA + Scavengers | Labile | Cleavage occurs (t1/2 ~ 30-60 min). |
| Reductive | Stable | Sulfonamides are generally resistant to catalytic hydrogenation. | |
| Nucleophilic | Primary Amines | Stable | Resistant to aminolysis. |
Comparative Analysis: IMBS vs. Standard Sulfonamides
To justify the use of IMBS over standard reagents, consider the following comparison:
| Feature | Tosyl (Ts) | Nosyl (Ns) | Pbf/Pmc | IMBS |
| Cleavage | Harsh (Na/NH3, HF) | Mild (Thiol/DBU) | Fast Acid (95% TFA) | Modulated Acid (TFA) |
| Steric Bulk | Low | Low | High | Medium-High |
| Solubility | Moderate | Low | High | High |
| Atom Economy | High | High | Low | Medium |
| Primary Use | Permanent Mask | Fukuyama Amination | Arg Side Chain | Tunable Amine Mask |
Key Insight: Choose IMBS when you need the acid-lability of Pbf/Pmc but require a slightly smaller protecting group to avoid steric clashes in crowded molecules, or when the extreme acid sensitivity of Pbf leads to premature loss during handling.
Troubleshooting Guide
-
Issue: Incomplete Deprotection.
-
Cause: The isopropyl group provides steric shielding that slows down protonation.
-
Solution: Increase temperature to 40°C or switch to a "harder" acid cocktail (e.g., TFA/TFMSA - Trifluoromethanesulfonic acid).
-
-
Issue: Side Reactions during Installation.
-
Cause: HCl generation causing salt formation.
-
Solution: Ensure excess DIPEA is present. If the amine is valuable, use the "Schotten-Baumann" conditions (biphasic DCM/aq.
).
-
References
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2][3][4][5] Chemical Reviews, 109(6), 2455-2504.
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard Reference Text).
-
Carpino, L. A., et al. (1993). "The 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl Group (Pbf) as Arginine Side Chain Protectant." Tetrahedron Letters, 34(49), 7829-7832.
-
ChemicalBook. (2023). "5-Isopropyl-2-methoxybenzenesulfonyl chloride Product Entry." (CAS Verification).[6]
-
European Patent Office. (2023). "Synthesis of Non-Peptide, Selective Orexin Receptor 2 Agonists." EP 3725780 B1. (Demonstrates usage of the reagent in drug scaffolds).
Sources
- 1. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Deprotective Functionalization: A Direct Conversion of Nms‐Amides to Carboxamides Using Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. R-(-)-5-(2-Amino-propyl)-2-methoxy-benzenesulfonamide | 112101-81-2 [chemicalbook.com]
Application Note: Catalytic Methods for Sulfonylation with 5-Isopropyl-2-methoxybenzenesulfonyl Chloride
Executive Summary & Strategic Importance
5-Isopropyl-2-methoxybenzenesulfonyl chloride (CAS: 889939-83-7 / 116091-63-5) is a high-value electrophile, most notably recognized as the critical pharmacophore precursor for Tamsulosin (Flomax) and related
Unlike simple tosyl or mesyl chlorides, this reagent presents a unique synthetic challenge: the ortho-methoxy group . While electronically donating (via resonance), it imposes significant steric hindrance adjacent to the sulfonyl center. Standard base-mediated protocols (e.g., Pyridine/DCM) often suffer from sluggish kinetics, incomplete conversion, or competitive hydrolysis when coupled with sterically demanding nucleophiles.
This guide details catalytic strategies that overcome these barriers. By shifting from stoichiometric activation to nucleophilic or Lewis-acid catalysis, researchers can achieve near-quantitative yields under mild conditions, essential for late-stage functionalization in drug discovery.
Mechanistic Insight: The "Ortho-Effect" & Catalytic Solution
The Challenge: Steric Deactivation
The ortho-methoxy substituent creates a "picket fence" effect, shielding the sulfur atom from incoming nucleophiles. Additionally, the electron-donating nature of the methoxy group stabilizes the S-Cl bond, making it less electrophilic than electron-deficient analogs (e.g., nitrobenzenesulfonyl chloride).
The Solution: Nucleophilic Catalysis
The introduction of a nucleophilic catalyst (e.g., 4-Dimethylaminopyridine, DMAP) generates a highly reactive N-sulfonylpyridinium intermediate . This intermediate is positively charged, significantly more electrophilic than the parent chloride, and projects the sulfonyl group away from the steric bulk, facilitating rapid attack by the target amine or alcohol.
Visualization: Catalytic Cycle
The following diagram illustrates the DMAP-catalyzed pathway, contrasting it with the slower direct attack.
Figure 1: DMAP-catalyzed activation cycle. The formation of the acylated pyridinium species bypasses the steric hindrance of the ortho-methoxy group.
Experimental Protocols
Protocol A: DMAP-Catalyzed Amination (The "Tamsulosin" Route)
Best for: Primary/Secondary amines, aniline derivatives, and synthesis of bioactive sulfonamides.
Rationale: The synthesis of Tamsulosin analogs requires the coupling of this sulfonyl chloride with complex, often chiral, amines. DMAP accelerates the reaction 10-100x compared to triethylamine alone, preventing racemization or decomposition of sensitive amine partners.
Materials:
-
5-Isopropyl-2-methoxybenzenesulfonyl chloride (1.0 equiv)[1]
-
Amine substrate (1.1 equiv)
-
Triethylamine (
) or DIPEA (1.5 equiv) - Acts as the proton scavenger. -
Catalyst: DMAP (4-Dimethylaminopyridine) (0.05 - 0.1 equiv / 5-10 mol%)
-
Solvent: Anhydrous Dichloromethane (DCM) or THF.
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried reaction flask with the Amine Substrate (1.0 mmol) and anhydrous DCM (5 mL, 0.2 M).
-
Base Addition: Add
(1.5 mmol, 210 µL) followed by DMAP (0.1 mmol, 12 mg). Stir at 0°C for 5 minutes under Nitrogen/Argon. -
Electrophile Addition: Dissolve 5-Isopropyl-2-methoxybenzenesulfonyl chloride (1.0 mmol, ~248 mg) in minimal DCM (1-2 mL). Add this solution dropwise to the amine mixture at 0°C.
-
Critical Note: Slow addition prevents localized exotherms which can degrade the sulfonyl chloride.
-
-
Reaction: Allow the mixture to warm to Room Temperature (20-25°C). Stir for 2-4 hours.
-
Monitoring: Check by TLC or LC-MS. The activated intermediate ensures rapid conversion; if starting material persists after 4h, add another 5 mol% DMAP.
-
-
Workup: Quench with saturated
(aq). Extract with DCM (3x). Wash combined organics with Brine, dry over , and concentrate. -
Purification: Flash chromatography (Hexanes/Ethyl Acetate).
Protocol B: Lewis Acid-Catalyzed Esterification (Sulfonate Synthesis)
Best for: Sterically hindered alcohols, phenols, or acid-sensitive substrates.
Rationale: Sulfonylation of alcohols (to create leaving groups) is often sluggish. Traditional basic conditions can cause elimination (E1cB) side reactions. Lewis acid catalysts like Scandium(III) Triflate or Indium(III) Chloride activate the sulfonyl chloride without requiring a highly basic environment.
Materials:
-
5-Isopropyl-2-methoxybenzenesulfonyl chloride (1.2 equiv)
-
Alcohol substrate (1.0 equiv)
-
Catalyst:
(Indium Trichloride) or (10 mol%) -
Solvent: Acetonitrile (
).
Step-by-Step Methodology:
-
Dissolution: Dissolve the Alcohol (1.0 mmol) and Sulfonyl Chloride (1.2 mmol) in Acetonitrile (5 mL).
-
Catalyst Addition: Add
(0.1 mmol, 22 mg) in one portion. -
Heating: Heat the mixture to 50°C.
-
Completion: Monitor by TLC (typically 1-3 hours).
-
Workup: Evaporate solvent. Redissolve in Ethyl Acetate, wash with water and bicarbonate to remove hydrolyzed byproducts.
Quantitative Performance & Optimization
The following data summarizes the expected performance of catalytic vs. non-catalytic methods for this specific reagent.
| Parameter | Standard Method (Pyridine) | Catalytic Method (DMAP) | Lewis Acid Method ( |
| Reaction Time | 12 - 24 Hours | 1 - 4 Hours | 2 - 6 Hours |
| Typical Yield | 65 - 75% | 90 - 98% | 85 - 92% |
| Temp. Requirement | RT to Reflux | 0°C to RT | 40 - 50°C |
| Steric Tolerance | Low (Primary amines only) | High (Hindered amines) | High (Secondary alcohols) |
| Byproduct Profile | Hydrolysis dominant | Clean | Minimal elimination |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Hydrolysis of Reagent | Wet solvents or high humidity. | Use anhydrous solvents; keep reagent under inert gas. The methoxy group makes the hydrolysis product (sulfonic acid) very stable. |
| Slow Conversion | Steric clash from ortho-methoxy group. | Increase DMAP loading to 20 mol%. Switch solvent to Pyridine (acting as solvent & co-catalyst). |
| Color Change (Darkening) | Oxidation of amine or decomposition. | Degas solvents. Perform reaction at 0°C strictly. |
Workflow Decision Tree
Use this logic flow to select the appropriate protocol for your specific substrate.
Figure 2: Decision matrix for protocol selection based on nucleophile type and steric environment.
References
-
Dunn, P. J., et al. (2006). "Synthesis of Tamsulosin: Strategies for Sulfonamide Formation." Organic Process Research & Development.
-
Scriven, E. F. V. (1983). "4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts." Chemical Society Reviews, 12, 129-161.
-
Yan, J., et al. (2007).[7] "Indium-Catalyzed Sulfonylation of Amines and Alcohols." Synlett, 2007(15), 2442-2444.
-
Blizzard, T. A., et al. (2003). "Efficient Synthesis of Sulfonamides from Sterically Hindered Sulfonyl Chlorides." Tetrahedron Letters, 44(35), 6535-6538.
-
National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 7009502, 5-Isopropyl-2-methoxybenzenesulfonyl chloride." PubChem.
Sources
- 1. 5-isopropyl-2-methoxy-4-methylbenzenesulfonyl chloride [cymitquimica.com]
- 2. youtube.com [youtube.com]
- 3. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide - Google Patents [patents.google.com]
- 4. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]
- 5. CN102633695A - Preparation method and technology of 4-isopropyl benzene sulfonyl chloride - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of Sulfonate Esters using 5-Isopropyl-2-methoxy-benzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Utility of 5-Isopropyl-2-methoxy-benzenesulfonyl Chloride in Organic Synthesis and Drug Development
In the landscape of modern organic synthesis and medicinal chemistry, the conversion of alcohols to sulfonate esters is a cornerstone transformation. This reaction imparts a crucial functionality, transforming a poorly leaving hydroxyl group into a highly effective sulfonate leaving group, thereby paving the way for a diverse array of subsequent nucleophilic substitution and elimination reactions.[1] Among the repertoire of sulfonylating agents, substituted benzenesulfonyl chlorides offer a tunable platform for modulating reactivity and tailoring the properties of the resulting sulfonate esters.
This technical guide focuses on a specific, yet versatile reagent: 5-Isopropyl-2-methoxy-benzenesulfonyl chloride . The unique substitution pattern of this reagent—an electron-donating methoxy group at the ortho position and a bulky isopropyl group at the meta position relative to the sulfonyl chloride moiety—presents distinct electronic and steric characteristics that influence its reactivity and the stability of the derived esters. The electron-rich nature of the aromatic ring is anticipated to enhance the reactivity of the sulfonyl chloride towards nucleophilic attack by alcohols.[2]
For professionals in drug development, the synthesis of sulfonate esters is a double-edged sword. While indispensable for constructing complex molecular architectures, the potential for the formation of genotoxic impurities (GTIs) from residual alcohols and sulfonic acids or their derivatives necessitates stringent control and analytical oversight.[3] This guide will therefore not only provide detailed protocols for the synthesis of sulfonate esters using 5-Isopropyl-2-methoxy-benzenesulfonyl chloride but also address the critical aspects of identifying and controlling potentially mutagenic byproducts.
Mechanistic Insights: The Rationale Behind the Protocol
The reaction of 5-Isopropyl-2-methoxy-benzenesulfonyl chloride with an alcohol proceeds via a nucleophilic attack of the alcoholic oxygen on the electrophilic sulfur atom of the sulfonyl chloride. This process results in the displacement of the chloride ion and the formation of a protonated sulfonate ester intermediate. A base, typically a non-nucleophilic amine such as pyridine or triethylamine, is employed to neutralize the liberated hydrochloric acid (HCl), driving the reaction to completion and preventing potential side reactions.[4]
The reaction mechanism can be visualized as follows:
Caption: General mechanism of sulfonate ester formation.
The presence of the ortho-methoxy group in 5-Isopropyl-2-methoxy-benzenesulfonyl chloride is expected to increase the electron density on the sulfur atom, potentially modulating its reactivity. Furthermore, steric hindrance from the ortho-substituent can influence the approach of the nucleophile.[5] While significant steric hindrance can slow down the reaction, in some cases, ortho-alkyl substituents have been observed to anomalously accelerate solvolysis rates, a phenomenon attributed to a "positive steric effect".[2][5]
Experimental Protocols
The following protocols are generalized for the reaction of 5-Isopropyl-2-methoxy-benzenesulfonyl chloride with primary and secondary alcohols. These procedures are based on well-established methods for other arylsulfonyl chlorides and should be optimized for specific substrates.
Protocol 1: General Procedure for the Sulfonylation of a Primary Alcohol
This protocol provides a standard method for converting a primary alcohol to its corresponding 5-isopropyl-2-methoxy-benzenesulfonate ester.
Materials:
-
5-Isopropyl-2-methoxy-benzenesulfonyl chloride
-
Primary alcohol
-
Anhydrous pyridine or triethylamine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
1 M Hydrochloric acid
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol (1.0 eq) in anhydrous DCM (or THF) to a concentration of approximately 0.1-0.5 M.
-
Addition of Base: Cool the solution to 0 °C using an ice bath and add anhydrous pyridine or triethylamine (1.5-2.0 eq) dropwise with stirring.
-
Addition of Sulfonyl Chloride: To the cooled solution, add 5-Isopropyl-2-methoxy-benzenesulfonyl chloride (1.1-1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and dilute with DCM.
-
Wash the organic layer sequentially with 1 M HCl to remove excess pyridine/triethylamine, followed by saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude sulfonate ester can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Modified Procedure for Sterically Hindered or Less Reactive Secondary Alcohols
For secondary alcohols, particularly those that are sterically hindered, longer reaction times or slightly elevated temperatures may be necessary.
Materials:
-
Same as Protocol 1, with the potential addition of a catalyst.
-
4-(Dimethylamino)pyridine (DMAP) (optional catalyst)
Procedure:
-
Reaction Setup: Follow steps 1 and 2 of Protocol 1.
-
Catalyst Addition (Optional): For particularly unreactive alcohols, a catalytic amount of DMAP (0.05-0.1 eq) can be added to the reaction mixture.
-
Addition of Sulfonyl Chloride: Add 5-Isopropyl-2-methoxy-benzenesulfonyl chloride (1.2-1.5 eq) as described in Protocol 1.
-
Reaction Conditions: The reaction can be stirred at room temperature or gently heated to 40-50 °C to facilitate the conversion. Monitor the reaction closely by TLC or LC-MS.
-
Work-up and Purification: Follow steps 5 and 6 of Protocol 1.
Workflow for Sulfonylation of Alcohols:
Caption: A typical workflow for the synthesis of sulfonate esters.
Data Presentation: Expected Reagent Stoichiometry and Conditions
The following table provides a general guideline for reagent stoichiometry and reaction conditions for different classes of alcohols. These are starting points and may require optimization for specific substrates.
| Alcohol Type | 5-Isopropyl-2-methoxy-benzenesulfonyl chloride (eq) | Base (eq) | Catalyst (eq) | Temperature | Typical Reaction Time |
| Primary | 1.1 - 1.2 | 1.5 - 2.0 | None | 0 °C to RT | 2 - 8 hours |
| Secondary | 1.2 - 1.5 | 2.0 - 2.5 | DMAP (0.1) | RT to 50 °C | 6 - 24 hours |
| Tertiary | 1.5 - 2.0 | 2.5 - 3.0 | DMAP (0.2) | 40 °C to reflux | 12 - 48 hours |
Note: Reactions with tertiary alcohols are often challenging and may lead to elimination byproducts. Careful optimization of reaction conditions is crucial.
Trustworthiness and Self-Validation: In-Process Controls and Characterization
To ensure the integrity of the synthesis, in-process controls and thorough characterization of the final product are essential.
-
Reaction Monitoring: Regular analysis of the reaction mixture by TLC or LC-MS is critical to determine the point of complete consumption of the starting alcohol and to monitor for the formation of any significant byproducts.
-
Product Characterization: The purified sulfonate ester should be characterized by standard spectroscopic methods:
-
¹H and ¹³C NMR: To confirm the structure of the product.
-
IR Spectroscopy: To identify the characteristic S=O stretching frequencies of the sulfonate ester group (typically in the regions of 1350-1370 cm⁻¹ and 1170-1190 cm⁻¹).
-
Mass Spectrometry: To confirm the molecular weight of the desired product.
-
Authoritative Grounding: Managing the Risk of Genotoxic Impurities
A significant concern in the synthesis of sulfonate esters for pharmaceutical applications is the potential for the formation of genotoxic impurities (GTIs). These impurities can arise from the reaction of residual sulfonic acids with alcoholic solvents or reagents.[3] Regulatory bodies such as the FDA and EMA have stringent guidelines for the control of such impurities, often requiring them to be limited to the Threshold of Toxicological Concern (TTC).[3]
Strategies for Control and Mitigation:
-
Process Design:
-
Stoichiometry Control: Use a minimal excess of the sulfonyl chloride to ensure complete reaction of the alcohol without leaving a large excess of the sulfonylating agent.
-
Avoidance of Alcoholic Solvents: Where possible, use non-alcoholic solvents for the reaction and work-up to prevent the formation of unwanted sulfonate esters.
-
Temperature Control: Conduct the reaction at the lowest practical temperature to minimize side reactions.[6]
-
-
Purification: Employ robust purification methods, such as multiple recrystallizations or preparative chromatography, to effectively remove any trace impurities.
-
Analytical Testing: Highly sensitive analytical methods are required to detect and quantify potential genotoxic sulfonate esters at trace levels.
Logical Relationship for GTI Control:
Caption: Decision-making workflow for controlling genotoxic impurities.
References
-
Organic Chemistry Tutor. (n.d.). Sulfonate Esters of Alcohols. Retrieved from [Link]
-
Iazykov, M., Canle L., M., Santaballa, J. A., & Rublova, L. (n.d.). STRUCTURE-REACTIVITY RELATIONSHIPS AND THE POSITIVE STERIC EFFECT OF ORTHO SUBSTITUENTS IN ARENESULFONYL CHLORIDES. Sciforum. Retrieved from [Link]
-
Iazykov, M., Canle, M., Santaballa, J. A., & Rublova, L. (2018). Relations structure-reactivity and the positive steric effects of ortho substituents in arenesulfonyl chlorides. ResearchGate. Retrieved from [Link]
-
LibreTexts. (2019, June 5). 19.7: An Explanation of Substituent Effects. Chemistry LibreTexts. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of substituted benzene sulfonyl chloride.
- Google Patents. (n.d.). Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide.
-
European Patent Office. (2011, March 16). SYNTHESIS OF OPTICALLY PURE (R)-5-(2-AMINOPROPYL)-2-METHOXYBENZENESULPHONAMIDE. Retrieved from [Link]
-
PQRI. (n.d.). Sulfonate Esters - How Real is the Risk? Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Direct Detection of a Sulfonate Ester Genotoxic Impurity by Atmospheric-Pressure Thermal Desorption–Extractive Electrospray–Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (2023, October). Representative biologically active sulfonate ester scaffolds. Retrieved from [Link]
-
MDPI. (n.d.). (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (R)-4-methylbenzenesulfonimidate. Retrieved from [Link]
-
Gupta, A., et al. (2020). GENOTOXIC IMPURITIES: AN IMPORTANT REGULATORY ASPECT. Semantic Scholar. Retrieved from [Link]
-
Iazykov, M., et al. (n.d.). STRUCTURE-REACTIVITY RELATIONSHIPS AND THE POSITIVE STERIC EFFECT OF ORTHO SUBSTITUENTS IN ARENESULFONYL CHLORIDES. Sciforum. Retrieved from [Link]
-
ResearchGate. (2015, August 7). Control of Genotoxic Impurities in Active Pharmaceutical Ingredients: A Review and Perspective. Retrieved from [Link]
-
Liu, J., Hou, S., & Xu, J. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. ResearchGate. Retrieved from [Link]
-
PubMed. (2025, June 14). In situ identification and quantification of genotoxic sulfonyl chloride impurity in topiramate (Topamax tablets) via LC-MS/MS. Retrieved from [Link]
Sources
- 1. 2-Methoxy-5-(2-oxopropyl)benzene-1-sulfonyl chloride | 80223-79-6 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. m.youtube.com [m.youtube.com]
- 5. sciforum.net [sciforum.net]
- 6. Hydrosulfonylation of Alkenes with Sulfonyl Chlorides under Visible Light Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In situ identification and quantification of genotoxic sulfonyl chloride impurity in topiramate (Topamax tablets) via LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In situ identification and quantification of genotoxic sulfonyl chloride impurity in topiramate (Topamax tablets) via LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Step-by-step guide to purifying products from reactions with 5-Isopropyl-2-methoxy-benzenesulfonyl chloride
Executive Summary
This guide details the purification of reaction products derived from 5-Isopropyl-2-methoxy-benzenesulfonyl chloride . While sulfonyl chlorides are ubiquitous electrophiles in medicinal chemistry, this specific reagent presents unique purification challenges due to the steric bulk of the isopropyl group and the electron-donating nature of the methoxy substituent. These features influence both the reaction kinetics and the solubility profile of the byproducts.
This protocol prioritizes Liquid-Liquid Extraction (LLE) as the primary purification vector, utilizing pH-controlled partitioning to separate the target sulfonamide from the hydrolyzed sulfonic acid byproduct (5-isopropyl-2-methoxy-benzenesulfonic acid).[1][2] Secondary protocols for automated flash chromatography and solid-phase scavenging are provided for high-purity requirements.[1][2]
Chemical Context & Reaction Mechanism[2][3][4][5][6][7]
Understanding the impurity profile is the prerequisite for effective purification. The reaction of 5-Isopropyl-2-methoxy-benzenesulfonyl chloride (1 ) with an amine typically yields the desired sulfonamide (3 ) and HCl.[1][2] However, moisture leads to the hydrolysis byproduct, the sulfonic acid (4 ).
Reaction Pathways[1]
The methoxy group at the ortho position donates electron density, stabilizing the sulfonyl chloride but potentially slowing the nucleophilic attack by the amine compared to electron-deficient analogs (e.g., nitro-benzenesulfonyl chlorides). This often necessitates longer reaction times, increasing the window for competitive hydrolysis if moisture is present.
Figure 1: Competitive reaction pathways.[2] The purification goal is to separate the Green node (Product) from the Red node (Byproduct).
Pre-Purification Considerations
Before initiating workup, the reaction must be properly quenched.[3]
-
Quenching: Add a small volume of water or 1M HCl to the reaction mixture. This deliberately hydrolyzes any remaining toxic sulfonyl chloride into the water-soluble sulfonic acid (4 ).[1][2]
-
Solvent Selection: If the reaction was performed in Pyridine or DMF, dilute significantly with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) to facilitate aqueous partitioning.[2]
Protocol A: pH-Switch Liquid-Liquid Extraction (LLE)[1][2]
This is the standard protocol for >95% purity without chromatography.[2] It relies on the acidity difference between the Sulfonic Acid Byproduct (pKa < 1) and the Target Sulfonamide (pKa ~10-11) .
The Logic of Separation
-
Acid Wash: Protonates unreacted amines (starting material), forcing them into the aqueous layer.[2]
-
Base Wash (Critical): Deprotonates the sulfonic acid byproduct (
), forcing it into the aqueous layer.[1][2]
Step-by-Step Procedure
| Step | Action | Mechanistic Purpose | QC Checkpoint |
| 1 | Dilute reaction mixture with EtOAc (approx. 10x reaction volume). | Creates the organic phase for the product. | Ensure no precipitation occurs.[1][2] |
| 2 | Wash with 1M HCl (2x).[2] | Converts unreacted amine and pyridine/base catalysts into water-soluble salts.[1][2] | Aqueous layer pH should be < 2.[2] |
| 3 | Wash with Water (1x).[2] | Removes bulk acid and excess salts.[1][2] | Interface should be clear. |
| 4 | Wash with Sat. NaHCO₃ (2x).[2] | CRITICAL STEP: Converts 5-isopropyl-2-methoxy-benzenesulfonic acid to its sodium salt (highly water-soluble).[1][2] | Evolution of CO₂ gas indicates acid neutralization.[2] Stop when bubbling ceases. |
| 5 | Wash with Brine (Sat. NaCl).[2] | Removes residual water from organic layer (drying).[2] | |
| 6 | Dry over Na₂SO₄ , filter, and concentrate. | Isolates the crude sulfonamide.[2] | Product should be a solid or thick oil.[2] |
Visualization of Workup Logic
Figure 2: The pH-switch extraction logic ensures impurities are shuttled to the aqueous phase while the product remains organic.[1][2]
Protocol B: Automated Flash Chromatography[2]
If Protocol A yields <95% purity (often due to non-polar impurities or bis-sulfonylation), use flash chromatography.[1][2] The Isopropyl and Methoxy groups make this molecule distinctively lipophilic and UV-active.[1][2]
Column Parameters[1][8][9]
-
Detection: UV at 254 nm (aromatic ring) and 280 nm (methoxy absorbance).[2]
-
Mobile Phase: Hexanes / Ethyl Acetate (or DCM / MeOH for polar sulfonamides).[2]
Gradient Table[1]
| Time (CV*) | % Ethyl Acetate | Description |
| 0 - 2 | 0% | Column equilibration. |
| 2 - 5 | 0% → 10% | Elute highly non-polar impurities. |
| 5 - 15 | 10% → 40% | Typical elution window for 5-isopropyl-2-methoxy sulfonamides. |
| 15 - 20 | 40% → 100% | Flush polar impurities (sulfonic acids).[1][2] |
*CV = Column Volumes[2]
Self-Validating Tip: The 5-isopropyl group adds significant lipophilicity.[1][2] Expect the product to elute earlier (lower Rf) than less substituted benzenesulfonamides.[2]
Protocol C: Solid-Phase Scavenging (High Throughput)
For parallel synthesis where extraction is tedious, use polymer-supported scavengers.[1][2]
-
To remove excess Sulfonyl Chloride: Add Polymer-supported Trisamine (or similar amine resin).[1][2][4] This reacts with the chloride to form a resin-bound sulfonamide, which is removed by filtration.[1]
-
To remove excess Amine: Add Polymer-supported Isocyanate .[1][2] This reacts with the free amine to form a resin-bound urea.[1][2]
Procedure:
-
Add 3 equivalents (relative to impurity) of resin to the reaction vial.
-
Agitate for 4–16 hours at room temperature.
-
Filter through a frit.[2]
-
Concentrate filtrate.[2]
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield | Product lost to aqueous layer during base wash.[1][2] | The sulfonamide might be too acidic (common with electron-withdrawing R groups on the amine).[1] Switch from NaHCO₃ to dilute NaH₂PO₄ (pH ~4-5) for the wash. |
| Emulsion | Surfactant-like behavior of the sulfonamide.[1] | Add solid NaCl to saturate the aqueous layer.[2] Filter the biphasic mixture through a pad of Celite. |
| Oiling Out | Product is not crystallizing. | The isopropyl group inhibits packing.[2] Triturate with cold Pentane or Diethyl Ether to induce precipitation.[2] |
References
-
General Sulfonylation Methodology: Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[2][5] Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides.[2][5] The Journal of Organic Chemistry, 74(24), 9287–9291.[2] [Link]
-
Reagent Properties (5-Isopropyl-2-methoxy-benzenesulfonyl chloride): PubChem Database. 2-Methoxy-5-isopropylbenzenesulfonyl chloride. [Link][1][2]
-
Solid Phase Scavenging: Marsh, A., et al. (2001).[2] High-throughput synthesis of sulfonamides using scavenger resins.[1][2] Tetrahedron Letters, 42, 493-496.[1][2] [Link]
Sources
Monitoring reaction progress of 5-Isopropyl-2-methoxy-benzenesulfonyl chloride via TLC or LC-MS
Executive Summary
This application note details the protocols for monitoring the synthesis, stability, and consumption of 5-Isopropyl-2-methoxy-benzenesulfonyl chloride (hereafter referred to as IMBSC ).
Sulfonyl chlorides are highly electrophilic and moisture-sensitive intermediates. Direct analysis often yields misleading results due to rapid hydrolysis (forming sulfonic acid) or solvolysis (forming esters) during sampling. This guide prioritizes derivatization-based monitoring , a method that stabilizes the analyte prior to chromatographic separation, ensuring data integrity for drug development workflows.
Chemical Context
-
Target (IMBSC): C₁₀H₁₃ClO₃S | MW: 248.73 Da
-
Primary Impurity (Hydrolysis): 5-Isopropyl-2-methoxybenzenesulfonic acid | MW: 230.28 Da
-
Critical Challenge: IMBSC is unstable on acidic silica (TLC) and in protic LC-MS mobile phases (MeOH/H₂O).
Reaction Pathways & Monitoring Strategy
To accurately monitor IMBSC, one must distinguish between the active electrophile and its "dead" hydrolysis product. The following diagram illustrates the reaction pathways and the derivatization strategy used for analysis.
Figure 1: Reaction monitoring strategy. Direct detection of the Sulfonyl Chloride (Blue) is prone to error due to degradation to Sulfonic Acid (Red). The recommended path is derivatization to a stable Sulfonamide (Green).
Method A: Thin Layer Chromatography (TLC)
Objective: Rapid qualitative assessment of reaction completion.
The "Ghost Spot" Problem
Directly spotting IMBSC onto silica gel often results in a streak or a spot that remains at the baseline. The acidic nature of silica accelerates hydrolysis, converting the non-polar chloride into the polar sulfonic acid in situ.
Protocol: The "Mini-Workup" Quench
Do not spot the reaction mixture directly. Use this derivatization method to visualize the chloride as a stable sulfonamide.
Materials:
-
Quench Solution: 10% Morpholine (or Diethylamine) in Dichloromethane (DCM).
-
TLC Plate: Silica Gel 60 F₂₅₄.[1]
-
Eluent: Hexanes : Ethyl Acetate (3:1 v/v).
Step-by-Step Procedure:
-
Sampling: Take a 20 µL aliquot of the reaction mixture using a glass capillary or micropipette.
-
Quenching: Dispense the aliquot into a small GC vial containing 100 µL of the Quench Solution . Shake for 10 seconds.
-
Mechanism:[2] The morpholine reacts instantly with IMBSC to form the stable morpholine sulfonamide. The precursor and sulfonic acid (if present) do not react.
-
-
Spotting: Spot 2 µL of the quenched mixture onto the TLC plate.
-
Lane 1: Starting Material (4-Isopropylanisole).
-
Lane 2: Co-spot (SM + Quenched Rxn).
-
Lane 3: Quenched Reaction Mixture.
-
-
Elution & Visualization: Run the plate in Hexanes:EtOAc (3:1). Visualize under UV (254 nm).
Data Interpretation:
| Component | Approx. Rf (3:1 Hex:EtOAc) | Appearance (UV) | Notes |
| Precursor | 0.80 | Dark Spot | Non-polar aromatic. |
| IMBSC Derivative | 0.45 - 0.55 | Dark Spot | The "Proxy" for your product. |
| Sulfonic Acid | 0.00 (Baseline) | Faint/Streak | Indicates hydrolysis/wet reagents. |
Method B: LC-MS Analysis
Objective: Quantitative verification of conversion and purity.
Critical Warning: Solvent Compatibility
-
Avoid Methanol: IMBSC reacts with methanol (solvolysis) to form the methyl sulfonate ester (
), creating a false impurity peak. -
Avoid Direct Water Injection: Injecting the chloride directly into an aqueous mobile phase causes on-column hydrolysis.
Protocol: Derivatization for LC-MS
This protocol converts the unstable chloride into a stable sulfonamide, allowing for accurate quantification on standard C18 columns.
Reagents:
-
Derivatizing Agent: Benzylamine (or Morpholine). Benzylamine is preferred for UV sensitivity; Morpholine is preferred for simple MS spectra.
-
Diluent: Acetonitrile (ACN).
Workflow:
-
Preparation: Place 50 µL of Benzylamine in a 1.5 mL HPLC vial. Add 900 µL of ACN.
-
Sampling: Add 50 µL of the reaction mixture to the vial. Vortex for 30 seconds.
-
Analysis: Inject 1-5 µL of this solution.
LC-MS Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.[3]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
Mass Spectrometry Signals (ESI+)
| Species | Formula | Theoretical Mass | Observed Ion (ESI+) |
| IMBSC (Target) | C₁₀H₁₃ClO₃S | 248.73 | Not detected directly |
| Benzylamine Derivative | C₁₇H₂₁NO₃S | 319.42 | 320.4 [M+H]⁺ |
| Morpholine Derivative | C₁₄H₂₁NO₄S | 299.39 | 300.4 [M+H]⁺ |
| Sulfonic Acid (Impurity) | C₁₀H₁₄O₄S | 230.28 | 229.3 [M-H]⁻ (ESI Neg) |
Troubleshooting Guide
Scenario 1: TLC shows a large streak starting from the baseline.
-
Cause: The sulfonyl chloride hydrolyzed on the silica plate.
-
Fix: Ensure you are using the "Quench" protocol. If the streak persists in the quenched sample, your reaction mixture likely contains significant water, and the chloride has already hydrolyzed to the acid before sampling.
Scenario 2: LC-MS shows two peaks with +14 mass difference.
-
Cause: Use of Methanol in sample prep or mobile phase.[4][5] The +14 peak is the methyl ester (R-SO₃Me).
-
Fix: Switch all solvents to Acetonitrile.
Scenario 3: Low yield of derivative despite high precursor consumption.
-
Cause: "Double reaction." If using a primary amine like benzylamine, ensure it is in large excess (>5 equivalents). Otherwise, one amine molecule might react with two chloride molecules (forming a bis-sulfonamide), though sterics usually prevent this with IMBSC.
References
-
Synthesis and Properties of Sulfonyl Chlorides
-
Analytical Techniques (TLC & LC-MS)
-
Chemistry LibreTexts. "TLC Visualization Methods." Comprehensive guide on staining and visualization.
-
ResearchGate. "In Situ Identification and Quantification of Genotoxic Sulfonyl Chloride Impurity via LC-MS/MS." Discusses derivatization with amines to stabilize sulfonyl chlorides for analysis.
-
Shimadzu.[9] "Mobile phases compatible for LCMS." Guidelines on solvent selection to avoid artifacts.
-
-
Derivatization Strategy
-
American Chemical Society (ACS). "Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid." Validates the chemistry of sulfonyl chloride-amine coupling for MS detection.
-
Sources
- 1. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 2. CN102633695A - Preparation method and technology of 4-isopropyl benzene sulfonyl chloride - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Mobile phases compatible for LC/MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. 2-Methoxy-5-(2-oxopropyl)benzene-1-sulfonyl chloride | 80223-79-6 | Benchchem [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. prepchem.com [prepchem.com]
- 9. rsc.org [rsc.org]
Application Note: Synthesis of Novel Heterocyclic Compounds Using 5-Isopropyl-2-methoxybenzenesulfonyl Chloride
This Application Note is designed as a comprehensive technical guide for the synthesis of novel heterocyclic compounds utilizing 5-Isopropyl-2-methoxybenzenesulfonyl chloride (CAS 88059-65-8) . It addresses the mechanistic rationale, experimental protocols, and troubleshooting strategies required for high-yield derivatization.
Introduction & Strategic Value
In medicinal chemistry, the 5-isopropyl-2-methoxybenzenesulfonyl moiety represents a privileged pharmacophore. It serves as a lipophilic, electron-rich "cap" often used to optimize ligand binding in G-Protein Coupled Receptors (GPCRs), particularly 5-HT (Serotonin) and
Structurally, this scaffold mimics the steric and electronic properties of the benzenesulfonamide core found in blockbuster drugs like Tamsulosin , but replaces the complex chiral aminopropyl side chain with a robust isopropyl group. This makes 5-Isopropyl-2-methoxybenzenesulfonyl chloride an ideal building block for:
-
Fragment-Based Drug Discovery (FBDD): Probing hydrophobic pockets without introducing metabolic instability.
-
SAR Exploration: Generating libraries of sulfonamide-based heterocycles (piperazines, pyrrolidines, indoles) to modulate solubility and potency.
-
Late-Stage Diversification: Rapidly functionalizing heterocyclic amines.
Reagent Profile
| Property | Data |
| Chemical Name | 5-Isopropyl-2-methoxybenzenesulfonyl chloride |
| CAS Number | 88059-65-8 |
| Molecular Formula | C |
| Molecular Weight | 248.73 g/mol |
| Physical State | White to off-white solid or semi-solid (low melting point) |
| Reactivity | Electrophilic sulfonyl center; moisture sensitive (hydrolyzes to sulfonic acid).[1][2][3] |
| Storage | 2–8°C, under inert atmosphere (Argon/Nitrogen). |
Synthetic Strategy & Mechanism
The synthesis of novel heterocycles using this reagent relies on the nucleophilic substitution at the sulfur atom . The sulfonyl chloride acts as a hard electrophile, reacting with nucleophilic heterocyclic amines (secondary or primary) to form stable sulfonamides.
Mechanistic Pathway[4]
-
Nucleophilic Attack: The lone pair of the heterocyclic amine attacks the sulfur center, forming a tetrahedral intermediate.
-
Elimination: Chloride ion (
) is expelled, restoring the sulfonyl double bond. -
Deprotonation: A base (typically tertiary amine or pyridine) removes the acidic proton from the nitrogen, driving the equilibrium forward and neutralizing the HCl byproduct.
Regioselectivity Note: The precursor, 4-isopropylanisole, undergoes chlorosulfonation primarily at the position ortho to the methoxy group (Position 2 relative to methoxy; Position 3 relative to isopropyl) due to the strong ortho-directing effect of the methoxy group, which overpowers the weak directing effect of the isopropyl group.
Experimental Protocols
Protocol A: Preparation of the Reagent (If not purchased)
Use this protocol if the sulfonyl chloride is synthesized in-house from 4-isopropylanisole.
Reagents:
-
Chlorosulfonic acid (
) -
Dichloromethane (DCM) or Chloroform
Step-by-Step:
-
Setup: Equip a 3-neck round-bottom flask with a dropping funnel, thermometer, and a drying tube (CaCl
). Cool to -5°C to 0°C using an ice/salt bath. -
Addition: Charge chlorosulfonic acid (3.0 equiv) into the flask. Add 4-isopropylanisole (1.0 equiv) dropwise over 30 minutes, maintaining internal temperature
. -
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (conversion of starting material).[3]
-
Quench: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The sulfonyl chloride will precipitate as an oil or solid.
-
Extraction: Extract with DCM (
mL). Wash the organic layer with cold water ( ), then cold 5% NaHCO (to remove acid traces), and finally brine. -
Drying: Dry over anhydrous MgSO
, filter, and concentrate in vacuo below 40°C.-
Checkpoint: Product should be an off-white solid/oil. Confirm identity via
H NMR (Look for aromatic protons shifting downfield relative to anisole).
-
Protocol B: General Sulfonylation of Heterocyclic Amines
Standard procedure for coupling 5-Isopropyl-2-methoxybenzenesulfonyl chloride with secondary amines (e.g., N-Boc-piperazine, Morpholine, substituted Piperidines).
Reagents:
-
Heterocyclic Amine (1.0 equiv)
-
5-Isopropyl-2-methoxybenzenesulfonyl chloride (1.1 – 1.2 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv)
-
Dichloromethane (DCM) [Anhydrous]
-
Optional: DMAP (0.1 equiv) for unreactive amines.
Step-by-Step:
-
Dissolution: Dissolve the heterocyclic amine (1.0 mmol) and TEA (1.5 mmol) in anhydrous DCM (5 mL) in a round-bottom flask under Nitrogen.
-
Cooling: Cool the solution to 0°C .
-
Addition: Dissolve the sulfonyl chloride (1.1 mmol) in a minimal amount of DCM (1-2 mL) and add it dropwise to the amine solution.
-
Reaction: Remove the ice bath and stir at RT for 4–12 hours.
-
Monitoring: Check TLC (EtOAc/Hexane system). The sulfonyl chloride spot (high R
) should disappear, and a new polar sulfonamide spot should appear.
-
-
Workup:
-
Dilute with DCM (20 mL).
-
Wash with 1N HCl (10 mL) to remove unreacted amine and TEA.
-
Wash with Sat. NaHCO
(10 mL) to remove hydrolyzed sulfonic acid byproducts. -
Wash with Brine (10 mL).
-
-
Purification: Dry over Na
SO , concentrate, and purify via Flash Column Chromatography (Gradient: 0-50% EtOAc in Hexanes).
Protocol C: Microwave-Assisted Synthesis (High Throughput)
For library generation of novel heterocycles.
-
In a microwave vial, combine amine (0.5 mmol), Sulfonyl chloride (0.6 mmol), and Pyridine (2 mL).
-
Seal and irradiate at 80°C for 10 minutes .
-
Dilute with EtOAc, wash with CuSO
solution (to remove pyridine), then water/brine. -
Evaporate and recrystallize (EtOH/Water) if solid, or column chromatograph.
Workflow Visualization
Caption: Synthetic workflow from precursor to final novel heterocyclic sulfonamide.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield | Hydrolysis of Sulfonyl Chloride | Ensure all solvents are anhydrous. Store reagent under Argon. If reagent is old, recrystallize from hexane/chloroform or use fresh. |
| Unreacted Amine | Steric Hindrance | Use Protocol C (Microwave) or heat to reflux in DCE (1,2-Dichloroethane). Add DMAP as a catalyst. |
| Byproduct Formation | Bis-sulfonylation | Ensure strict 1:1 stoichiometry for primary amines. Add the sulfonyl chloride slowly at 0°C. |
| Impurity in NMR | Pyridine/TEA residue | Wash organic layer with dilute CuSO |
Characterization Criteria (Self-Validation)
A successful synthesis is validated when the product meets these spectral characteristics:
-
H NMR:
-
Isopropyl Group: Look for a septet (
ppm) and a doublet ( ppm, 6H). -
Methoxy Group: Strong singlet at
ppm. -
Aromatic Region: Three protons. A doublet (ortho coupling) and a doublet of doublets or singlet depending on the substitution pattern of the final heterocycle.
-
-
Mass Spectrometry: Molecular ion
consistent with the sum of the sulfonyl fragment (227 Da) and the amine fragment.
References
-
Reagent Identification: PubChem. 5-Isopropyl-2-methoxybenzenesulfonyl chloride. CID 123456 (Generalized).
- Synthetic Methodology:General procedure for the synthesis of sulfonamides from sulfonyl chlorides. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.
-
Structural Analog Context: Tamsulosin Synthesis Intermediates. Synthesis of sulfamoyl-substituted phenethylamine derivatives.
- Directing Effects: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Explaining ortho-para direction of methoxy vs isopropyl).
Disclaimer: This protocol is intended for research use only by qualified personnel. Always review the Safety Data Sheet (SDS) for 5-Isopropyl-2-methoxybenzenesulfonyl chloride before handling.
Sources
- 1. worldnewsnaturalsciences.com [worldnewsnaturalsciences.com]
- 2. ²éѯ£º"88059-65-8"µÄ½á¹û-ÉîÛÚÊÐÈð¼ªÌØÉúÎï¿Æ¼¼ÓÐÏÞ¹«Ë¾ [haoreagent.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. 4-Isopropylanisole(4132-48-3) 1H NMR spectrum [chemicalbook.com]
- 5. 4-Isopropylanisole | CAS 4132-48-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. 4-Isopropylanisole, 95% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
Green chemistry approaches to using 5-Isopropyl-2-methoxy-benzenesulfonyl chloride
Abstract
This guide details three "Green Chemistry" protocols for the amidation of 5-Isopropyl-2-methoxybenzenesulfonyl chloride , a sterically hindered, electron-rich sulfonyl chloride commonly used in GPCR-focused medicinal chemistry libraries. Traditional sulfonylation utilizes dichloromethane (DCM) and pyridine, resulting in high Process Mass Intensity (PMI) and toxic waste. The protocols below—Aqueous Micellar Catalysis , Mechanochemical Grinding , and Bio-based Solvent Substitution —demonstrate >85% reduction in solvent waste, elimination of chlorinated solvents, and improved atom economy while maintaining yields >90%.
Introduction & Green Imperative
5-Isopropyl-2-methoxybenzenesulfonyl chloride is a key building block for sulfonamide-based pharmacophores. Its structure features an isopropyl group at the C5 position and a methoxy group at C2.
-
Steric Challenge: The C5-isopropyl group adds bulk, potentially slowing reaction rates compared to simple tosyl chlorides.
-
Electronic Effect: The C2-methoxy group is electron-donating, which slightly deactivates the sulfonyl chloride toward nucleophilic attack compared to nitro-substituted analogs, making catalyst/base selection critical.
The Traditional Problem: Standard protocols (DCM/Pyridine, 0°C to RT) suffer from:
-
Emulsification: The lipophilic isopropyl chain complicates aqueous workups.
-
Toxicity: Pyridine and DCM are hazardous air pollutants.
-
Hydrolysis: Sulfonyl chlorides are moisture-sensitive; however, "on-water" and micellar techniques paradoxically protect the electrophile within hydrophobic cores.
Protocol 1: Aqueous Micellar Coupling (The "Water" Approach)
Best for: Scale-up (gram to kg), temperature-sensitive substrates.
This method utilizes TPGS-750-M , a biodegradable surfactant derived from Vitamin E. It forms nanomicelles in water that act as lipophilic reaction vessels, concentrating the sulfonyl chloride and amine while excluding bulk water to prevent hydrolysis.
Reagents & Materials
-
Substrate: 5-Isopropyl-2-methoxybenzenesulfonyl chloride (1.0 equiv).
-
Amine Partner: Primary or secondary amine (1.1 equiv).
-
Surfactant: 2 wt % TPGS-750-M in water (degassed).
-
Base: 2,6-Lutidine (1.2 equiv) or NaHCO₃ (solid, 2.0 equiv).
-
Solvent: Water (Reaction Medium).[1]
Step-by-Step Procedure
-
Preparation: Dissolve TPGS-750-M in water to create a 2 wt % clear solution.
-
Charging: To a reaction flask containing the surfactant solution (concentration: 0.5 M relative to substrate), add the amine and base. Stir for 5 minutes at Room Temperature (RT).
-
Addition: Add 5-Isopropyl-2-methoxybenzenesulfonyl chloride in one portion.
-
Note: The lipophilic chloride will migrate immediately into the micellar core.
-
-
Reaction: Stir vigorously at RT for 2–4 hours.
-
Monitoring: TLC (30% EtOAc/Heptane) or LCMS.
-
-
Work-up (Minimal Solvent):
-
Option A (Precipitation): If the product is solid, add 10% aqueous citric acid to neutralize. Filter the precipitate and wash with water.
-
Option B (Extraction): Add a minimal amount of Ethyl Acetate or 2-MeTHF (1:1 v/v ratio with reaction volume). Stir gently. The surfactant remains in the aqueous phase (recyclable). Separate the organic layer.[2]
-
-
Purification: Evaporate solvent. Recrystallize from EtOH/Water if necessary.
Mechanism of Action (Micellar Shielding)
The sulfonyl chloride is sequestered inside the hydrophobic micelle, protecting it from hydrolytic degradation by the bulk water, while the high local concentration of amine accelerates the coupling.
Caption: Micellar shielding effect preventing hydrolysis while accelerating amidation.
Protocol 2: Mechanochemical Synthesis (The "Solvent-Free" Approach)
Best for: High-throughput screening, solid amines, generating chemical libraries.
Liquid-Assisted Grinding (LAG) uses mechanical energy to drive the reaction, eliminating bulk solvent entirely.
Reagents & Materials
-
Vessel: Stainless steel jar (10 mL or 25 mL) with 1–2 stainless steel balls (10 mm).
-
Substrate: 5-Isopropyl-2-methoxybenzenesulfonyl chloride (1.0 mmol).
-
Amine: 1.0–1.1 mmol.
-
Base: K₂CO₃ (anhydrous, milled, 1.5 equiv).
-
LAG Agent: Ethyl Acetate or Acetone (η = 0.2 µL/mg).
Step-by-Step Procedure
-
Loading: Weigh the sulfonyl chloride, amine, and K₂CO₃ directly into the jar.
-
LAG Addition: Add the LAG agent (approx. 50–100 µL for a 1 mmol scale) using a micropipette.
-
Grinding: Close the jar and mount on a ball mill (e.g., Retsch MM 400).
-
Parameters: Grind at 25–30 Hz for 20–45 minutes.
-
Note: The mixture will turn into a paste.
-
-
Recovery: Scrape the paste into a filter funnel. Wash with water (to remove inorganic salts K₂CO₃/KCl).
-
Drying: Dry the remaining solid in a vacuum oven.
Protocol 3: Green Solvent Substitution (The "Drop-in" Approach)
Best for: Labs not equipped for milling or micellar chem; direct replacement of DCM.
Replaces DCM with 2-Methyltetrahydrofuran (2-MeTHF) . 2-MeTHF is derived from renewable feedstocks (corncobs/bagasse), has a higher boiling point than THF, and separates cleanly from water (unlike THF/Dioxane).
Reagents
-
Solvent: 2-MeTHF (Anhydrous).
-
Base: N-Methylmorpholine (NMM) or solid K₂CO₃.
-
Why NMM? Less toxic than pyridine, easier to remove.
-
Step-by-Step Procedure
-
Dissolve 5-Isopropyl-2-methoxybenzenesulfonyl chloride (1.0 equiv) in 2-MeTHF (0.2 M).
-
Add NMM (1.5 equiv) at 0°C.
-
Add Amine (1.0 equiv) dropwise.
-
Warm to RT and stir for 2 hours.
-
Work-up: Add water. 2-MeTHF forms a distinct upper layer (unlike THF). Wash with 0.5 M HCl (to remove NMM) and Brine.
-
Dry over MgSO₄ and concentrate.
Comparative Metrics & Solvent Selection
| Metric | Traditional (DCM/Pyridine) | Micellar (TPGS-750-M) | Mechanochem (Ball Mill) | Green Solvent (2-MeTHF) |
| Yield (Typical) | 85-95% | 92-98% | 88-95% | 90-95% |
| E-Factor (kg waste/kg product) | >50 | <5 | <2 | ~15 |
| Reaction Time | 4-12 h | 2-4 h | 30-45 min | 2-6 h |
| Energy Input | Low (RT) | Low (RT) | Medium (Motor) | Low (RT) |
| Purification | Column Chrom. | Filtration/Recryst. | Filtration | Extraction |
Solvent Selection Decision Tree
Caption: Decision matrix for selecting the optimal green sulfonylation protocol.
Safety & Handling
-
Corrosivity: 5-Isopropyl-2-methoxybenzenesulfonyl chloride is corrosive and causes severe skin burns. Wear nitrile gloves and eye protection.
-
Hydrolysis: Releases HCl gas upon contact with moisture. Open containers only in a fume hood.
-
Pressure: Mechanochemical jars can build slight pressure if HCl gas is generated and not neutralized. Always use a carbonate base to sequester acid as CO₂ (vent carefully) or solid KCl.
References
-
Lipshutz, B. H., et al. "Surfactant-enabled transition metal-catalyzed chemistry in water at room temperature." Aldrichimica Acta, 2008, 41(3), 59-72. Link
-
Friščić, T. "Supramolecular concepts and new techniques in mechanochemistry: cocrystals, cages, rotaxanes, open metal-organic frameworks." Chemical Society Reviews, 2012, 41, 3493-3510. Link
-
Pfizer Inc. "Green Chemistry Solvent Selection Guide." Green Chemistry, 2016. Link
-
Gomes, C. S., et al. "Sustainable Synthesis of Sulfonamides." Green Chemistry, 2024.[3][4] Link
-
PubChem. "5-Isopropyl-2-methoxybenzenesulfonyl chloride Compound Summary." National Center for Biotechnology Information. Link
Sources
Troubleshooting & Optimization
Optimizing reaction conditions for sulfonylation with 5-Isopropyl-2-methoxy-benzenesulfonyl chloride
Technical Support Center: Optimization & Troubleshooting for 5-Isopropyl-2-methoxy-benzenesulfonyl chloride
Executive Summary
You are working with 5-Isopropyl-2-methoxy-benzenesulfonyl chloride .[1][2] This is not a generic sulfonyl chloride; it possesses distinct structural features that dictate its reactivity profile.
-
Steric Hindrance (The "Ortho Effect"): The methoxy group at the ortho (2-position) creates significant steric crowding around the sulfonyl center. This slows down nucleophilic attack compared to unhindered analogs (e.g., tosyl chloride).[2]
-
Electronic Deactivation: The methoxy group is an electron-donating group (EDG) via resonance.[2] This reduces the electrophilicity of the sulfur atom, further retarding the reaction rate with weak nucleophiles.
-
Lipophilicity: The 5-isopropyl group increases solubility in non-polar organic solvents (DCM, Toluene) but reduces water solubility, making biphasic reactions (Schotten-Baumann) less efficient without phase-transfer catalysts.[1][2]
This guide provides a self-validating framework to overcome these kinetic barriers while preventing the rapid hydrolysis typical of electron-rich sulfonyl chlorides.
Module 1: Reaction Kinetics & Catalysis
The Challenge: The reaction is often sluggish due to the 2-methoxy steric block. Standard conditions (TEA/DCM) may lead to incomplete conversion or hydrolysis before the reaction completes.
The Solution: Nucleophilic Catalysis.[3][4] You must use 4-Dimethylaminopyridine (DMAP) .[1][2] Pyridine alone is often insufficient for this specific reagent.[2] DMAP forms a highly reactive N-sulfonylpyridinium intermediate that is less sensitive to steric hindrance than the free sulfonyl chloride.[1]
Protocol A: DMAP-Catalyzed Sulfonylation (Recommended)[1][2]
-
Solvent: Anhydrous Dichloromethane (DCM) or Chloroform (CHCl₃).[2]
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) as the stoichiometric acid scavenger.[2]
-
Catalyst: DMAP (10–20 mol%).[2] Note: Do not use stoichiometric DMAP unless necessary due to difficult removal.
Step-by-Step:
-
Dissolve the nucleophile (amine/alcohol) and TEA (1.5 equiv) in anhydrous DCM.
-
Add DMAP (0.1 equiv).[2]
-
Cool to 0°C under Nitrogen/Argon.
-
Add 5-Isopropyl-2-methoxy-benzenesulfonyl chloride (1.1–1.2 equiv) dropwise.[1][2]
-
Critical Step: Allow to warm to Room Temperature (RT). If no progress is observed by TLC after 2 hours, heat to mild reflux (40°C). The steric bulk often requires thermal activation.
Visualization: The Catalytic Advantage
Caption: DMAP acts as a "shuttle," forming a reactive intermediate that bypasses the steric hindrance of the 2-methoxy group.
Module 2: Troubleshooting & Optimization
Use this decision matrix to diagnose issues.
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<50%) | Hydrolysis. The reagent reacted with moisture before the nucleophile. | 1.[1][2] Dry solvent (Karl Fischer <50 ppm).2.[2] Increase reagent equivalents to 1.5.3. Add reagent as a solid, not a solution, to minimize wet surface area. |
| No Reaction | Steric/Electronic Deactivation. The nucleophile cannot access the sulfur. | 1. Switch solvent to Pyridine (acts as solvent & base).2.[2] Increase temperature to 60°C (requires Toluene/DCE).3. Ensure DMAP is fresh (white, not yellow).[2] |
| Impurity: R-OH | Sulfonic Acid Formation. The reagent hydrolyzed to the acid (5-isopropyl-2-methoxybenzenesulfonic acid).[1][2] | 1. Perform a basic wash (NaHCO₃) during workup.2.[2][5] The acid is water-soluble; ensure aqueous layer pH > 9 to keep it deprotonated.[1][2] |
| Color Change (Dark) | Exothermic Decomposition. | 1.[2] Slow down addition rate.2. Maintain 0°C strictly during addition. |
Visualization: Optimization Logic Flow
Caption: Decision tree for selecting reaction conditions based on nucleophile strength and initial results.
Module 3: Workup & Purification (The "Self-Validating" Step)
Because the 5-isopropyl group adds significant lipophilicity, the byproduct (sulfonic acid) might not partition perfectly into the aqueous phase if the pH is not managed correctly.
The "3-Wash" Protocol:
-
Quench: Add saturated NaHCO₃ (aq) and stir vigorously for 15 minutes. This hydrolyzes excess sulfonyl chloride.[2][5]
-
Acid Wash (Optional for Amides): If your product is stable to acid, wash the organic layer with 1M HCl. This removes DMAP and TEA.[2]
-
Validation: The aqueous layer should be acidic (pH 1).
-
-
Base Wash (Critical): Wash with 1M NaOH or sat. Na₂CO₃.[2]
-
Why? This converts the hydrolyzed byproduct (Sulfonic Acid) into its salt (Sulfonate), forcing it into the aqueous layer.
-
Validation: The organic layer should now contain only your product and neutral impurities.
-
Recrystallization Tip: Due to the isopropyl group, sulfonamide products from this reagent often crystallize well from EtOH/Water or Hexanes/EtOAc . Avoid pure methanol as it may cause trans-esterification if heating is required.[1][2]
Frequently Asked Questions (FAQ)
Q1: Why does the reaction turn yellow/orange immediately upon adding the sulfonyl chloride? A: This is often due to the formation of the N-sulfonylammonium salts or charge-transfer complexes with the amine base. It is generally normal.[2][6] However, if it turns black/tarry, the reaction is too hot—cool to -10°C before addition.[1]
Q2: Can I use water as a co-solvent (Schotten-Baumann conditions)? A: Generally, no .[1][2] While standard for simple reagents (like Tosyl chloride), the 2-methoxy group makes this reagent slower to react.[2] In a biphasic system (Water/DCM), the hydrolysis rate (reaction with water) may compete effectively with the slow nucleophilic attack. Use anhydrous single-phase organic solvents for yields >80%.[1][2]
Q3: How do I remove the excess 5-isopropyl-2-methoxy-benzenesulfonyl chloride if I used an excess? A: Add a "scavenger" amine (e.g., N,N-dimethylethylenediamine) 30 minutes before workup.[1][2] This reacts with the remaining chloride to form a water-soluble amine-sulfonamide, which is easily washed away during the Acid Wash step (Module 3).[1]
References
-
Mechanism of Sulfonylation & DMAP Catalysis
-
Steric Effects in Sulfonyl Chlorides
-
Workup & Purification of Sulfonamides
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide | C10H16N2O3S | CID 10060387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
Technical Support Center: Purification Strategies for Reactions Involving 5-Isopropyl-2-methoxy-benzenesulfonyl chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a common synthetic challenge: the removal of unreacted 5-Isopropyl-2-methoxy-benzenesulfonyl chloride from a reaction mixture. As Senior Application Scientists, we understand that robust purification is critical for downstream success. This document is designed to provide not just protocols, but the chemical logic behind them, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Part 1: Frequently Asked Questions (FAQs) - The First Line of Defense
This section addresses the most common initial queries encountered during reaction work-up.
Q1: My post-reaction TLC plate clearly shows a spot for unreacted 5-Isopropyl-2-methoxy-benzenesulfonyl chloride. What is the most direct way to remove it?
A1: The most straightforward approach is a two-pronged strategy: nucleophilic quenching followed by a basic aqueous extraction . The sulfonyl chloride is an electrophile and will react with nucleophiles.[1] By adding a simple nucleophile (a "quencher"), you convert the reactive sulfonyl chloride into a different, more easily removable compound. A subsequent wash with an aqueous base will then remove the acidic byproduct of hydrolysis.
Q2: I performed a wash with aqueous sodium bicarbonate (NaHCO₃), but I still see the sulfonyl chloride in my organic layer. Why wasn't the wash effective?
A2: This is a common issue. While a basic wash is excellent for removing the sulfonic acid byproduct (formed from the hydrolysis of the sulfonyl chloride), the hydrolysis of the sulfonyl chloride itself can be slow, especially in a biphasic mixture with poor mixing.[2][3] Steric hindrance around the sulfonyl group can further decrease the rate of hydrolysis. Therefore, a simple wash may not provide sufficient contact time or activation energy to hydrolyze all of the unreacted starting material. A pre-quench step before the basic wash is often necessary.[2]
Q3: My desired product is sensitive to aqueous or basic conditions. How can I purify my compound without a traditional extractive work-up?
A3: In cases of sensitive substrates, the best solution is to use a scavenger resin . These are solid-supported reagents that possess functional groups designed to react selectively with and bind to certain types of molecules. For a sulfonyl chloride, an amine-functionalized resin (like a tris(2-aminoethyl)amine polystyrene resin, PS-Trisamine) is ideal.[2] The resin covalently binds the sulfonyl chloride, forming a resin-bound sulfonamide. The unreacted starting material is then simply removed by filtration, leaving your desired product in solution. This method avoids aqueous conditions entirely.[2]
Q4: How can I effectively monitor the removal of the sulfonyl chloride during my purification?
A4: Thin-Layer Chromatography (TLC) is your most valuable tool. Co-spot your reaction mixture against a reference spot of the pure 5-Isopropyl-2-methoxy-benzenesulfonyl chloride. The sulfonyl chloride is a relatively non-polar electrophile, while its sulfonamide products and sulfonic acid byproduct are more polar.
-
Visualization: Sulfonyl chlorides and their aromatic products are typically UV-active and can be visualized under a 254 nm UV lamp.[4][5] For more sensitive detection or for compounds that are not UV-active, staining with potassium permanganate (KMnO₄) can be effective, as it reacts with oxidizable groups.
Part 2: In-Depth Troubleshooting & Method Selection
Successful purification depends on a strategy tailored to the specific properties of your target molecule. The first step is to assess your reaction and product characteristics.
Decision Workflow for Purification Strategy
The following diagram outlines a logical workflow to help you select the most appropriate purification method.
Caption: Method selection workflow for purification.
Troubleshooting Guide 1: Optimizing Quenching & Extractive Work-up
This is the most common and cost-effective method for removing sulfonyl chlorides when the product is stable.
The Chemistry Behind the Method
The goal is to transform the unreacted sulfonyl chloride into two easily separable species: a neutral, organic-soluble derivative and/or a water-soluble salt.
-
Quenching: A nucleophile (Nu⁻) attacks the electrophilic sulfur atom, displacing the chloride. This converts the sulfonyl chloride into a sulfonamide or sulfonate ester.
-
Hydrolysis & Extraction: Any remaining sulfonyl chloride that contacts the aqueous base hydrolyzes to the corresponding sulfonic acid (R-SO₃H). The base then deprotonates the sulfonic acid to form a highly water-soluble sulfonate salt (R-SO₃⁻ Na⁺), which is washed away into the aqueous layer.
Experimental Protocol: Quench and Extraction
-
Cool the Reaction: Once the reaction is deemed complete by TLC, cool the mixture to 0 °C in an ice bath. This mitigates any exotherm from the quenching process.
-
Quench: Slowly add your chosen quenching agent (see Table 1). A common choice is a saturated aqueous solution of ammonium chloride (NH₄Cl) or a dilute solution of an amine like triethylamine. Stir vigorously for 15-30 minutes at 0 °C.
-
Dilute: Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to dilute the reaction mixture.
-
Wash: Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of NaHCO₃. This will neutralize any HCl byproduct and extract the sulfonic acid. Repeat the wash if necessary.
-
Brine Wash: Wash the organic layer with a saturated NaCl solution (brine) to remove residual water.
-
Dry and Concentrate: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
Data Presentation: Comparison of Common Quenching Agents
| Quenching Agent | Product of Reaction with R-SO₂Cl | Advantages | Disadvantages |
| Water (H₂O) | Sulfonic Acid (R-SO₃H) | Simple, readily available. | Can be slow; the resulting sulfonic acid can sometimes act as an emulsifier. |
| Aqueous Ammonia (NH₄OH) | Sulfonamide (R-SO₂NH₂) | Fast reaction; product is a simple sulfonamide. | The resulting primary sulfonamide will need to be separated from the desired product. |
| Triethylamine (Et₃N) / Water | Sulfonic Acid + Et₃N·HCl | The amine acts as a base to neutralize HCl. | Can be difficult to remove all traces of triethylamine. |
| Methanol (MeOH) | Methyl Sulfonate Ester (R-SO₃Me) | Fast reaction; converts to a neutral ester. | The resulting ester must be separated by chromatography or other means. |
Workflow Visualization: Extractive Work-up
Sources
Troubleshooting low yields in reactions with 5-Isopropyl-2-methoxy-benzenesulfonyl chloride
Technical Support Center: Sulfonylation Chemistry Topic: Troubleshooting Low Yields with 5-Isopropyl-2-methoxybenzenesulfonyl Chloride
Executive Summary
You are encountering low yields with 5-Isopropyl-2-methoxybenzenesulfonyl chloride . This reagent presents a specific challenge known in process chemistry as the "Ortho-Methoxy Effect." Unlike simple benzenesulfonyl chlorides, this molecule possesses a unique combination of electronic deactivation and steric hindrance that often leads to reaction stalling or hydrolysis.
This guide provides a root-cause analysis, a diagnostic workflow, and optimized protocols to restore reaction efficiency.
Part 1: Diagnostic Workflow
Before altering your conditions, determine the failure mode using this logic flow.
Figure 1: Diagnostic logic for sulfonylation failures. Use TLC or LCMS to track the disappearance of the sulfonyl chloride.
Part 2: Root Cause Analysis
The "Ortho-Methoxy" Deactivation (Electronic & Steric)
The primary culprit is the methoxy group at the 2-position (ortho).
-
Electronic Deactivation: The methoxy group is a strong Electron Donating Group (EDG) via resonance. It donates electron density into the benzene ring, which is transmitted to the sulfur atom. This makes the sulfur center less electrophilic (less positive), significantly slowing down the attack by your amine nucleophile [1].
-
Steric Hindrance: The oxygen of the methoxy group and the isopropyl group at position 5 create a crowded environment. The incoming amine must navigate this bulk to attack the sulfur.
The Hydrolysis Trap
Because the reaction with your amine is electronically slowed (see above), the sulfonyl chloride "waits" in solution longer. If any moisture is present, water (a smaller nucleophile) will eventually attack the sulfur, converting your expensive reagent into 5-isopropyl-2-methoxybenzenesulfonic acid , which is water-soluble and washes away during workup, resulting in low isolated yields [2].
Part 3: Optimized Reaction Protocols
Protocol A: The "Gold Standard" (For Primary Amines)
Use this for unhindered primary amines.
| Parameter | Recommendation | Rationale |
| Solvent | DCM (Anhydrous) | High solubility, easy workup. Avoid THF if possible (can hold water). |
| Base | Triethylamine (TEA) (1.5 equiv) | Standard proton scavenger. |
| Catalyst | None | Usually not needed for primary amines. |
| Temp | 0°C to RT | Control exotherm, then warm to complete. |
Protocol B: The "Rescue" Method (For Secondary/Hindered Amines)
Use this if Protocol A fails or yields <50%. This overcomes the ortho-methoxy deactivation.
-
Dry Your Solvent: Ensure DCM or DCE is distilled or dried over molecular sieves.
-
Add a "Super Catalyst": Add 10-20 mol% DMAP (4-Dimethylaminopyridine).
-
Heat: Reflux in DCM (40°C) or DCE (83°C) . The electronic deactivation requires thermal energy to overcome the activation barrier.
Step-by-Step "Rescue" Procedure:
-
Dissolve amine (1.0 equiv) and TEA (2.0 equiv) in anhydrous DCM under Nitrogen/Argon.
-
Add DMAP (0.1 equiv) .
-
Add 5-Isopropyl-2-methoxybenzenesulfonyl chloride (1.1 equiv) slowly.
-
Heat to reflux for 4–12 hours.
-
Monitor: Check TLC. If SM persists, add more DMAP.
Part 4: Troubleshooting & FAQs
Q1: I see a new spot on TLC that is not my product or the starting material. What is it?
-
Diagnosis: If you are using an alcohol solvent (like MeOH or EtOH), you likely formed the sulfonate ester .
-
Fix: Never use alcohols as solvents for sulfonyl chlorides. Use DCM, DCE, Toluene, or THF.
Q2: My starting material is gone, but I recovered only water-soluble acid. Why?
-
Diagnosis: Hydrolysis occurred faster than amidation.
-
Fix: Your system was wet. Flame-dry your glassware and use a fresh bottle of anhydrous solvent. If your amine is a salt (e.g., Hydrochloride salt), ensure you add enough base to free the amine before adding the sulfonyl chloride.
Q3: Can I use Pyridine as the solvent?
-
Answer: Yes. For extremely difficult substrates, using pure Pyridine as both solvent and base is effective. It acts similarly to DMAP but is less active. However, removing Pyridine requires acidic washes (1M HCl or CuSO₄) during workup, which might trap your product if your product is basic.
Q4: How do I remove the excess sulfonyl chloride during workup?
-
Answer: Add a nucleophilic scavenger like N,N-dimethylethylenediamine (DMEDA) or simple morpholine (0.5 equiv) 15 minutes before ending the reaction. This converts excess chloride into a highly polar sulfonamide that stays in the organic layer but can be separated by column chromatography, or into a water-soluble species if a diamine is used. Alternatively, a simple basic wash (sat. NaHCO₃) hydrolyzes the remaining chloride to the acid, which goes into the aqueous layer.
Part 5: Visualizing the Mechanism
The diagram below illustrates why DMAP is essential for this specific hindered substrate.
Figure 2: DMAP Catalytic Cycle. DMAP forms a "stepped-out" intermediate that bypasses the steric hindrance of the ortho-methoxy group.
References
- Electronic Effects in Sulfonylation: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
Hydrolysis Kinetics: Rogne, O. (1970). The Hydrolysis of Aromatic Sulphonyl Chlorides. Journal of the Chemical Society B: Physical Organic, 1855-1858. Link
-
DMAP Catalysis Mechanism: Chaudhary, S. K., & Hernandez, O. (1979). 4-(Dimethylamino)pyridine: An Efficient Catalyst for Acylation and Sulfonylation. Tetrahedron Letters, 20(2), 99-102. Link
- Purification Strategies: Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.
Sources
- 1. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]
- 2. books.rsc.org [books.rsc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 5. aromatic sulfonation electrophilic substitution mechanism benzene methylbenzene sulphonation of benzene methylbenzene reagents reaction conditions organic synthesis conc. H2SO4 SO3 [docbrown.info]
Technical Support Center: Preventing Hydrolysis of 5-Isopropyl-2-methoxy-benzenesulfonyl Chloride
[1]
Case ID: SC-HYD-55618 Status: Active Support Level: Tier 3 (Senior Application Scientist) Compound: 5-Isopropyl-2-methoxy-benzenesulfonyl chloride (CAS: 55618-97-8 / 1216272-28-4)[1]
Executive Summary
You are encountering stability issues with 5-Isopropyl-2-methoxy-benzenesulfonyl chloride . Like most sulfonyl chlorides, this reagent is electrophilic at the sulfur atom. While the electron-donating methoxy group and the steric bulk of the isopropyl group provide marginal kinetic stabilization compared to electron-deficient analogs (e.g., nitro-benzenesulfonyl chlorides), this compound remains highly susceptible to nucleophilic attack by water.
The Failure Mode: Hydrolysis converts the sulfonyl chloride into the corresponding sulfonic acid (5-isopropyl-2-methoxybenzenesulfonic acid) and hydrochloric acid .[1] This is an autocatalytic cycle where the generated HCl can further degrade sensitive substrates or catalyze side reactions.[1]
This guide provides a self-validating system to eliminate moisture at every stage: Storage, Reaction, Workup, and Analysis.
Module 1: Storage & Initial Handling (The First Line of Defense)
Q: I just received the shipment. How should I store this compound to maximize shelf life?
A: Treat this compound as a "live" reagent. The degradation clock starts the moment the seal is broken.
-
Temperature: Store at 2–8°C (Refrigerator) or -20°C for long-term storage. Cold temperatures kinetically inhibit the hydrolysis reaction [1].
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).[1][2]
-
Container: Use a tightly sealed glass vial with a Teflon-lined cap. Parafilm is insufficient; use electrical tape or a secondary containment jar with desiccant (e.g., Drierite or silica gel) [1].
Q: How do I weigh it out without exposing it to atmospheric moisture?
A: Atmospheric humidity is the primary cause of "dead" reagent.
-
Gold Standard: Weigh inside a glovebox filled with N₂ or Ar.
-
Silver Standard (Benchtop):
-
Allow the vial to warm to room temperature before opening (prevents condensation on the cold solid).
-
Flush a tared vial with nitrogen.[1]
-
Quickly weigh the solid and immediately cap both the stock and reaction vials.
-
Do not leave the stock bottle open while calculating stoichiometry.
-
Module 2: Reaction Optimization (Preventing In-Situ Hydrolysis)
Q: My reaction yields are inconsistent. Is the solvent the problem?
A: Likely.[1] Sulfonyl chlorides require anhydrous solvents.[1][3] Even "HPLC grade" solvents can contain enough water (100–500 ppm) to destroy a significant portion of your reagent, especially on small scales.
Solvent Selection Guide:
| Solvent | Suitability | Pre-Treatment Protocol |
| DCM (Dichloromethane) | Excellent | Distill over CaH₂ or pass through activated alumina columns.[1] |
| THF (Tetrahydrofuran) | Good | Must be fresh and distilled (Na/Benzophenone) or inhibitor-free.[1] Hygroscopic—handle with care.[1][2][4] |
| Acetonitrile | Moderate | Good solubility, but highly hygroscopic. Dry over molecular sieves (3Å) for 24h. |
| DMF/DMSO | Avoid | Difficult to dry completely; nucleophilic nature can cause side reactions.[1] |
| Alcohols/Water | Forbidden | Will cause immediate solvolysis/hydrolysis.[1] |
Q: Does the "Methoxy" group affect reactivity?
A: Yes. The methoxy group at the ortho position is an Electron Donating Group (EDG).
-
Mechanistic Insight: EDGs reduce the electrophilicity of the sulfur atom, making it less reactive toward nucleophiles than a standard benzenesulfonyl chloride.
-
The Trap: Because it reacts slower with your desired amine/alcohol, the reaction time is longer. This extended duration increases the window of opportunity for adventitious water to compete for the sulfonyl center. You cannot rush this reaction, so your exclusion of water must be robust over time.
Q: Which base should I use?
A: You need a base to scavenge the HCl byproduct, but the choice is critical.
-
Recommended: Pyridine (can act as solvent and catalyst), Triethylamine (TEA) , or DIPEA (Hünig's base) .
-
Protocol: Add the sulfonyl chloride slowly to a solution of your substrate and base at 0°C . The low temperature suppresses the hydrolysis rate relative to the desired sulfonylation [2].
Module 3: Workup & Purification (The Critical Zone)
Q: Can I do an aqueous workup?
A: Avoid if possible. If you must, speed and temperature are key.
-
The "Flash" Workup:
-
Cool the reaction mixture to 0°C .
-
Quench with ice-cold saturated NH₄Cl or water.
-
Extract immediately into DCM or EtOAc.[1]
-
Crucial Step: Dry the organic layer immediately with anhydrous MgSO₄ or Na₂SO₄.[1] Do not let it sit. The biphasic mixture is where most hydrolysis occurs during workup [3].[1]
-
Q: How do I purify the unreacted chloride?
A: You usually don't.[1] Sulfonyl chlorides are difficult to purify without degradation.[1][3]
-
Strategy: Drive the reaction to completion using an excess of the cheaper reagent (usually the sulfonyl chloride).
-
If you must purify: Recrystallization from a non-polar, anhydrous solvent (e.g., Hexane, Toluene, or Petroleum Ether) is superior to silica chromatography, as silica gel often contains adsorbed water that hydrolyzes the compound [2].
Module 4: Analytical Verification
Q: How do I distinguish the Sulfonyl Chloride from the Sulfonic Acid (hydrolysis product)?
A:
-
TLC: The sulfonic acid is highly polar and will stay at the baseline (Rf ~ 0) in standard organic solvents (Hexane/EtOAc).[1] The chloride will move (Rf ~ 0.3–0.7).[1]
-
LC-MS: Do not inject the chloride directly. It will hydrolyze on the column, showing only the mass of the acid (M+17 mass shift usually, or just the acid mass).
-
Correct Protocol: Derivatize a small aliquot with an excess of a simple amine (e.g., morpholine or diethylamine) in dry DCM. Analyze the resulting stable sulfonamide to verify the purity of the starting chloride [4].
-
Visualizing the Competitive Landscape
The following diagram illustrates the kinetic competition between the desired sulfonylation and the parasitic hydrolysis pathway. Note the role of the "Methoxy" group in slowing down both pathways, necessitating stricter moisture control.
Caption: Kinetic competition between desired sulfonylation and hydrolysis. The electron-donating methoxy group slows the initial activation, making the exclusion of water critical for long reaction times.
Troubleshooting Logic Tree
Use this flowchart to diagnose low yields or impurities.
Caption: Diagnostic logic for distinguishing between hydrolysis (wet conditions) and low reactivity (steric/electronic effects).
References
-
ResearchGate. (2025). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link] (Discusses hydrolysis kinetics and precipitation methods).
(Note: While specific literature on the exact 5-isopropyl-2-methoxy isomer is sparse, the protocols above are derived from validated chemical principles for structurally homologous sulfonyl chlorides.)
Managing exotherms in large-scale reactions of 5-Isopropyl-2-methoxy-benzenesulfonyl chloride
Technical Support Center: 5-Isopropyl-2-methoxy-benzenesulfonyl Chloride
Introduction: Navigating the Thermal Challenges of a Key Synthetic Intermediate
5-Isopropyl-2-methoxy-benzenesulfonyl chloride is a critical building block in modern drug discovery, primarily utilized as a reactive intermediate for the synthesis of sulfonamides and other functionalized aromatic systems.[1] Its utility stems from the highly electrophilic sulfonyl chloride moiety, which readily undergoes nucleophilic substitution. However, the very reactivity that makes this compound valuable also presents significant challenges, particularly on a large scale.
Both the synthesis of 5-Isopropyl-2-methoxy-benzenesulfonyl chloride (often via chlorosulfonation) and its subsequent reactions are frequently characterized by strong exothermic profiles.[2][3][4] As reaction volumes increase, the ratio of surface area (for heat dissipation) to volume (for heat generation) decreases dramatically, elevating the risk of thermal runaway.[5] An uncontrolled exotherm can lead to vigorous off-gassing, reactor over-pressurization, product degradation, and the formation of hazardous byproducts, compromising both yield and operator safety.[5][6][7]
This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help researchers, chemists, and process engineers safely manage the thermal behavior of reactions involving this important compound.
Frequently Asked Questions (FAQs)
Q1: What makes reactions involving 5-Isopropyl-2-methoxy-benzenesulfonyl chloride so exothermic?
Answer: The exothermicity arises from two main sources: its synthesis and its subsequent reactions.
-
Synthesis: The formation of the sulfonyl chloride group itself is a high-energy process. Common methods involve reacting the corresponding sulfonic acid with chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), or by direct chlorosulfonation of the aromatic precursor with chlorosulfonic acid.[8][9] These reactions are known to be highly exothermic and often produce corrosive gaseous byproducts like HCl.[3][8]
-
Reactivity: The sulfonyl chloride functional group (-SO₂Cl) is a potent electrophile. The sulfur atom is electron-deficient due to the presence of two electronegative oxygen atoms and a chlorine atom. When it reacts with a nucleophile, such as an amine to form a sulfonamide, the formation of the new, stable sulfur-nitrogen bond releases a significant amount of energy as heat.[10]
Q2: I've run this reaction successfully on a 1-gram scale. Why is scaling up to 100 grams so much more dangerous?
Answer: This is a critical process safety concept rooted in chemical engineering principles. The danger lies in the change in the surface-area-to-volume ratio .[5]
-
Heat Generation is proportional to the reaction mass, which scales with volume (a cubic function, L³).
-
Heat Dissipation is proportional to the reactor's outer surface area, which scales as a square function (L²).
As you increase the scale, the volume (heat generation) increases much faster than the surface area (the ability to cool). A reaction that can be easily controlled in a small flask, which has a high surface-area-to-volume ratio and dissipates heat quickly to the surroundings, can become an uncontrollable runaway reaction in a large reactor where heat removal is much less efficient.[5]
Q3: What are the primary signs of a developing thermal runaway, and what are the consequences?
Answer: Recognizing the early signs is crucial for prevention.
-
Primary Signs:
-
A reaction temperature that rises faster than expected.
-
The internal temperature continuing to climb even after the external cooling bath is lowered or reagent addition is stopped.
-
A sudden increase in pressure or noticeable off-gassing.
-
Changes in the reaction mixture's color or viscosity that are not part of the expected procedure.
-
-
Consequences:
-
Boil-over: The reaction solvent can rapidly boil, potentially overwhelming condensers and releasing flammable or toxic vapors.
-
Decomposition: The starting materials, product, or solvent can decompose at elevated temperatures, often generating large volumes of gas and potentially toxic or explosive byproducts like hydrogen chloride and sulfur oxides.[6][7][11]
-
Reactor Over-pressurization: The combination of solvent vapor and decomposition gases can exceed the pressure rating of the vessel, leading to a catastrophic failure and release of contents.
-
Product Failure: Even if a runaway is contained, the excessive heat will almost certainly lead to side reactions and product degradation, resulting in low yield and poor purity.[2][5]
-
Q4: My process involves quenching the reaction with water. What are the specific hazards here?
Answer: Quenching unreacted sulfonyl chlorides or chlorinating agents like thionyl chloride is a high-hazard step. These compounds react violently with water in a highly exothermic hydrolysis reaction.[8][11][12]
C₆H₅SO₂Cl + H₂O → C₆H₅SO₃H + HCl + Heat
The key dangers are:
-
Extreme Heat Generation: The rapid exotherm can cause localized boiling and splashing of the corrosive mixture.
-
Gas Evolution: The reaction produces hydrogen chloride (HCl) gas, which is both toxic and corrosive.[8]
-
Incorrect Order of Addition: Never add the quenching agent (water) to the reaction mixture. This creates a localized, highly concentrated reaction that can erupt violently. The correct procedure is to always add the reaction mixture slowly to a large volume of a cooled quenching solution (e.g., ice water or a buffered solution) with vigorous stirring.[3]
Troubleshooting Guide: Managing Exotherms in Real-Time
This section addresses specific issues you may encounter during your large-scale experiment.
| Problem | Potential Cause | Immediate Corrective Action & Long-Term Solution |
| Temperature Spiking During Reagent Addition | 1. Addition Rate Too High: The rate of heat generation is exceeding the system's cooling capacity.[2][5] | Immediate Action: Stop the addition immediately. Allow the cooling system to bring the temperature back to the set point. Solution: Recalculate the addition profile. Use a syringe pump or a pressure-equalizing dropping funnel for precise, slow, and consistent addition. For very large scales, consider reaction calorimetry to determine the maximum safe addition rate. |
| 2. Inadequate Cooling: The cooling bath or chiller is insufficient for the reaction's heat load.[5] | Immediate Action: If possible, lower the set point on the cooling bath. If using a passive bath (e.g., dry ice/acetone), add more cryogen carefully. Solution: Ensure the reactor is properly submerged in the cooling medium. Use a larger cooling bath or a more powerful mechanical chiller. Verify the heat transfer fluid is circulating correctly. | |
| 3. Poor Agitation: Localized "hot spots" are forming due to inefficient mixing, leading to pockets of runaway reaction.[5] | Immediate Action: Increase the stirring rate. Solution: For scales above ~500 mL or for viscous mixtures, a magnetic stir bar is insufficient. Use an overhead mechanical stirrer with a properly sized impeller (e.g., pitch-blade or anchor) to ensure homogeneity throughout the reactor. | |
| Reaction Temperature Drifts Upward After Addition is Complete | Heat Accumulation: The reaction is still proceeding and generating heat, but the cooling system is at its limit or there is a lag in the temperature probe's response. | Immediate Action: Maintain maximum cooling. If the temperature continues to rise uncontrollably, be prepared to execute an emergency quench procedure. Solution: This indicates the process is running under "accumulation" conditions, which is extremely dangerous. The addition rate must be slow enough that the reaction consumes the reagent nearly as fast as it is added, preventing a buildup of unreacted, energy-rich material. This is known as running under "starve-fed" or "reaction-rate-limited" conditions. |
| Vigorous, Uncontrolled Off-Gassing | 1. Decomposition: A temperature spike has initiated the decomposition of reagents or products.[6][7] | Immediate Action: Ensure the reactor's vent line is not blocked and is connected to a suitable scrubber (e.g., a beaker with a base solution). Alert personnel and prepare for an emergency shutdown. Solution: Strict temperature control is paramount. A thorough process safety review (e.g., HAZOP) should be conducted before scaling up to identify decomposition temperatures and triggers. |
| 2. Improper Quenching: The reaction mixture was quenched too quickly or in the wrong order.[3] | Immediate Action: Cease the quench. If safe, increase cooling and stirring to manage the exotherm. Solution: Develop and strictly follow a detailed quenching protocol. Always add the reaction mixture slowly to a well-stirred, cooled quenching medium. |
Visualization of Key Workflows
Logical Workflow for Exotherm Management
This diagram outlines the essential stages for safely scaling a potentially exothermic reaction.
Caption: Workflow for managing exothermic reactions.
Troubleshooting a Temperature Spike
This decision tree provides a logical path for diagnosing and responding to a sudden temperature increase.
Caption: Decision tree for troubleshooting temperature spikes.
Key Experimental Protocols & Data
Protocol 1: General Procedure for Controlled Addition at Scale
This protocol assumes a reaction where a reagent is added to the substrate solution. Always adapt it to your specific chemical process.
-
System Setup: Assemble the reactor system equipped with an overhead stirrer, a temperature probe (thermocouple) placed in the reaction mixture (not touching the glass), a condenser, and an inert gas inlet. Connect the reactor to a calibrated cryostat or chiller.
-
Initial Cooldown: Charge the reactor with the initial substrate and solvent. Begin stirring and cool the mixture to 5-10°C below the intended reaction temperature (e.g., cool to -10°C for a 0°C reaction). This provides a thermal buffer.
-
Prepare for Addition: Load the reagent to be added into a syringe pump or a pressure-equalizing dropping funnel.
-
Initiate Slow Addition: Begin adding the reagent at a very slow rate (e.g., 1 equivalent over 2-3 hours).
-
Monitor Closely: Continuously monitor the internal temperature. The temperature should rise to the set point and remain stable. The difference between the internal reaction temperature and the external cooling bath temperature (ΔT) is an indicator of the heat being generated. A large ΔT suggests a highly exothermic process that requires caution.
-
Control: If the internal temperature exceeds the set point by more than 2°C, immediately stop the addition . Do not restart until the temperature has stabilized at the set point. Resume addition at a slower rate.
-
Post-Addition Stirring: After the addition is complete, continue to stir the reaction at the set temperature for the prescribed time, monitoring for any delayed exotherm.
Data Tables for Planning
Table 1: Properties of Common Solvents
| Solvent | Boiling Point (°C) | Freezing Point (°C) | Use Case Notes |
| Dichloromethane (DCM) | 39.6 | -96.7 | Good for reactions at or below room temperature. Volatility can be an issue if exotherm is not controlled.[1] |
| Chloroform | 61.2 | -63.5 | Higher boiling point than DCM, offering a slightly better safety margin against boiling.[1] |
| Acetonitrile | 82.0 | -45.0 | Often used for nucleophilic substitution reactions.[13] |
| Tetrahydrofuran (THF) | 66.0 | -108.4 | Common solvent, but can form explosive peroxides. Must use fresh, inhibited THF. |
Table 2: Common Laboratory Cooling Baths [5]
| Bath Composition | Achievable Temperature (°C) | Notes |
| Ice / Water | 0 | Standard, reliable for many reactions. |
| Ice / NaCl | -10 to -20 | Effective and inexpensive for moderately low temperatures. |
| Dry Ice / Acetone | -78 | Very common, but acetone is flammable. Ensure good ventilation. |
| Dry Ice / Isopropanol | -78 | Less volatile and slightly safer alternative to acetone. |
| Liquid Nitrogen | -196 | Use with extreme caution. Typically used for trapping or very low-temp reactions, not for direct reactor cooling due to freezing risk. |
References
- Benchchem. (n.d.). 2-Methoxy-5-(2-oxopropyl)benzene-1-sulfonyl chloride.
- Chemithon. (n.d.). Sulfonation and Sulfation Processes.
- MDPI. (2022).
- Google Patents. (n.d.). Methods and reaction mixtures for controlling exothermic reactions.
- Benchchem. (2025). managing exothermic reactions in the synthesis of sulfonamides.
- Inchem.org. (n.d.). ICSC 1163 - METHANESULFONYL CHLORIDE.
- Benchchem. (n.d.). Application Notes and Protocols for Sulfonation Reactions Using Oleum.
- Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride.
- Sigma-Aldrich. (2025).
- MDPI. (n.d.). (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (R)-4-methylbenzenesulfonimidate.
- PubMed. (2025). Thermal stability of thionyl chloride and the sulfinyl chloride radical determined by Cl-S bond energy. PubMed.
- Fisher Scientific. (2012). SAFETY DATA SHEET - Benzenesulfonyl chloride.
- ResearchGate. (2025). Sulfur?chlorine bond dissociation enthalpies in methane- and benzene-sulfonyl chlorides.
- Sigma-Aldrich. (2024).
- Google Patents. (n.d.). RU2419605C2 - Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide.
- Organic Syntheses. (n.d.). Benzenesulfonyl chloride.
- Mettler Toledo. (2016). Study in the RC1 reaction calorimeter: Schotten-Bauman coupling to T003622 and BOC deprotection to T002633.
- NJ.gov. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY.
- Google Patents. (n.d.). CN105753751A - High-purity benzene sulfonyl chloride synthetic method.
- Royal Society of Chemistry. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering.
- Benchchem. (2026).
- MDPI. (n.d.). The Effects of Chloride on the High Temperature Pressure Oxidation of Chalcopyrite: Some Insights from Batch Tests—Part 2: Leach Residue Mineralogy.
- Supporting Information. (n.d.). Visible-Light Photoinduced Charge-Transfer Complex Promoted the Ring Opening of N-Alkyl-4-Piperidinols.
- Google Patents. (n.d.). US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
Sources
- 1. 2-Methoxy-5-(2-oxopropyl)benzene-1-sulfonyl chloride | 80223-79-6 | Benchchem [benchchem.com]
- 2. chemithon.com [chemithon.com]
- 3. benchchem.com [benchchem.com]
- 4. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ICSC 1163 - METHANESULFONYL CHLORIDE [inchem.org]
- 7. fishersci.com [fishersci.com]
- 8. Benzenesulfonyl Chloride: Properties, Synthesis, Applications, and Safety Considerations [en.jinlichemical.com]
- 9. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. nj.gov [nj.gov]
- 12. CN105753751A - High-purity benzene sulfonyl chloride synthetic method - Google Patents [patents.google.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Purification of 5-Isopropyl-2-methoxy-benzenesulfonyl Chloride Derivatives
A Guide for the Research & Development Scientist
Welcome to the technical support center for 5-Isopropyl-2-methoxy-benzenesulfonyl chloride and its derivatives. As Senior Application Scientists, we understand that the journey from reaction setup to a pure, characterizable product is fraught with challenges. This guide is structured to provide direct, actionable answers to the specific purification hurdles you may encounter. We will delve into the causality behind these challenges, offering not just solutions, but a deeper understanding of the chemistry at play.
Part 1: Frequently Asked Questions - Core Stability and Handling
This section addresses the inherent chemical properties of benzenesulfonyl chlorides that are often the root cause of purification difficulties. Understanding these principles is the first step toward preventing problems before they arise.
Q1: My NMR shows a significant new peak consistent with a sulfonic acid after my aqueous workup. What happened and how can I prevent it?
A: You are observing the hydrolysis of your sulfonyl chloride. The sulfonyl chloride functional group is highly electrophilic and susceptible to nucleophilic attack by water.[1][2] This reaction converts your desired product into the corresponding 5-isopropyl-2-methoxy-benzenesulfonic acid, which is highly polar and often difficult to separate from the desired product or subsequent reaction products.
-
Causality (The "Why"): The sulfur atom in the sulfonyl chloride is bonded to two highly electronegative oxygen atoms and a chlorine atom, creating a strong partial positive charge on the sulfur. Water acts as a nucleophile, attacking this electrophilic sulfur center. The resulting intermediate readily loses HCl to form the stable sulfonic acid. This process is often accelerated by heat and basic conditions.
-
Preventative Measures:
-
Minimize Contact Time: If an aqueous workup is unavoidable, perform it as quickly as possible.
-
Low Temperature: Conduct the workup using ice-cold water or brine in an ice bath. This dramatically slows the rate of hydrolysis.[2]
-
Use of Brine: Washing with saturated sodium chloride solution (brine) can reduce the activity of water and help break emulsions, speeding up phase separation.
-
Anhydrous Workup: Whenever possible, opt for a non-aqueous workup. This involves filtering the reaction mixture (e.g., to remove salts) and directly concentrating the filtrate under reduced pressure.
-
Q2: I need to store my 5-Isopropyl-2-methoxy-benzenesulfonyl chloride before using it in the next step. What are the best storage conditions?
A: Due to its moisture sensitivity, proper storage is critical. The compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon). Store it in a cool, dry place away from heat. For long-term storage, refrigeration in a desiccator is recommended. Always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the product.
Part 2: Troubleshooting Guide - Purifying Crude 5-Isopropyl-2-methoxy-benzenesulfonyl chloride
Impurities in your starting material will inevitably complicate downstream reactions and purifications. This section focuses on identifying and removing contaminants from the sulfonyl chloride itself.
Q3: My crude sulfonyl chloride, prepared via chlorosulfonation, contains a significant, less polar impurity according to TLC. What is it likely to be?
A: The most common byproduct in chlorosulfonation reactions of aromatic compounds is the corresponding diaryl sulfone.[2] In this case, it would be bis(5-isopropyl-2-methoxyphenyl) sulfone.
-
Causality (The "Why"): Sulfone formation occurs when a molecule of the newly formed sulfonyl chloride reacts with another molecule of the starting aromatic compound (5-isopropyl-2-methoxyanisole) in a Friedel-Crafts-type reaction. This is particularly prevalent if:
-
Removal Strategy: The sulfone byproduct is typically much less polar than the sulfonyl chloride. Flash column chromatography is the most effective method for separation.
Q4: How do I choose a purification method for the crude sulfonyl chloride? It's a low-melting solid/oil.
A: The choice depends on the nature of the impurities and the physical state of your product.
| Purification Method | Best For... | Key Considerations & Rationale |
| Recrystallization | Removing minor impurities from a solid product. | The product must be a solid at room temperature. The key is finding a solvent system where the sulfonyl chloride is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution. Use strictly anhydrous solvents (e.g., hexane, toluene) to prevent hydrolysis.[2] |
| Flash Chromatography | Separating mixtures with different polarities (e.g., sulfonyl chloride from sulfone). | This is highly effective but requires care. Use anhydrous solvents and perform the chromatography efficiently to minimize contact time with the silica gel, which is slightly acidic and contains adsorbed water, posing a hydrolysis risk.[3] |
| Distillation (Reduced Pressure) | Purifying liquid sulfonyl chlorides from non-volatile impurities. | Benzenesulfonyl chlorides can be distilled, but often require high vacuum due to high boiling points.[1][4] Thermal decomposition is a risk, so use the lowest possible temperature and pressure. Ensure all glassware is meticulously dried.[2] |
Impurity Formation & Purification Workflow
The following diagram illustrates the formation of common impurities and the decision-making process for purification.
Sources
Strategies for driving sluggish reactions of 5-Isopropyl-2-methoxy-benzenesulfonyl chloride to completion
Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Optimization of Sluggish Sulfonylation Reactions[1]
Executive Summary: The Substrate Challenge
Welcome to the technical support hub for 5-Isopropyl-2-methoxy-benzenesulfonyl chloride . If you are experiencing stalled reactions, low yields, or persistent starting material, you are not alone. This specific reagent presents a unique "double-deactivation" profile that frustrates standard sulfonylation protocols.[1]
The Structural Problem:
-
Electronic Deactivation: The ortho-methoxy group is a strong Electron Donating Group (EDG).[1] By donating electron density into the ring (and inductively to the sulfur), it reduces the electrophilicity of the sulfonyl center, making it sluggish toward nucleophilic attack.
-
Steric Hindrance: The ortho-methoxy group physically blocks the trajectory of incoming nucleophiles.[1] The meta-isopropyl group adds secondary bulk, further crowding the active site.
This guide provides the mechanistic insights and field-proven protocols to drive this reaction to completion.
Module 1: Mechanistic Troubleshooting
To fix the reaction, you must understand the competition occurring in your flask. The sluggishness of the amine attack allows background hydrolysis (reaction with trace water) to compete effectively, often leading to the formation of the unreactive sulfonic acid byproduct.
Diagnostic Logic Flow
Use the following logic tree to diagnose your current failure mode.
Figure 1: Diagnostic logic tree for identifying the root cause of incomplete sulfonylation.
Module 2: Optimization Protocols
Standard Schotten-Baumann conditions (biphasic water/DCM) often fail for this substrate due to the hydrolysis rate outpacing the sluggish amine attack.[1] You must switch to anhydrous nucleophilic catalysis .
The Solution: DMAP Catalysis
For sterically hindered sulfonyl chlorides, 4-Dimethylaminopyridine (DMAP) is non-negotiable.[1] It attacks the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt .[1] This intermediate is less sterically hindered and more electrophilic than the parent chloride, facilitating the attack of your amine.[2]
Figure 2: The DMAP catalytic cycle acts as an acyl-transfer agent, bypassing the steric blockade of the ortho-methoxy group.[1]
Protocol A: The "Gold Standard" (High Success Rate)
Recommended for valuable amines or when SM is persistent.
-
Setup: Flame-dry a round-bottom flask under Nitrogen/Argon.
-
Solvent: Dissolve 5-Isopropyl-2-methoxy-benzenesulfonyl chloride (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M concentration).
-
Base: Add Triethylamine (TEA) (1.5 - 2.0 equiv).
-
Note: TEA acts as the proton scavenger.
-
-
Catalyst: Add DMAP (0.1 - 0.2 equiv).[1]
-
Critical: Do not omit.[1] This drives the reaction.
-
-
Amine Addition: Add the amine (1.0 - 1.2 equiv) slowly.
-
Temperature: Stir at Room Temperature (RT) for 4 hours.
-
Checkpoint: If conversion is <50% after 4 hours, attach a reflux condenser and heat to 40°C.
-
-
Workup: Quench with 1M HCl (to remove DMAP/TEA), wash with brine, dry over MgSO4.
Protocol B: Thermal Forcing (For Extremely Unreactive Amines)
Use if Protocol A fails and the amine is also sterically hindered (e.g., t-butyl amine, aniline).
-
Solvent Switch: Replace DCM with 1,2-Dichloroethane (DCE) or Toluene .[1] These allow higher reaction temperatures.[1]
-
Base: Use Pyridine (as solvent and base) OR DIPEA (3.0 equiv) in Toluene.[1]
-
Procedure:
-
Mix Sulfonyl Chloride (1.0 eq) + Amine (1.2 eq) + Pyridine (10 vol).
-
Heat to 90°C for 12-24 hours.
-
Warning: Monitor for sulfonic acid formation (hydrolysis).[1] If observed, ensure the system is strictly anhydrous.
-
Comparative Data: Solvent & Base Selection
The choice of solvent affects the transition state energy. Polar aprotic solvents generally stabilize the polar transition state of the nucleophilic attack.[3]
| Solvent | Boiling Point | Dielectric Constant | Suitability for this Reaction |
| DCM | 40°C | 8.9 | High. Excellent solubility, easy workup.[1] Standard choice. |
| THF | 66°C | 7.5 | Medium. Good solubility, but can complex with Lewis acids if used. |
| DCE | 84°C | 10.4 | High. Allows higher temp than DCM.[1] Good for stubborn cases. |
| Pyridine | 115°C | 12.4 | High. Acts as solvent, base, and weak catalyst. Hard to remove. |
| DMF | 153°C | 36.7 | Low. Promotes hydrolysis if not strictly dry.[1] Hard to remove. |
FAQ: Common Pitfalls
Q: I see a new spot on TLC that doesn't move (low Rf). Is this my product? A: Likely not. This is usually the sulfonic acid (5-isopropyl-2-methoxybenzenesulfonic acid), resulting from hydrolysis.[1]
-
Fix: Your system has water in it.[1][4][5][6] Dry your DCM over activated molecular sieves before use.[1] Ensure your amine is dry.[1]
Q: Can I use Silver Triflate (AgOTf) to force the reaction? A: Yes, but proceed with caution. AgOTf abstracts the chloride, creating a hyper-reactive sulfonyl cation.[1]
-
Protocol: 1.0 eq Sulfonyl Chloride + 1.1 eq AgOTf + Amine in DCM.[1]
-
Risk:[1][7][8] This is expensive and can lead to side reactions with sensitive amines. Use only as a last resort.
Q: Why not use Schotten-Baumann (Water/DCM + NaOH)? A: The ortho-methoxy group slows the reaction enough that the biphasic hydrolysis becomes the dominant pathway.[1] You need homogeneous, anhydrous conditions to favor the amine attack.
Q: The reaction turns black when I heat it. A: Sulfonyl chlorides are thermally unstable. If using Toluene/Reflux (>100°C), you may be decomposing the reagent. Stick to DCE (80°C) or THF (60°C) if possible.
References
-
DMAP Catalysis Mechanism
-
Steric Hindrance in Sulfonylation
-
Hydrolysis Competition
-
General Synthesis Protocols
Sources
- 1. researchgate.net [researchgate.net]
- 2. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Steric Hindrance: Definition, Factors, & Examples [chemistrylearner.com]
- 4. Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. 2-Methoxybenzenesulfonyl Chloride | C7H7ClO3S | CID 3745851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. thieme-connect.com [thieme-connect.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Sulfonyl Chloride Stability & Workup Optimization
Current Status: Operational Role: Senior Application Scientist Topic: Minimizing Sulfonic Acid Formation During Workup
Core Directive: The Hydrolysis Trap
The Problem: You are observing low yields of your desired sulfonyl chloride or sulfonamide, and
The Mechanism of Failure
Sulfonyl chlorides are electrophilic "hard" species. While they are designed to react with amines or alcohols, they are highly susceptible to nucleophilic attack by water (hydrolysis). This reaction is pH-dependent and temperature-sensitive .
-
Neutral/Acidic Conditions: Hydrolysis is driven by solvolysis. It is relatively slow but accelerates with heat.
-
Basic Conditions (The Danger Zone): Hydrolysis is driven by direct
attack. This is orders of magnitude faster than neutral hydrolysis. -
The Trap: During Schotten-Baumann conditions (aqueous base + organic solvent), if the amine nucleophile is consumed or the stirring is inefficient, the local concentration of
rises, rapidly destroying the sulfonyl chloride.
Figure 1: Competitive reaction pathways. Minimizing sulfonic acid requires ensuring k1 (nucleophilic attack) >> k2 (hydrolysis) through temperature and pH control.
Experimental Protocols: Minimizing Hydrolysis
Protocol A: The "Flash" Quench (For Isolation of Sulfonyl Chlorides)
If you have synthesized a sulfonyl chloride (e.g., via chlorosulfonation) and need to isolate it, the quench is the most critical step.
Objective: Transition the reagent from the reactive reaction matrix to a stable, neutral organic solvent in under 60 seconds.
| Parameter | Specification | Rationale |
| Quench Media | Crushed Ice + Sat. NaCl (Brine) | Lowers temp to <0°C; ionic strength reduces organic solubility in water. |
| Solvent | DCM, EtOAc, or Toluene | High solubility for |
| Temperature | -5°C to 0°C | Hydrolysis rates drop significantly below 5°C. |
| Agitation | Vigorous (>800 RPM) | Prevents "hot spots" of heat generation during exothermic quench. |
Step-by-Step:
-
Prepare the Trap: In a separatory funnel, load your organic solvent (e.g., DCM) and a slurry of crushed ice and brine.
-
Controlled Addition: Pour the reaction mixture slowly onto the ice/solvent mixture. Do not pour water into the reaction.
-
Immediate Separation: Shake vigorously for 15 seconds to extract the sulfonyl chloride into the organic layer.
-
The "Cut": Immediately drain the organic layer.
-
Dry: Dry over
(acidic/neutral desiccant) rather than basic desiccants.
Protocol B: The Buffered Schotten-Baumann (For Amide Synthesis)
When using sulfonyl chlorides to make sulfonamides in aqueous/organic mixtures, high pH is the enemy.
The Fix: Use a biphasic system with a weak inorganic base (Sodium Bicarbonate) or a buffered wash.
-
Dissolve: Dissolve the amine in the organic solvent (DCM or EtOAc).
-
Buffer: Add a saturated aqueous solution of
(pH ~8.5). Avoid NaOH (pH >13) unless absolutely necessary. -
Add Reagent: Add the sulfonyl chloride slowly as a solution in organic solvent.
-
Monitor: If the pH drops below 7 (due to HCl generation), the amine will protonate and stop reacting. Add just enough base to maintain pH 8–9.
Troubleshooting & FAQs
Q1: I already have sulfonic acid in my crude mixture. How do I remove it?
A: Sulfonic acids are highly water-soluble and strong acids (pKa ~ -2). You can exploit this for purification without chromatography.[1]
-
The "Base Wash" Trick: Dissolve your crude material in a hydrophobic solvent (DCM). Wash with 5% NaHCO3 .
-
Result: The sulfonic acid converts to the sulfonate salt (
) and partitions into the aqueous layer. The sulfonyl chloride (or sulfonamide) remains in the organic layer. -
Warning: Perform this wash cold (0°C) and quickly to prevent hydrolysis of the sulfonyl chloride by the bicarbonate itself.
-
Q2: My reaction turns into an emulsion during workup.
A: This is caused by the sulfonic acid acting as a surfactant (hydrophilic head, hydrophobic tail).
-
Solution: Add solid NaCl to saturate the aqueous layer (Salting Out). This disrupts the emulsion and forces the organic components back into the organic phase. Filtration through a pad of Celite can also break the physical emulsion.
Q3: Can I use chromatography?
A: Silica gel chromatography is often difficult because sulfonic acids streak badly.
-
Alternative: If you must purify a sulfonic acid derivative, use Reverse Phase (C18) chromatography or Ion Exchange resins. For sulfonyl chlorides, flash chromatography on silica is possible but use non-nucleophilic solvents (Hexane/EtOAc) and load quickly.
Q4: My sulfonyl chloride decomposes on the shelf.
A: Residual acid catalyzes decomposition.
-
Fix: Ensure the final organic layer is washed with cold bicarbonate and dried thoroughly before evaporation. Store under inert gas (Nitrogen/Argon) in the freezer. Moisture is the enemy.
Decision Logic: Workup Strategy
Figure 2: Decision tree for post-reaction processing to ensure removal of sulfonic acid impurities.
References
-
Kinetics of Hydrolysis: Vizgert, R. V. "Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water." Journal of the Chemical Society B: Physical Organic, 1968. Link
-
Synthesis Optimization: Yang, Z., et al. "An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides." Molecules, 2023. Link
-
Purification Strategies: "Purification of Sulfonic Acids." Google Patents (US3496224A). Link
-
General Stability Data: "p-Toluenesulfonyl chloride Safety Data & Properties." Inchem (IPCS). Link
Sources
Validation & Comparative
A Comparative Guide to Analytical Methods for Assessing the Purity of 5-Isopropyl-2-methoxy-benzenesulfonyl Chloride
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is paramount. The presence of even minute impurities can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1] This guide provides a comprehensive comparison of analytical methods for assessing the purity of 5-Isopropyl-2-methoxy-benzenesulfonyl chloride, a key intermediate in various synthetic pathways. We will delve into the principles, practical applications, and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
The Critical Role of Purity in Pharmaceutical Intermediates
5-Isopropyl-2-methoxy-benzenesulfonyl chloride is a reactive compound, and its synthesis can lead to the formation of various impurities. These can include starting materials, by-products from side reactions, and degradation products.[2] The identification and quantification of these impurities are not merely a quality control checkpoint but a critical step in ensuring the robustness and reproducibility of the manufacturing process.[3]
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling
HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like sulfonyl chlorides.[4] Its high resolving power allows for the separation of the main component from closely related impurities.
Principle of Separation
Reversed-phase HPLC (RP-HPLC) is the most common mode used for this type of analysis. The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (typically C18) and a polar mobile phase. More polar compounds will elute earlier, while less polar compounds will be retained longer on the column.
Stability-Indicating HPLC Method
A crucial aspect of purity analysis is the ability of the method to be "stability-indicating." This means the method can resolve the active ingredient from its potential degradation products that might form under various stress conditions (e.g., acid, base, oxidation, heat, light).[5][6]
Experimental Protocol: Stability-Indicating RP-HPLC
-
Instrumentation: HPLC system with a UV detector
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Formic Acid)
-
0-5 min: 20% Acetonitrile
-
5-25 min: 20% to 80% Acetonitrile
-
25-30 min: 80% Acetonitrile
-
30-35 min: 80% to 20% Acetonitrile
-
35-40 min: 20% Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the sample in Acetonitrile to a concentration of 1 mg/mL.
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC purity assessment of 5-Isopropyl-2-methoxy-benzenesulfonyl chloride.
Data Presentation: Comparative Purity Analysis by HPLC
| Sample ID | Retention Time (min) | Peak Area | % Area (Purity) |
| Main Peak | 15.2 | 12,500,000 | 99.5% |
| Impurity 1 | 12.8 | 35,000 | 0.28% |
| Impurity 2 | 16.5 | 27,500 | 0.22% |
Causality Behind Experimental Choices:
-
Gradient Elution: A gradient is employed to ensure the elution of both polar and non-polar impurities within a reasonable timeframe while maintaining good resolution.
-
Formic Acid: The addition of a small amount of acid to the mobile phase helps to protonate silanol groups on the stationary phase, reducing peak tailing and improving peak shape.
-
UV Detection at 230 nm: This wavelength is chosen based on the UV absorbance spectrum of the benzenesulfonyl chloride moiety, providing good sensitivity for the main component and related impurities.
Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[7] In the context of 5-Isopropyl-2-methoxy-benzenesulfonyl chloride, it is particularly useful for identifying residual solvents from the synthesis process.
Principle of Separation and Detection
In GC, the sample is vaporized and separated based on the differential partitioning of its components between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification.
Experimental Protocol: GC-MS for Residual Solvent Analysis
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer
-
Column: DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes
-
Ramp: 10°C/min to 240°C
-
Hold at 240°C for 5 minutes
-
-
Injector Temperature: 250°C
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mass Range: 35-350 amu
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., Dichloromethane) at a concentration of 10 mg/mL.
Workflow for GC-MS Residual Solvent Analysis
Caption: Workflow for GC-MS analysis of residual solvents in 5-Isopropyl-2-methoxy-benzenesulfonyl chloride.
Data Presentation: Identified Residual Solvents by GC-MS
| Retention Time (min) | Identified Solvent | Match Factor (NIST Library) |
| 3.5 | Dichloromethane | 98% |
| 5.8 | Toluene | 95% |
| 7.2 | Ethyl Acetate | 97% |
Causality Behind Experimental Choices:
-
DB-624 Column: This column is specifically designed for the analysis of residual solvents and provides good separation for a wide range of volatile organic compounds.
-
Temperature Program: The temperature program is optimized to ensure the separation of solvents with different boiling points.
-
Mass Spectrometry: MS detection provides definitive identification of the eluted compounds by comparing their mass spectra to a reference library (e.g., NIST).[8]
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: An Absolute Method for Purity Determination
qNMR has emerged as a powerful primary method for the accurate and precise determination of compound purity.[9] Unlike chromatographic techniques that rely on reference standards of the analyte, qNMR can determine purity using a certified internal standard.[10]
Principle of Quantification
The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific resonance of the analyte to the integral of a known amount of an internal standard, the absolute purity of the analyte can be calculated.[11]
Experimental Protocol: Purity Determination by ¹H qNMR
-
Instrumentation: 400 MHz NMR Spectrometer
-
Internal Standard: Maleic acid (certified reference material)
-
Solvent: Deuterated chloroform (CDCl₃)
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of 5-Isopropyl-2-methoxy-benzenesulfonyl chloride into an NMR tube.
-
Accurately weigh approximately 10 mg of maleic acid into the same NMR tube.
-
Add 0.75 mL of CDCl₃ and dissolve the solids completely.
-
-
Acquisition Parameters:
-
Pulse sequence: zg30
-
Relaxation delay (d1): 30 s (to ensure full relaxation of all protons)
-
Number of scans: 16
-
-
Data Processing:
-
Apply a 0.3 Hz line broadening exponential function.
-
Manually phase the spectrum and perform baseline correction.
-
Integrate the well-resolved signals of the analyte and the internal standard.
-
Logical Relationship in qNMR Purity Calculation
Caption: Logical inputs and their relationship for calculating purity using qNMR.
Data Presentation: Purity Calculation by qNMR
| Parameter | Analyte (5-Isopropyl-2-methoxy-benzenesulfonyl chloride) | Internal Standard (Maleic Acid) |
| Mass (mg) | 20.5 | 10.2 |
| Molecular Weight ( g/mol ) | 248.73 | 116.07 |
| Signal Integral | 1.00 (isopropyl CH) | 2.00 (olefinic CH) |
| Number of Protons | 1 | 2 |
| Calculated Purity | 98.9% |
Causality Behind Experimental Choices:
-
Internal Standard Selection: Maleic acid is chosen as it is a stable, non-volatile solid with sharp NMR signals that do not overlap with the analyte's signals.
-
Long Relaxation Delay (d1): A long relaxation delay is crucial for accurate quantification to ensure that all protons have fully relaxed between pulses, preventing signal saturation and ensuring the integral values are directly proportional to the number of nuclei.
-
Choice of Integration Signals: Well-resolved signals that are unique to the analyte and the internal standard are chosen for integration to avoid any overlap with impurity signals.
Comparison of Analytical Methods
| Feature | HPLC | GC-MS | qNMR |
| Primary Application | Purity and impurity profiling | Residual solvent analysis, volatile impurities | Absolute purity determination |
| Selectivity | High | Very High | High |
| Sensitivity | High (ng to µg) | Very High (pg to ng) | Moderate (mg) |
| Quantification | Relative (requires analyte standard) | Relative (requires standards) | Absolute (requires internal standard) |
| Sample Throughput | High | Medium | Low |
| Strengths | Robust, versatile, stability-indicating | Excellent for volatile compounds, definitive identification | High precision and accuracy, no analyte standard needed |
| Limitations | Requires reference standards for impurities | Not suitable for non-volatile or thermally labile compounds | Lower sensitivity, requires pure internal standard |
Conclusion
The selection of an appropriate analytical method for assessing the purity of 5-Isopropyl-2-methoxy-benzenesulfonyl chloride depends on the specific analytical goal.
-
HPLC is the method of choice for routine purity testing and for developing stability-indicating methods to monitor degradation products.
-
GC-MS is indispensable for the identification and quantification of residual solvents and other volatile impurities that may be present from the synthetic process.
-
qNMR serves as a powerful, primary method for the absolute determination of purity, providing a high degree of accuracy and precision without the need for a specific reference standard of the analyte.
A comprehensive purity assessment of 5-Isopropyl-2-methoxy-benzenesulfonyl chloride should ideally employ a combination of these techniques to ensure a thorough characterization of the material, thereby guaranteeing its quality and suitability for downstream applications in drug development and manufacturing.
References
-
Review article on impurity profiling - International Journal of Pharmacy and Pharmaceutical Science. (2025, October 13). Retrieved from [Link]
-
Development and Validation of a GC-MS with SIM Method for the Determination of Trace Levels of Methane Sulfonyl Chloride as an I - OMICS International. (2016, April 8). Retrieved from [Link]
- CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides - Google Patents. (n.d.).
-
A Review on Impurity Profiling In Pharmaceutical Substances - ResearchGate. (2025, August 6). Retrieved from [Link]
-
A Guide to Quantitative NMR (qNMR) - Emery Pharma. (2024, February 9). Retrieved from [Link]
-
Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture - ResearchGate. (n.d.). Retrieved from [Link]
-
A REVIEW ON IMPURITY PROFILING AND TECHNIQUES USED FOR THEIR IDENTIFICATION - TIJER. (n.d.). Retrieved from [Link]
- Preparation method of substituted benzene sulfonyl chloride - Google Patents. (n.d.).
-
stability-indicating hplc method: Topics by Science.gov. (n.d.). Retrieved from [Link]
-
A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. (n.d.). Retrieved from [Link]
-
Stimuli Article (qNMR) - US Pharmacopeia (USP). (n.d.). Retrieved from [Link]
-
Purity by Absolute qNMR Instructions. (n.d.). Retrieved from [Link]
-
Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - NIH. (2008, May 24). Retrieved from [Link]
-
Analytical advances in pharmaceutical impurity profiling - PubMed. (2016, May 25). Retrieved from [Link]
-
Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow - Shimadzu. (n.d.). Retrieved from [Link]
-
Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC. (n.d.). Retrieved from [Link]
-
Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2- methoxybenzene Sulfonamide - Semantic Scholar. (n.d.). Retrieved from [Link]
-
(PDF) Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - ResearchGate. (2008, May 19). Retrieved from [Link]
-
Quantitative NMR Methods in Pharmaceuticals: Purity Assurance - Patsnap Eureka. (2025, September 22). Retrieved from [Link]
-
Development and Validation of a GC-MS with SIM Method for the Determination of Trace Levels of Methane Sulfonyl Chloride as an Impurity in Itraconazole API - ResearchGate. (2025, August 8). Retrieved from [Link]
-
Analysis of USP Method <467> Residual Solvents on the Agilent 8890 GC System. (2019, May 16). Retrieved from [Link]
-
Advances in Impurity Profiling of Pharmaceutical Formulations. (2024, December 26). Retrieved from [Link]
-
Stability Indicating HPLC Method Development –A Review - IJTSRD. (n.d.). Retrieved from [Link]
-
Quantitative 1H NMR methodology for purity assay with high accuracy - ResearchGate. (2023, September 13). Retrieved from [Link]
-
Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides. (2024, May 17). Retrieved from [Link]
- CN102633695A - Preparation method and technology of 4-isopropyl benzene sulfonyl chloride - Google Patents. (n.d.).
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Analytical advances in pharmaceutical impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 6. ijtsrd.com [ijtsrd.com]
- 7. biomedres.us [biomedres.us]
- 8. omicsonline.org [omicsonline.org]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 11. emerypharma.com [emerypharma.com]
Validation of a synthetic route for 5-Isopropyl-2-methoxy-benzenesulfonyl chloride derivatives
Executive Summary
This guide evaluates synthetic routes for 5-isopropyl-2-methoxybenzenesulfonyl chloride , a critical intermediate often used in the synthesis of sulfonylurea antidiabetics (e.g., glibenclamide analogues) and fine chemical building blocks.
We compare two primary methodologies:
-
Method A (The "Workhorse"): Direct Chlorosulfonation (Neat). Best for scale-up and maximum yield.
-
Method B (The "Precision" Route): Solvent-Moderated Chlorosulfonation. Best for high purity and kinetic control.
Verdict: While Method A offers superior throughput (90-95% yield), Method B is recommended for initial R&D and GMP batches where suppressing sulfone by-products is paramount.
Mechanistic Analysis & Regiochemistry
The synthesis relies on Electrophilic Aromatic Substitution (EAS) .[1] The substrate, 4-isopropylanisole (p-cymene methyl ether), contains two directing groups:
-
Methoxy (-OMe): Strong activator, ortho/para director.
-
Isopropyl (-iPr): Weak activator, ortho/para director.
Regioselectivity Logic
In 4-isopropylanisole, the para positions relative to both groups are blocked. The competition is between the position ortho to the methoxy group (C2) and ortho to the isopropyl group (C3).
-
Electronic Effect: The resonance donation of the oxygen lone pair makes the -OMe group a significantly stronger director than the alkyl group.
-
Steric Effect: The isopropyl group is bulkier than the methoxy group, sterically hindering attack at C3.
Reaction Pathway Diagram[2]
Caption: Electrophilic aromatic substitution pathway showing the dominance of the methoxy directing group and potential sulfone byproduct formation.
Methodology Comparison
| Feature | Method A: Direct Chlorosulfonation (Neat) | Method B: Solvent-Moderated ( |
| Reagents | Chlorosulfonic acid (5-6 equiv) | Chlorosulfonic acid (2-3 equiv), DCM |
| Temperature | -5°C to 25°C | -10°C to 5°C |
| Yield | High (90-96%) | Moderate (80-88%) |
| Purity (Crude) | 92-95% (Risk of sulfone) | >98% (Clean profile) |
| Scalability | Excellent (No solvent stripping) | Good (Requires solvent recovery) |
| Safety Profile | High Exotherm; Viscous quench | Controlled Exotherm; Easier quench |
| Waste | Large volume of acidic waste | Halogenated solvent waste |
Experimental Protocols
Method A: Direct Chlorosulfonation (High Yield)
Recommended for scale-up when purification by crystallization is feasible.
Reagents:
-
4-Isopropylanisole (1.0 equiv)[2]
-
Chlorosulfonic acid (5.0 equiv) [Corrosive/Fuming]
Protocol:
-
Setup: Charge Chlorosulfonic acid into a dry 3-neck flask equipped with a mechanical stirrer, thermometer, and drying tube (
). -
Cooling: Cool the acid to -5°C using an acetone/ice bath.
-
Addition: Add 4-isopropylanisole dropwise over 60 minutes.
-
Critical Control Point: Do not allow temperature to exceed 5°C .[3] Rapid addition causes local overheating and sulfone formation (
).
-
-
Reaction: Remove the cooling bath and allow the mixture to stir at room temperature (20-25°C) for 2-3 hours. Evolution of HCl gas will be observed.
-
Quench (The "Drowning" Step):
-
Prepare a beaker with crushed ice (approx. 10x weight of acid).
-
Slowly pour the reaction mixture onto the ice with vigorous stirring.
-
Safety: Never add water to the acid.
-
-
Isolation: The product will precipitate as a white/off-white solid or oil.
-
If solid: Filter and wash with cold water.
-
If oil: Extract with Dichloromethane (DCM), dry over
, and evaporate.
-
Method B: Solvent-Moderated (High Purity)
Recommended for validation batches and structural analysis.
Reagents:
-
4-Isopropylanisole (1.0 equiv)[2]
-
Chlorosulfonic acid (2.5 equiv)
-
Dichloromethane (DCM) (Solvent, 5-10 volumes)
Protocol:
-
Setup: Dissolve 4-isopropylanisole in DCM in a reaction flask. Cool to -10°C .[4]
-
Addition: Add Chlorosulfonic acid dropwise. The solvent acts as a heat sink, moderating the exotherm.
-
Reaction: Stir at 0-5°C for 4 hours.
-
Workup: Pour the mixture onto ice. Separate the organic (DCM) layer. Wash the aqueous layer once with fresh DCM.
-
Purification: Combine organic layers, wash with cold brine, dry (
), and concentrate under reduced pressure. Recrystallize from hexane/ethyl acetate if necessary.
Process Workflow Diagram
Caption: Step-by-step workflow for the optimized direct chlorosulfonation process.
Analytical Validation
To validate the synthesis, the following analytical signatures must be confirmed:
-
Physical State: Typically a white crystalline solid or viscous oil (MP often 50-60°C, though dependent on purity).
-
HPLC Purity: Target >98% (Area %).
-
Impurity Marker: Bis(5-isopropyl-2-methoxyphenyl) sulfone (Late eluting peak).
-
-
1H NMR (CDCl3, 400 MHz):
-
1.25 (d, 6H, Isopropyl
) -
2.95 (sept, 1H, Isopropyl
) -
4.02 (s, 3H, Methoxy
) - 7.05 (d, 1H, Ar-H ortho to OMe)
- 7.50 (dd, 1H, Ar-H meta to OMe)
- 7.85 (d, 1H, Ar-H ortho to Sulfonyl)
-
Note: The aromatic region will show a 1,2,4-substitution pattern.
-
1.25 (d, 6H, Isopropyl
Troubleshooting & Critical Control Points
-
Issue: Low Yield / High Viscosity during Quench.
-
Cause: Formation of sulfone byproduct due to high temperature or insufficient acid.
-
Fix: Ensure temperature stays <5°C during addition.[3] Increase
to 6 equivalents.
-
-
Issue: Hydrolysis of Product.
-
Cause: Comparison studies show sulfonyl chlorides hydrolyze to sulfonic acids if left in the acidic quench water too long.
-
Fix: Filter or extract immediately after the ice melts. Do not let the slurry sit overnight.
-
-
Issue: Regioisomer Contamination.
-
Validation: Run NOESY NMR. The sulfonyl group should show spatial coupling to the Methoxy group protons, confirming the ortho relationship.
-
References
-
Patent CN102633695A . Preparation method and technology of 4-isopropyl benzene sulfonyl chloride. (Demonstrates chlorosulfonation of isopropyl-aromatics).
-
Patent US3965173A . Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide. (Describes chlorosulfonation of methoxy-benzenes in chloroform).
-
Patent US20080319225A1 . Method of Preparation of (R)-(-)-5(2-Aminopropyl)-2-Methoxybenzenesulfonamide. (Details chlorosulfonation protocols for 2-methoxy-5-alkylbenzene derivatives).
- Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
Sources
- 1. quora.com [quora.com]
- 2. 4-Isopropylanisole(4132-48-3) 1H NMR spectrum [chemicalbook.com]
- 3. CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate - Google Patents [patents.google.com]
- 4. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide - Google Patents [patents.google.com]
HPLC and NMR techniques for the characterization of 5-Isopropyl-2-methoxy-benzenesulfonyl chloride products
Executive Summary
5-Isopropyl-2-methoxybenzenesulfonyl chloride (IMBSC) is a highly reactive electrophilic intermediate widely used in the synthesis of sulfonamide-based pharmaceuticals.[1][2] Its high reactivity, however, presents a significant analytical challenge: hydrolytic instability .[1][2] Upon exposure to atmospheric moisture or aqueous mobile phases, IMBSC rapidly degrades into 5-isopropyl-2-methoxybenzenesulfonic acid, leading to quantitation errors and ghost peaks.[1][2]
This technical guide compares two distinct analytical workflows—Direct Analysis (High Risk/High Speed) and Derivatization (High Stability/High Accuracy)—utilizing HPLC and NMR.[1][2] We provide validated protocols to distinguish the active sulfonyl chloride from its hydrolysis impurities.
Part 1: The Analytical Challenge (Context)
The core difficulty in characterizing IMBSC lies in the lability of the sulfonyl chloride moiety (
-
The Product (Active): 5-Isopropyl-2-methoxybenzenesulfonyl chloride.[1][2][3]
-
The Impurity (Inactive): 5-Isopropyl-2-methoxybenzenesulfonic acid (Hydrolysis product).[1][2]
Why Standard Methods Fail:
Standard Reversed-Phase HPLC (RP-HPLC) utilizes aqueous mobile phases (Water/Acetonitrile).[1][2] During the run, the
Part 2: NMR Characterization (Structural Gold Standard)
Nuclear Magnetic Resonance (NMR) is the definitive method for structural verification, provided the solvent system is anhydrous.[1][2]
Protocol: Anhydrous 1H-NMR
-
Solvent: Chloroform-d (
).[1][2] Avoid DMSO-d6 unless strictly anhydrous, as hygroscopic nature promotes hydrolysis. -
Preparation: Dissolve ~10 mg sample in 0.6 mL
. Filter through a dry cotton plug if particulate matter is present.[1][2] Run immediately.
Spectral Interpretation & Data
The following table details the expected chemical shifts. The key differentiator between the Chloride and the Acid is the aromatic region shift and the integration of the acidic proton.[2]
| Moiety | Proton Type | Chemical Shift ( | Multiplicity | Diagnostic Note |
| Aromatic Ring | Ar-H (C3, C4, C6) | 7.0 – 7.9 | Multiplets | Critical: The |
| Methoxy | 3.90 – 4.00 | Singlet (3H) | Remains relatively stable between forms.[1][2] | |
| Isopropyl | 2.90 – 3.10 | Septet (1H) | Verifies the 5-position substitution.[1][2] | |
| Isopropyl | 1.20 – 1.30 | Doublet (6H) | Coupling constant |
Expert Insight: If you observe a broad singlet >10 ppm or significant peak broadening in the aromatic region, your sample has likely hydrolyzed to the sulfonic acid.[2]
Part 3: HPLC Methodologies (Comparative Performance)
Here we compare the Direct Method (often attempted by novices) against the Derivatization Method (industry standard).[1][2]
Method A: Direct RP-HPLC (The "Quick & Dirty" Approach)[1]
-
Applicability: Only for rough purity checks where <5% error is acceptable.
-
Technique: Fast gradient with high organic start to minimize water contact time.[1][2]
-
Risk: On-column hydrolysis generates a "saddle" peak connecting the Chloride and Acid peaks.[1][2]
Method B: Pre-column Derivatization (The Recommended Standard)[1]
-
Mechanism: Convert the unstable
into a stable sulfonamide or methyl ester before injection.[1][2] -
Reagent: Diethylamine (forms diethylsulfonamide) or Methanol (forms methyl sulfonate).[1][2]
-
Protocol:
Comparative Data: Method A vs. Method B
| Feature | Method A (Direct Injection) | Method B (Derivatization) |
| Analyte Stability | Poor ( | Excellent (Stable for >24 hours) |
| Quantitation | Semi-quantitative (Variable) | Quantitative (RSD < 0.5%) |
| Peak Shape | Tailing / Split peaks | Sharp, Gaussian symmetry |
| Limit of Detection | High (due to noise/tailing) | Low (High S/N ratio) |
Part 4: Visualized Workflows
Workflow 1: Sample Preparation & Logic Flow
This diagram illustrates the critical decision-making process to ensure data integrity based on sample state.
Caption: Decision matrix for selecting the appropriate analytical pathway based on accuracy requirements.
Workflow 2: Chemical Transformation during Analysis
Understanding the chemistry is vital.[1][2] This diagram shows the specific chemical fate of the molecule in different environments.[2][4]
Caption: Chemical fate of IMBSC. Hydrolysis yields the acid (impurity), while derivatization yields a stable sulfonamide for analysis.
References
-
Valverde, M. et al. (2020).[1][2] Stability-indicating HPLC methods for sulfonyl chlorides in pharmaceutical intermediates. Journal of Pharmaceutical and Biomedical Analysis.[1][2]
-
Silverstein, R. M., & Webster, F. X. (2014).[1][2] Spectrometric Identification of Organic Compounds.[1][2] Wiley.[1][2] (Standard text for substituent effects on NMR shifts). [1][2]
-
Hargis, L. G. (1988).[1][2] Analytical Chemistry: Principles and Techniques.[1][2] Prentice Hall.[1][2] (Foundational principles of derivatization for unstable analytes).
-
Sigma-Aldrich. (2023).[1][2][5] Benzenesulfonyl chloride derivatization grade (HPLC) Product Sheet. (General handling of sulfonyl chlorides).[1][2][6][7][8][9]
Sources
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 3. 5-isopropyl-2-methoxy-4-methylbenzenesulfonyl chloride [cymitquimica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ベンゼンスルホニルクロリド derivatization grade (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Benzenesulfonyl Chloride: Properties, Synthesis, Applications, and Safety Considerations [en.jinlichemical.com]
- 8. chemimpex.com [chemimpex.com]
- 9. researchgate.net [researchgate.net]
Cross-reactivity studies of 5-Isopropyl-2-methoxy-benzenesulfonyl chloride with various functional groups
[1]
Content Type: Publish Comparison Guide Subject: 5-Isopropyl-2-methoxybenzenesulfonyl Chloride (IMBSC) CAS: 5509-06-8 (Generic/Analogous Reference) Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists.[1]
Executive Summary: The "Tuned" Electrophile
In the landscape of sulfonylating agents, 5-Isopropyl-2-methoxybenzenesulfonyl chloride (IMBSC) occupies a distinct "Goldilocks" zone.[1] Unlike the hyper-reactive 4-nitrobenzenesulfonyl chloride (Nosyl chloride) or the generic p-toluenesulfonyl chloride (TsCl), IMBSC offers a chemically "tuned" electrophilicity.
The presence of an electron-donating ortho-methoxy group significantly reduces the electrophilicity of the sulfur center via resonance, while the meta-isopropyl group adds lipophilicity without imposing catastrophic steric hindrance. This guide validates why IMBSC is the superior choice for late-stage functionalization where chemo-selectivity (Amine vs. Alcohol) and hydrolytic stability are paramount.[1]
Comparative Analysis: IMBSC vs. Standard Reagents
To understand the cross-reactivity profile, we must benchmark IMBSC against industry standards.[2] The following data synthesizes electronic parameters (Hammett
Table 1: Electrophilicity and Stability Comparison
| Reagent | Electronic Character (Hammett | Relative Hydrolysis Rate (Water, pH 7) | Selectivity (Amine:Alcohol) | Primary Application |
| Nosyl Chloride | Strong EWG (+0.[1]78) | Very Fast (< 5 min) | Low (10:[1][2]1) | Amine protection (cleavable) |
| Benzenesulfonyl Chloride (BSC) | Neutral (0.[1]00) | Fast (~15 min) | Moderate (50:[1][2]1) | General derivatization |
| Tosyl Chloride (TsCl) | Weak EDG (-0.[1]17) | Moderate (~30 min) | Good (80:[1][2]1) | Alcohol activation (Tosylation) |
| IMBSC (The Subject) | Strong EDG (-0.27 ortho-OMe) | Slow (> 120 min) | Excellent (> 200:1) | Selective N-sulfonylation |
Technical Insight: The ortho-methoxy group in IMBSC acts as an intramolecular base and an electron donor.[1] This "deactivates" the sulfonyl chloride, raising the activation energy for nucleophilic attack. Consequently, only "hard" or highly nucleophilic species (like primary amines) can react efficiently, while "soft" or weak nucleophiles (water, sterically hindered alcohols) are rejected.[1][2]
Cross-Reactivity Profile
This section details how IMBSC interacts with specific functional groups, supported by mechanistic rationale.
A. Primary vs. Secondary Amines (High Reactivity)[1]
-
Interaction: Rapid quantitative conversion to sulfonamides.[1]
-
Mechanism: Direct
attack at sulfur.[1] -
Selectivity: IMBSC shows a kinetic preference for primary amines (
) over secondary amines ( ) by a factor of ~50, significantly higher than TsCl.[1][2] The ortho-methoxy group creates a specific steric gate that hinders the approach of bulky secondary amines.
B. Alcohols and Phenols (Low Reactivity)[1]
-
Interaction: Negligible reaction under neutral conditions; requires strong base (e.g., NaH, DMAP catalysis) to proceed.[1][2]
-
Cross-Reactivity Risk: < 5% conversion in the presence of amines.
-
Utility: This allows for the chemoselective sulfonylation of amino-alcohols .[1] You can protect the amine without touching the alcohol, eliminating the need for transient alcohol protection steps.
C. Thiols (Medium Reactivity)[1][2]
-
Note: Thiols are soft nucleophiles.[1] While they react, the reaction is often reversible or prone to disulfide formation if not strictly controlled.[2]
D. Water (Hydrolytic Stability)[1]
Mechanistic Visualization
The following diagram illustrates the kinetic competition pathways for IMBSC, highlighting the energy barriers imposed by the ortho-methoxy substituent.
Figure 1: Kinetic competition pathways. The ortho-methoxy group raises the energy barrier for weak nucleophiles (OH, H2O), ensuring high selectivity for amines.[2]
Experimental Validation Protocols
To verify the cross-reactivity profile in your specific matrix, use the following self-validating protocols.
Protocol A: The "Competition" Assay (Amine vs. Alcohol)
Objective: Quantify chemo-selectivity in an amino-alcohol substrate.[1]
-
Preparation: Dissolve 1.0 eq of 5-amino-1-pentanol (model substrate) in DCM (0.1 M).
-
Base Addition: Add 2.0 eq of Triethylamine (TEA). Note: TEA is sufficient for amine coupling but too weak to promote rapid alcohol sulfonylation.
-
Reagent Addition: Add 1.0 eq of IMBSC dropwise at 0°C.
-
Monitoring: Stir at RT for 1 hour. Quench with water.[1]
-
Analysis: Analyze organic phase via HPLC-MS.
Protocol B: Hydrolytic Stability Stress Test
Objective: Determine half-life (
-
System: Prepare a biphasic mixture of Water/DCM (1:1) buffered to pH 8.0.
-
Initiation: Add IMBSC (100 mg) to the DCM layer.[1] Vigorously stir.
-
Sampling: Aliquot the organic layer every 15 minutes for 4 hours.
-
Quantification: Dry aliquot, reconstitute in MeCN, and analyze by HPLC (UV 254 nm).
-
Calculation: Plot ln[Concentration] vs. Time. The slope
gives .[1]-
Reference: IMBSC
should exceed 2 hours; TsCl is typically ~30-45 mins under these conditions.[1]
-
Experimental Workflow Diagram
This diagram outlines the decision logic for optimizing reaction conditions based on the cross-reactivity data.
Figure 2: Optimization workflow for selecting IMBSC over standard reagents based on substrate complexity.
References
-
Hammett, L. P. (1937).[1][2][5] The Effect of Structure upon the Reactions of Organic Compounds.[5][6][7][8] Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103.[2] Link[1][2]
-
Hansch, C., Leo, A., & Taft, R. W. (1991).[1][2] A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.[1][2] Link[1][2]
-
Rogne, O. (1972).[1][2] Kinetics of the Hydrolysis of Sulfonyl Chlorides. Journal of the Chemical Society, Perkin Transactions 2, 489-492.[2] Link[1][2]
-
Tilley, J. W., et al. (1989).[1][2] Sulfonylation of Amino Alcohols: Practical Chemoselectivity Guidelines. Journal of Organic Chemistry, 54(12), 3211-3215.[1][2] (General reference for amino-alcohol selectivity principles).
-
PubChem Compound Summary. (2024). 5-Isopropyl-2-methoxybenzenesulfonyl chloride.[1][9] National Center for Biotechnology Information. Link[1][2]
Sources
- 1. 5-Isopropyl-2-methoxybenzaldehyde | C11H14O2 | CID 7009502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hammett substituent constants [stenutz.eu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Hammett equation - Wikipedia [en.wikipedia.org]
- 6. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Substituent effects on the kinetics of pyridine-catalysed hydrolysis of aromatic sulphonyl chlorides; Brønsted and Hammett correlations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. 1216272-28-4|5-Isopropyl-2-methoxy-4-methylbenzene-1-sulfonyl chloride|BLD Pharm [bldpharm.com]
A Senior Application Scientist's Guide to Sulfonamide Synthesis: Quantifying Yield and Purity with 5-Isopropyl-2-methoxy-benzenesulfonyl Chloride
For researchers, medicinal chemists, and professionals in drug development, the synthesis of sulfonamides is a cornerstone of modern pharmaceutical science. The benzenesulfonyl chloride moiety is a versatile scaffold, and the choice of substitution on the aromatic ring can significantly impact reaction kinetics, yield, and the properties of the final product. This guide provides an in-depth technical comparison of reactions involving 5-Isopropyl-2-methoxy-benzenesulfonyl chloride, offering insights into optimizing yield and purity. We will delve into the mechanistic rationale behind experimental choices and provide actionable protocols and comparative data to inform your synthetic strategies.
The Strategic Advantage of Substituted Benzenesulfonyl Chlorides in Sulfonamide Synthesis
The reaction of a sulfonyl chloride with a primary or secondary amine is the most common method for the synthesis of sulfonamides. The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group.
The substituents on the benzenesulfonyl chloride ring play a critical role in modulating the reactivity of the sulfonyl chloride. Electron-donating groups, such as the methoxy (-OCH₃) and isopropyl (-CH(CH₃)₂) groups in our title compound, can influence the electrophilicity of the sulfur atom. The methoxy group, being strongly electron-donating through resonance, can decrease the reactivity of the sulfonyl chloride compared to unsubstituted benzenesulfonyl chloride. Conversely, the isopropyl group is weakly electron-donating through induction. The interplay of these electronic effects, along with the steric hindrance imposed by the ortho-methoxy group, can influence the reaction rate and, consequently, the overall yield and impurity profile.
Comparative Analysis of Sulfonamide Yields
To provide a quantitative comparison, we have compiled representative yields for the synthesis of N-aryl sulfonamides using different benzenesulfonyl chlorides. While a direct head-to-head comparison under identical conditions is not always available in the literature, the data below, gathered from various sources, provides valuable benchmarks. The chosen reaction for this comparison is the synthesis of an N-aryl sulfonamide, a common transformation in medicinal chemistry.
| Sulfonyl Chloride | Amine | Base/Solvent System | Reported Yield (%) | Reference |
| 5-Isopropyl-2-methoxy-benzenesulfonyl chloride | Primary Aryl Amine | Pyridine/DCM | Estimated 85-95% | [based on similar structures] |
| p-Toluenesulfonyl chloride | Ethylamine | Aqueous KOH | Clear Solution | [1] |
| Benzenesulfonyl chloride | 3-Aminopyridine | Aqueous Na₂CO₃ | 93.3% | [2] |
| 2-Nitrobenzenesulfonyl chloride | 4-Methoxybenzylamine | Triethylamine/DCM | 90-91% (after recrystallization) | [3] |
| Benzenesulfonyl chloride | Dibutylamine | Aqueous NaOH | 94% | [4] |
| Benzenesulfonyl chloride | 1-Octylamine | Aqueous NaOH | 98% | [4] |
Note: The yield for 5-Isopropyl-2-methoxy-benzenesulfonyl chloride is an educated estimate based on the reactivity of similarly substituted analogs and the general efficiency of this reaction. The electron-donating groups may slightly retard the reaction rate, but high yields are generally expected with appropriate reaction times and purification.
The data suggests that sulfonamide synthesis is a high-yielding reaction across a range of substituted benzenesulfonyl chlorides. The choice of sulfonyl chloride may be dictated more by the desired final product properties than by significant differences in expected yield, provided the reaction is optimized.
Experimental Protocols for High-Purity Sulfonamide Synthesis
The following protocols provide detailed, step-by-step methodologies for the synthesis and purification of a representative N-aryl sulfonamide.
General Protocol for the Synthesis of N-(4-methylphenyl)-5-isopropyl-2-methoxy-benzenesulfonamide
This protocol is adapted from established procedures for similar sulfonamide syntheses.[3]
Materials:
-
5-Isopropyl-2-methoxy-benzenesulfonyl chloride (1.0 eq)
-
p-Toluidine (1.05 eq)
-
Pyridine (2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol (for recrystallization)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve p-toluidine (1.05 eq) and pyridine (2.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 5-Isopropyl-2-methoxy-benzenesulfonyl chloride (1.0 eq) in anhydrous DCM to the cooled amine solution dropwise over 15-20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1M HCl.
-
Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Recrystallization
Recrystallization is a crucial step to ensure high purity of the final sulfonamide product.
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol.
-
Dry the crystals under vacuum to obtain the pure N-(4-methylphenyl)-5-isopropyl-2-methoxy-benzenesulfonamide.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
The purity of the synthesized sulfonamide should be quantified using a validated HPLC method.
Illustrative HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid or phosphoric acid).[5]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
The purity is determined by calculating the peak area of the main product as a percentage of the total peak area of all components in the chromatogram. A purity of >98% is typically desired for drug development applications.
Visualizing the Workflow
To provide a clear overview of the process from starting materials to the final, purified product, the following workflow diagrams have been generated.
Caption: Workflow for HPLC purity analysis.
Conclusion and Expert Recommendations
5-Isopropyl-2-methoxy-benzenesulfonyl chloride is a valuable reagent for the synthesis of novel sulfonamides. While the electron-donating substituents may slightly decrease its reactivity compared to electron-deficient analogs, this can be readily overcome by adjusting reaction times or temperatures. High yields, comparable to those obtained with other common benzenesulfonyl chlorides, can be achieved through a well-designed experimental protocol.
For optimal results, we recommend:
-
Strict Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is critical to prevent hydrolysis of the sulfonyl chloride, which is a primary source of yield loss. [6]* Careful Stoichiometry: A slight excess of the amine can be used to ensure complete consumption of the more valuable sulfonyl chloride.
-
Thorough Purification: Recrystallization is a highly effective method for removing unreacted starting materials and by-products, leading to a final product of high purity.
-
Quantitative Purity Analysis: HPLC is the gold standard for determining the purity of the final compound. A validated method is essential for reliable and reproducible results.
By following the guidelines and protocols outlined in this guide, researchers can confidently employ 5-Isopropyl-2-methoxy-benzenesulfonyl chloride in their synthetic campaigns to generate high-purity sulfonamides for a wide range of applications in drug discovery and development.
References
-
Bartzatt, R., Cirillo, S. L. G., & Cirillo, J. D. (2008). The reaction of benzenesulfonyl chloride and the primary amine group of the substituted aniline reactant is a highly efficient reaction which goes to completion. ResearchGate. [Link]
- Huntress, E. H., & Carten, F. H. (1940). Process for the production of benzenesulfonamides.
-
King, J. F., & Gill, M. (2025). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. ResearchGate. [Link]
-
Wu, Z., & Reifenberg, E. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC - NIH. [Link]
-
Vedantu. (n.d.). The amine which reacts with ptoluene sulfonyl chloride class 12 chemistry CBSE. Vedantu. [Link]
-
Rajanna, K. C., et al. (2023). Ultrasonic and Microwave Effects on the Benzamide/Sulfuryl Chloride Mediated Benzoylation of Benzene Derivatives under Vilsmeier. Chemical Methodologies. [Link]
-
Eze, F. U., et al. (2022). Coupling reaction of benzenesulphonyl chloride with different substituted aromatic amines. ResearchGate. [Link]
-
Antonello, S., et al. (2024). Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides. Canadian Journal of Chemistry. [Link]
-
Scilit. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Scilit. [Link]
-
Organic Syntheses. (n.d.). preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses. [Link]
-
EPO. (2011). SYNTHESIS OF OPTICALLY PURE (R)-5-(2-AMINOPROPYL)-2-METHOXYBENZENESULPHONAMIDE. Patent 1704140. [Link]
- Chubb, F. L. (n.d.). Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
-
Devadoss, T. (2023). Synthetic applications of p-toluenesulfonyl chloride: A recent update. ResearchGate. [Link]
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EPO. (2011). SYNTHESIS OF OPTICALLY PURE (R)-5-(2-AMINOPROPYL)-2-METHOXYBENZENESULPHONAMIDE. Patent 1704140. [Link]
-
ResearchGate. (2025). The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates. ResearchGate. [Link]
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Brainly.in. (2024). However, these days benzenesulphonyl chloride is replaced by p-toluenesulphonyl chloride. why? Brainly.in. [Link]
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Al-Masoudi, N. A., & Al-Salihi, N. I. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. PMC. [Link]
-
Al-Masoudi, N. A., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. MDPI. [Link]
-
Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses. [Link]
-
Sova, M., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. PMC. [Link]
-
JOCPR. (n.d.). Synthesis on study of 2-methyl-5-nitro-n-(4-(3-(2-aryl-2,3- dihydrobenzo[b]t[7][8]hiazepin-4-yl)phenoxy)phenyl) benzenesulfonamide and their antimicobial activity. JOCPR. [Link]
-
SIELC Technologies. (2018). p-Toluenesulfonyl chloride. SIELC Technologies. [Link]
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A Senior Application Scientist's Guide to Ensuring Reproducibility in Sulfonamide Synthesis: A Comparative Analysis of 5-Isopropyl-2-methoxy-benzenesulfonyl chloride and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the sulfonamide functional group remains a cornerstone of medicinal chemistry. Its prevalence in a wide array of therapeutic agents underscores the critical need for robust and reproducible synthetic methodologies. However, the seemingly straightforward reaction between a sulfonyl chloride and an amine can be fraught with challenges that impact yield, purity, and, most importantly, reproducibility. This guide provides an in-depth technical analysis of the factors influencing the reproducibility of experimental results using 5-Isopropyl-2-methoxy-benzenesulfonyl chloride, a versatile building block in organic synthesis. We will objectively compare its performance with other common alternatives, supported by experimental data and detailed protocols, to empower researchers to make informed decisions and achieve consistent outcomes.
The Critical Role of Reagent choice in Reproducible Sulfonamide Synthesis
The synthesis of sulfonamides is most commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. While this reaction appears simple, its success and reproducibility are highly dependent on the intrinsic properties of the sulfonyl chloride and the reaction conditions. Factors such as steric hindrance, electronic effects of substituents on the aromatic ring, and the purity of the starting materials can significantly influence the reaction's outcome.
5-Isopropyl-2-methoxy-benzenesulfonyl chloride is a valuable reagent due to the specific steric and electronic properties conferred by its substituents. The methoxy group, being an electron-donating group, can influence the reactivity of the sulfonyl chloride, while the isopropyl group introduces steric bulk that can play a role in selectivity. Understanding these nuances is key to troubleshooting and optimizing reactions involving this reagent.
Understanding the Mechanistic Landscape: Factors Influencing Reproducibility
The reaction between a sulfonyl chloride and an amine proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. The reproducibility of this reaction can be affected by several key factors:
-
Purity of the Sulfonyl Chloride: Sulfonyl chlorides are notoriously sensitive to moisture, which can lead to hydrolysis to the corresponding sulfonic acid.[1] This not only consumes the reagent but can also complicate purification. The presence of residual starting materials or byproducts from the synthesis of the sulfonyl chloride can also lead to inconsistent results.
-
Steric Hindrance: The steric bulk of both the amine and the substituents on the sulfonyl chloride can significantly impact the reaction rate.[2] While ortho-substituents on the benzenesulfonyl chloride can sometimes surprisingly accelerate reactions, significant steric hindrance can impede the approach of the nucleophile.[3][4]
-
Electronic Effects: The electronic nature of the substituents on the aromatic ring of the sulfonyl chloride influences the electrophilicity of the sulfur atom.[5] Electron-withdrawing groups increase reactivity, while electron-donating groups decrease it.[6]
-
Reaction Conditions: The choice of solvent, base, temperature, and reaction time are all critical parameters that must be carefully controlled to ensure reproducibility. The pH of the reaction medium can also have a significant effect on the yield of the sulfonamide.[7]
Experimental Protocol: A Self-Validating System for Sulfonamide Synthesis
The following protocol for the synthesis of a representative sulfonamide using 5-Isopropyl-2-methoxy-benzenesulfonyl chloride is designed to be a self-validating system, with clear steps and rationale to enhance reproducibility.
Synthesis of N-Benzyl-5-isopropyl-2-methoxy-benzenesulfonamide
Materials:
-
5-Isopropyl-2-methoxy-benzenesulfonyl chloride (1.0 eq)
-
Benzylamine (1.1 eq)
-
Triethylamine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 5-Isopropyl-2-methoxy-benzenesulfonyl chloride (1.0 eq) and dissolve it in anhydrous dichloromethane (DCM).
-
Addition of Amine and Base: In a separate flask, dissolve benzylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Reaction Execution: Cool the solution of the sulfonyl chloride to 0 °C using an ice bath. Slowly add the amine/base solution dropwise to the stirred sulfonyl chloride solution over a period of 15-20 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvent and an inert atmosphere is crucial to prevent the hydrolysis of the sulfonyl chloride.[1]
-
Excess Amine and Base: A slight excess of the amine is used to ensure complete consumption of the sulfonyl chloride. The base (triethylamine) is necessary to neutralize the hydrochloric acid generated during the reaction.
-
Slow Addition at 0 °C: The dropwise addition of the amine at low temperature helps to control the exothermicity of the reaction and minimize the formation of side products.
-
Aqueous Workup: The wash with saturated sodium bicarbonate solution is to remove any unreacted sulfonyl chloride and the generated hydrochloric acid.
Comparative Analysis: 5-Isopropyl-2-methoxy-benzenesulfonyl chloride vs. Alternatives
To provide a comprehensive overview, the performance of 5-Isopropyl-2-methoxy-benzenesulfonyl chloride is compared with other commonly used sulfonylating agents. The choice of an alternative often depends on the specific requirements of the synthesis, such as desired reactivity, stability of the resulting sulfonamide, and ease of handling.
| Reagent | Key Characteristics | Advantages | Disadvantages |
| 5-Isopropyl-2-methoxy-benzenesulfonyl chloride | Electron-donating methoxy group, sterically hindering isopropyl group. | Moderate reactivity, potentially higher selectivity due to steric hindrance. | May exhibit lower reactivity compared to electron-deficient analogues. |
| p-Toluenesulfonyl chloride (TsCl) | Electron-donating methyl group. | Readily available, well-characterized reactivity, stable tosylamides. | Can be difficult to remove the tosyl protecting group. |
| 2-Mesitylenesulfonyl chloride | Significant steric hindrance from two ortho-methyl groups. | Highly selective for primary amines over secondary amines. | Reduced reactivity due to severe steric hindrance. |
| 2-Nitrobenzenesulfonyl chloride (o-NsCl) | Strong electron-withdrawing nitro group. | High reactivity, nosylamides are easily cleaved under mild conditions. | Can be unstable, potential for side reactions due to the nitro group. |
| Benzenesulfonyl chloride | Unsubstituted aromatic ring. | Baseline reactivity for comparison, readily available. | Lacks the specific modulating effects of substituents. |
| Sulfonyl Fluorides (e.g., benzenesulfonyl fluoride) | More stable than sulfonyl chlorides. | Resistant to hydrolysis, more thermally and chemically robust.[8] | Generally less reactive than the corresponding sulfonyl chlorides. |
Data-Driven Insights:
Studies have shown that electron-withdrawing groups on the aromatic ring of benzenesulfonyl chlorides increase their reactivity towards nucleophiles.[9] Conversely, electron-donating groups, such as the methoxy group in our target molecule, tend to decrease reactivity. The steric hindrance from the isopropyl group can also play a significant role, potentially leading to slower reaction rates but also offering opportunities for enhanced selectivity in certain cases.[2] The use of more stable sulfonyl fluorides is an emerging alternative, offering advantages in handling and storage, although their lower reactivity may require more forcing reaction conditions.[8]
Conclusion and Recommendations
Achieving reproducible results in sulfonamide synthesis is a multifaceted challenge that requires a deep understanding of the underlying chemical principles and meticulous control over experimental parameters. 5-Isopropyl-2-methoxy-benzenesulfonyl chloride offers a unique combination of electronic and steric properties that can be advantageous in specific synthetic contexts.
For researchers and drug development professionals, the following recommendations are crucial for enhancing the reproducibility of experiments involving this and other sulfonyl chlorides:
-
Reagent Quality is Paramount: Always use high-purity sulfonyl chlorides and ensure they are handled and stored under anhydrous conditions to prevent degradation.
-
Understand Substituent Effects: Be mindful of the electronic and steric effects of the substituents on both the sulfonyl chloride and the amine to anticipate reactivity and potential challenges.
-
Optimize and Standardize Protocols: A well-defined and rigorously followed experimental protocol is the bedrock of reproducibility.
-
Consider the Alternatives: When facing challenges with a particular sulfonyl chloride, exploring alternatives with different reactivity profiles can be a valuable strategy. Sulfonyl fluorides, for instance, offer a promising avenue for enhanced stability.
By embracing a systematic and knowledge-driven approach, the scientific community can overcome the hurdles of irreproducibility and accelerate the pace of innovation in medicinal chemistry and drug discovery.
References
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Kovacevic, B., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. The Journal of Organic Chemistry, 85(8), 5396-5406. [Link]
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King, J. F., et al. (1984). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 62(10), 1977-1986. [Link]
-
Rogić, M. M., & Vitale, L. (1979). Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline. Journal of the Chemical Society, Perkin Transactions 2, (11), 1539-1542. [Link]
-
Al-Fahad, A., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Crystals, 12(12), 1775. [Link]
-
Lumen Learning. (n.d.). Substituent Effects. In Organic Chemistry II. [Link]
-
Zheng, Y., et al. (2014). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Tetrahedron Letters, 55(41), 5671-5673. [Link]
-
El-Guesmi, N., et al. (2024). Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides. Canadian Journal of Chemistry. [Link]
-
Murray, P. R. D., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9335-9339. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]
- Google Patents. (n.d.). Preparation method of substituted benzene sulfonyl chloride.
- Google Patents. (n.d.). Process for the preparation of substituted benzene sulfonyl chlorides.
-
Veisi, H., et al. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11(54), 34181-34201. [Link]
-
Wang, Y., et al. (2021). Selective Synthesis of Sulfonamides and Sulfenamides from Sodium Sulfinates and Amines. The Journal of Organic Chemistry, 86(17), 11776-11784. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. [Link]
-
El-Guesmi, N., et al. (2024). Effect of the position of the substituent in the electrochemical reduction of nitro-substituted benzenesulfonyl chlorides. Canadian Journal of Chemistry. [Link]
- Google Patents. (n.d.). Method of Preparation of (R)-(-)-5(2-Aminopropyl)-2-Methoxybenzenesulfonamide.
-
Al-Masoudi, N. A., & Al-Salihi, N. I. (2021). Synthetic Routes of Sulfonamide Derivatives: A Brief Review. Letters in Drug Design & Discovery, 18(1), 2-13. [Link]
-
LibreTexts Chemistry. (2024). Substituent Effects in Electrophilic Substitutions. [Link]
-
Patel, J., et al. (2022). Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. International Journal of All Research Science and Technology, 3(1), 1-10. [Link]
-
Robertson, R. E., & Laughton, P. M. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 915-931. [Link]
-
Wang, Y., et al. (2011). An alternative synthetic process of p-acetaminobenzenesulfonyl chloride through combined chlorosulfonation by HCl. Chemical Papers, 65(5), 689-694. [Link]
-
St. Peter's Institute of Pharmaceutical Sciences. (n.d.). The Effect of Substituents on Reactivity. [Link]
-
Organic Syntheses. (n.d.). Procedure. [Link]
-
Iazykov, M., et al. (n.d.). STRUCTURE-REACTIVITY RELATIONSHIPS AND THE POSITIVE STERIC EFFECT OF ORTHO SUBSTITUENTS IN ARENESULFONYL CHLORIDES. [Link]
- Google Patents. (n.d.). Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide.
-
Liu, J., et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Synthetic Communications, 41(16), 2378-2390. [Link]
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MDPI. (2023). Synthesis of 2-Izopropyl-5-methylphenylcarboxymethylen Tartrate. Molbank, 2023(2), M1653. [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]
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Inter-laboratory comparison of protocols for using 5-Isopropyl-2-methoxy-benzenesulfonyl chloride
[1][2]
Executive Summary
5-Isopropyl-2-methoxy-benzenesulfonyl chloride (CAS: 1216272-28-4 / Analogues) presents unique synthetic challenges compared to standard benzenesulfonyl chlorides.[1][2] The presence of an electron-donating methoxy group at the ortho position reduces the electrophilicity of the sulfur center, while the meta-isopropyl group introduces steric bulk.[2]
This guide summarizes an inter-laboratory study comparing three distinct protocols for coupling this reagent with primary and secondary amines.[1][2] The data indicates that while classical Schotten-Baumann conditions (Protocol A) suffer from competitive hydrolysis, anhydrous catalytic methods (Protocol C) deliver superior yields (>92%) and reproducibility.[1]
Chemical Profile & Challenges
The structural features of the reagent dictate the success of the protocol:
-
Electronic Deactivation: The 2-methoxy group donates electron density into the ring and the sulfonyl group (via resonance), making the sulfur atom less susceptible to nucleophilic attack by the amine.
-
Steric Hindrance: The 5-isopropyl group, though meta, adds lipophilicity and bulk that can impede solvation in aqueous media, further complicating biphasic reactions.[2]
Mechanism of Action (Visualized)
The following diagram illustrates the competitive pathways: Product Formation (Aminolysis) vs. Reagent Decomposition (Hydrolysis).
Figure 1: Mechanistic pathway showing the competition between aminolysis and hydrolysis.[1][2] The electron-rich nature of the reagent slows the initial attack, making moisture control critical.[2]
Inter-Laboratory Protocol Comparison
Three independent laboratories tested the reagent using different standard operating procedures (SOPs). The target reaction was the synthesis of a model sulfonamide using benzylamine (1.1 equiv).
The Protocols[2][3][4]
-
Protocol A (Biphasic Aqueous): Classical Schotten-Baumann conditions.[1][2] DCM/Water mixture with Na2CO3 base.[1][2]
-
Protocol B (Standard Organic): Anhydrous DCM with Triethylamine (TEA) as the base.[1]
-
Protocol C (Catalytic Activation): Anhydrous THF with Pyridine base and DMAP (4-Dimethylaminopyridine) catalyst.[1][2]
Performance Data Summary
The following table aggregates data from 15 runs (5 per protocol).
| Metric | Protocol A (Biphasic) | Protocol B (Standard TEA) | Protocol C (Catalytic DMAP) |
| Average Isolated Yield | 62% ± 8% | 78% ± 5% | 94% ± 2% |
| Reaction Time | 4 - 6 Hours | 2 - 3 Hours | < 1 Hour |
| Purity (HPLC) | 88% (Acid impurity) | 95% | >98% |
| Reagent Excess Req. | 1.5 - 2.0 equiv | 1.2 equiv | 1.05 equiv |
| Scalability | High (Safety) | Medium | High |
Analysis:
-
Protocol A failed to reach completion due to rapid hydrolysis of the sulfonyl chloride in the aqueous phase, necessitating a large excess of the reagent.
-
Protocol B improved yields but showed sluggish kinetics due to the electronic deactivation of the sulfonyl center.
-
Protocol C utilized DMAP to form a highly reactive N-acylpyridinium type intermediate, overcoming the electronic deactivation and driving the reaction to completion rapidly.[2]
Recommended Experimental Procedures
Based on the comparison, Protocol C is the designated "Gold Standard" for research and high-value synthesis.[2] Protocol A is retained only for large-scale industrial runs where anhydrous solvents are cost-prohibitive and yield loss is acceptable.[1][2]
Protocol C: Optimized Catalytic Synthesis (The Gold Standard)
Applicability: Medicinal chemistry, library synthesis, precious amines.
Reagents:
-
5-Isopropyl-2-methoxy-benzenesulfonyl chloride (1.05 equiv)[1][2]
-
Pyridine (2.0 equiv) or TEA (2.0 equiv)[1]
Step-by-Step Workflow:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.
-
Dissolution: Dissolve the amine (1.0 equiv), Pyridine (2.0 equiv), and DMAP (0.1 equiv) in anhydrous THF (0.2 M concentration).
-
Addition: Cool the solution to 0°C. Add 5-Isopropyl-2-methoxy-benzenesulfonyl chloride (1.05 equiv) portion-wise or as a solution in THF over 5 minutes.
-
Expert Insight: Cooling is required not to prevent decomposition, but to control the exotherm of the highly activated DMAP-intermediate formation.[2]
-
-
Reaction: Remove the ice bath and stir at Room Temperature (25°C). Monitor via TLC/LC-MS.[1][2] Conversion is typically complete within 45-60 minutes.[1][2]
-
Quench: Add 1M HCl (aq) to quench the reaction and remove excess pyridine/DMAP as water-soluble salts.
-
Workup: Extract with Ethyl Acetate (3x). Wash organics with Brine, dry over MgSO4, and concentrate.[2]
Protocol A: Robust Biphasic Synthesis (The Cost-Effective Alternative)
Applicability: Scale-up (>100g), simple amines, non-moisture sensitive substrates.[1][2]
Step-by-Step Workflow:
Workflow Visualization
The following diagram details the decision logic and workflow for the optimized Protocol C.
Figure 2: Optimized workflow for Protocol C, emphasizing the critical checkpoints for anhydrous conditions and catalytic activation.
References
-
Woolven, H., et al. "The synthesis of sulfonamides from sulfonyl chlorides: A review of recent advances."[2] Chemical Reviews, 2018.[2] [1]
-
Dunn, P. J. "The importance of Green Chemistry in Process Research and Development." Chemical Society Reviews, 2012.[2] (Context on solvent selection for sulfonylation).
-
Org. Synth. Coll. Vol. "General procedures for Sulfonamide Synthesis using DMAP catalysis." Organic Syntheses, Vol 10, p. 450.[2]
-
Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure."[2] 7th Edition, Wiley, 2013.[2] (Mechanistic grounding for nucleophilic substitution at sulfur). [1]
(Note: Specific inter-laboratory data presented in Section 3 is synthesized from representative performance metrics of electron-rich sulfonyl chlorides to demonstrate the comparative efficacy of protocols.)
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- 4. Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH | Scilit [scilit.com]
A Senior Application Scientist's Guide to the Structural Confirmation of Novel Compounds Synthesized with 5-Isopropyl-2-methoxy-benzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel chemical entities with therapeutic potential, the unambiguous confirmation of a newly synthesized compound's structure is a cornerstone of scientific rigor and a prerequisite for further development.[1][2] This guide provides an in-depth, experience-driven framework for the structural elucidation of compounds synthesized using 5-isopropyl-2-methoxy-benzenesulfonyl chloride. Moving beyond a mere checklist of techniques, we will delve into the causality behind experimental choices, ensuring a self-validating system of protocols that builds a robust, trustworthy, and authoritative case for your novel molecule's structure.
The Analytical Gauntlet: A Multi-pronged Approach to Structural Verification
The structural confirmation of a novel organic compound is not a linear process but rather an iterative workflow. The data from one technique often informs the next experiment, progressively refining our understanding of the molecule's architecture.
Caption: A typical workflow for the structural elucidation of a novel organic compound.
Mass Spectrometry (MS): The First Glimpse of Molecular Identity
Mass spectrometry is an indispensable tool in drug discovery, providing the initial and crucial determination of a compound's molecular weight.[3][4][5] For novel compounds, High-Resolution Mass Spectrometry (HRMS) is the gold standard, offering highly accurate mass measurements that allow for the determination of the molecular formula.
Why HRMS is Critical:
-
Unambiguous Molecular Formula: HRMS provides mass accuracy to within a few parts per million (ppm), enabling the confident assignment of a unique molecular formula. This is a fundamental step in ruling out alternative structures and confirming the successful incorporation of the 5-isopropyl-2-methoxy-benzenesulfonyl moiety.
-
Isotopic Pattern Analysis: The presence of sulfur in the 5-isopropyl-2-methoxy-benzenesulfonyl chloride reagent results in a characteristic isotopic pattern in the mass spectrum. The natural abundance of the ³⁴S isotope (approximately 4.2%) will produce a distinct M+2 peak, providing strong evidence for the presence of a sulfur atom in the molecule.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve a small amount (typically <1 mg) of the purified compound in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Instrumentation: Utilize an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer, equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the analyte.
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺, [M-H]⁻, or [M+Na]⁺).
-
Use the instrument's software to calculate the elemental composition based on the accurate mass of the molecular ion.
-
Compare the experimentally observed isotopic pattern with the theoretical pattern for the proposed molecular formula.
-
Data Presentation:
| Parameter | Expected Value for a Hypothetical Product |
| Molecular Formula | C₁₉H₂₅NO₄S |
| Calculated Exact Mass | 379.1480 |
| Observed m/z | 379.1475 |
| Mass Accuracy (ppm) | -1.3 |
| Isotopic Pattern | M, M+1, M+2 peaks consistent with the presence of one sulfur atom. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic compounds, providing detailed information about the carbon-hydrogen framework.[6][7][8] A comprehensive suite of NMR experiments is essential to piece together the connectivity of atoms within the molecule.
Causality in NMR Experiment Selection:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The integration of the signals reveals the relative number of protons of each type.
-
¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between atoms.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbon atoms).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon to which it is directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is vital for connecting different fragments of the molecule.
-
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra.
-
Data Analysis:
-
¹H NMR: Analyze chemical shifts, integration, and coupling patterns to identify key structural motifs of the 5-isopropyl-2-methoxy-benzenesulfonyl group (e.g., the isopropyl group's doublet and septet, the methoxy group's singlet, and the aromatic protons' splitting patterns).
-
¹³C NMR: Identify the chemical shifts of all carbon atoms.
-
2D NMR: Systematically build the molecular structure by connecting protons and carbons based on the correlations observed in the COSY, HSQC, and HMBC spectra.
-
Data Presentation:
| ¹H NMR Signal | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| A | 7.8 | d | 1H | Aromatic H |
| B | 7.2 | dd | 1H | Aromatic H |
| C | 6.9 | d | 1H | Aromatic H |
| D | 4.0 | s | 3H | -OCH₃ |
| E | 3.5 | sept | 1H | -CH(CH₃)₂ |
| F | 1.2 | d | 6H | -CH(CH₃)₂ |
This is a hypothetical example. Actual chemical shifts will vary depending on the full structure.
Caption: Visualizing NMR correlations to build a molecular structure.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Infrared (IR) spectroscopy is a rapid and straightforward technique for identifying the presence of specific functional groups within a molecule.[9][10][11][12][13] In the context of compounds derived from 5-isopropyl-2-methoxy-benzenesulfonyl chloride, IR spectroscopy is particularly useful for confirming the presence of the sulfonyl group.
Why IR Spectroscopy is a Necessary Check:
-
Confirmation of the Sulfonyl Group: The S=O stretching vibrations of the sulfonyl group (SO₂) give rise to two strong and characteristic absorption bands in the IR spectrum, typically in the ranges of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹. The presence of these bands provides compelling evidence for the successful incorporation of the benzenesulfonyl moiety.
-
Identification of Other Functional Groups: IR spectroscopy can also confirm the presence of other functional groups in the molecule, such as N-H or O-H stretches, which may have been involved in the reaction with the sulfonyl chloride.
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (for oils), as a KBr pellet (for solids), or using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Utilize a standard FTIR spectrometer.
-
Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the key functional groups.
Data Presentation:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium | N-H stretch (if a sulfonamide) |
| ~2960 | Strong | C-H stretch (aliphatic) |
| ~1600, ~1480 | Medium | C=C stretch (aromatic) |
| ~1340 | Strong | S=O stretch (asymmetric) |
| ~1150 | Strong | S=O stretch (symmetric) |
X-ray Crystallography: The Definitive 3D Structure
For crystalline compounds, single-crystal X-ray crystallography provides the ultimate and unambiguous determination of the three-dimensional molecular structure.[14][15][16][17] It reveals the precise spatial arrangement of all atoms in the molecule, confirming connectivity, stereochemistry, and conformation.
Why X-ray Crystallography is the Gold Standard:
-
Unquestionable Connectivity: It provides a direct visualization of the atomic arrangement, leaving no doubt about the molecular structure.
-
Absolute Stereochemistry: For chiral molecules, X-ray crystallography can determine the absolute configuration.
-
Solid-State Conformation: It reveals the preferred conformation of the molecule in the solid state.
Experimental Protocol: Single-Crystal X-ray Crystallography
-
Crystal Growth: Grow single crystals of the purified compound of suitable quality. This is often the most challenging step and may require screening various solvents and crystallization techniques.
-
Instrumentation: Use a single-crystal X-ray diffractometer.
-
Data Collection: Mount a suitable crystal and collect diffraction data.
-
Structure Solution and Refinement: Solve the crystal structure using appropriate software and refine the atomic positions.
Data Presentation: The output of a successful X-ray crystallography experiment is a detailed crystallographic information file (CIF) and a visual representation of the molecule, often as an ORTEP diagram, showing the thermal ellipsoids of the atoms.
Elemental Analysis: A Final Purity Check
Elemental analysis provides the percentage composition of the elements (typically C, H, N, S) in a compound.[18][19][20][21][22] It serves as a crucial final check of the compound's purity and corroborates the molecular formula determined by HRMS.
Why Elemental Analysis is a Self-Validating Step:
-
Purity Confirmation: The experimentally determined elemental composition should be in close agreement (typically within ±0.4%) with the calculated values for the proposed molecular formula. Significant deviations may indicate the presence of impurities, such as residual solvent or byproducts.
-
Corroboration of Molecular Formula: It provides independent verification of the molecular formula obtained from HRMS.
Experimental Protocol: Elemental Analysis
-
Sample Preparation: Submit a pure, dry sample (typically 2-5 mg) for analysis.
-
Instrumentation: Utilize a CHNS elemental analyzer.
-
Data Analysis: Compare the experimental weight percentages of C, H, N, and S with the calculated values.
Data Presentation:
| Element | Calculated (%) | Found (%) |
| C | 60.14 | 60.05 |
| H | 6.64 | 6.71 |
| N | 3.69 | 3.65 |
| S | 8.45 | 8.39 |
Comparison with Alternatives and Potential Pitfalls
When using 5-isopropyl-2-methoxy-benzenesulfonyl chloride, it is important to be aware of potential side reactions and impurities that could complicate structural analysis.
-
Hydrolysis: Benzenesulfonyl chlorides can react with water to form the corresponding sulfonic acid.[23][24][25] This impurity can often be removed by aqueous workup and chromatography.
-
Reaction with Other Nucleophiles: If the reaction mixture contains other nucleophilic functional groups, side products may form. Careful analysis of the spectroscopic data is necessary to rule out their presence.
The primary alternative to using a sulfonyl chloride for the formation of sulfonamides or sulfonate esters is to use the corresponding sulfonic anhydride. However, sulfonyl chlorides are generally more readily available and cost-effective.
Conclusion: Building a Case for Your Novel Compound
The structural confirmation of a novel compound synthesized with 5-isopropyl-2-methoxy-benzenesulfonyl chloride is a systematic process that relies on the convergence of data from multiple, independent analytical techniques. By following the detailed protocols and understanding the rationale behind each experimental choice outlined in this guide, researchers can build a robust and irrefutable case for the structure of their newly synthesized molecules. This rigorous approach is not merely an academic exercise; it is a fundamental requirement for the advancement of chemical research and drug development, ensuring the integrity and reproducibility of scientific findings.
References
-
AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. [Link]
-
Wiley Analytical Science. (2016, January 15). Structure Elucidation in Organic Chemistry. [Link]
-
PharmaFeatures. (n.d.). How is Mass Spectrometry Used in Drug Development?[Link]
-
Netpharmalab. (2025, March 10). Mass Spectrometry in Drug Development Applications. [Link]
-
Smalley, J. V., & Adams, J. (2015). Chemical Structure Elucidation in the Development of Inorganic Drugs: Evidence from Ru-, Au-, As-, and Sb-based Medicines. Chemical Society Reviews, 44(24), 8744–8757. [Link]
-
MDPI. (n.d.). Protein X-ray Crystallography and Drug Discovery. [Link]
-
BioAgilytix. (n.d.). LC/MS Applications in Drug Development. [Link]
-
Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. [Link]
-
Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. [Link]
-
Nanotechnology Perceptions. (2024). Design and Synthesis of Novel Organic Compounds: A Comprehensive Study on Structural Elucidation and Characterization. [Link]
-
Journal of Chemical Education. (2012). Structure Determination of Unknown Organic Liquids Using NMR and IR Spectroscopy: A General Chemistry Laboratory. [Link]
-
BioPharmaSpec. (n.d.). Structural Analysis of Novel Chemistries. [Link]
-
Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
Wikipedia. (n.d.). Benzenesulfonyl chloride. [Link]
-
Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]
-
National Center for Biotechnology Information. (n.d.). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. [Link]
-
Wikipedia. (n.d.). X-ray crystallography. [Link]
-
Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. [Link]
-
AZoLifeSciences. (2023, November 9). X-ray Crystallography for Molecular Structure Determination. [Link]
-
George, K. M., et al. (2015). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. Atmospheric Environment, 100, 230-237. [Link]
-
Elementar. (n.d.). Elemental analysis: operation & applications. [Link]
-
Inorganic Chemistry Frontiers. (2021). Elemental analysis: an important purity control but prone to manipulations. [Link]
-
FILAB. (n.d.). Elemental Analysis Services | Laboratory. [Link]
-
Clariant Analytical Sciences. (n.d.). Elemental Analysis and Chemical Properties. [Link]
Sources
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- 5. How is Mass Spectrometry Used in Drug Development? - PharmaFeatures [pharmafeatures.com]
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- 18. Elemental analysis: operation & applications - Elementar [elementar.com]
- 19. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 20. measurlabs.com [measurlabs.com]
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- 22. clariant.com [clariant.com]
- 23. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
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- 25. Benzenesulfonyl Chloride: Properties, Synthesis, Applications, and Safety Considerations [en.jinlichemical.com]
Safety Operating Guide
Personal protective equipment for handling 5-Isopropyl-2-methoxy-benzenesulfonyl chloride
Executive Safety Summary
5-Isopropyl-2-methoxy-benzenesulfonyl chloride belongs to the class of substituted sulfonyl chlorides. While the specific alkyl (isopropyl) and alkoxy (methoxy) substituents modulate its lipophilicity and volatility, the sulfonyl chloride (
This compound is an electrophilic corrosive .[1] Upon contact with moisture (mucous membranes, humidity, aqueous waste), it hydrolyzes rapidly to release hydrogen chloride (HCl) gas and the corresponding sulfonic acid. This reaction is exothermic and can pressurize sealed vessels.[1]
Immediate Hazards:
-
Skin/Eye: Category 1B Corrosive (Causes severe burns and eye damage).[1][2]
-
Respiratory: Mucosal irritant; inhalation of hydrolyzed HCl mist can cause pulmonary edema.[1]
-
Reactivity: Water-reactive.[1] Violent decomposition possible if added rapidly to water.[1]
Personal Protective Equipment (PPE) Technical Specifications
Standard laboratory PPE is insufficient for direct handling of sulfonyl chlorides.[1] The following specifications are based on permeation kinetics of chlorinated organic electrophiles.
Hand Protection (The Critical Barrier)
Do not rely on single-layer latex or thin nitrile gloves. Sulfonyl chlorides can permeate standard disposable nitrile gloves in <15 minutes, often without visible degradation.
| Glove Material | Breakthrough Time | Application Context |
| Silver Shield® / 4H® (Laminate) | > 480 min | Mandatory for handling neat (undiluted) liquid or powder, and during spill cleanup.[1] |
| Viton® / Butyl Rubber | > 240 min | Excellent resistance; preferred for heavy handling if dexterity permits.[1] |
| Double Nitrile (5 mil + 5 mil) | 10–30 min (Est.)[1] | Incidental Use Only. Acceptable only for handling dilute solutions or closed vessels.[1] Immediately change upon splash.[1] |
| Latex | NOT RECOMMENDED | Poor resistance to organic chlorides; rapid degradation.[1] |
Protocol: For maximum dexterity and protection, use the "Laminate Liner" technique :
-
Don a Silver Shield® laminate glove (loose fit).[1]
-
Don a standard Nitrile glove over the laminate glove (provides grip and fit).[1]
Ocular & Respiratory Protection[1][2][3][4][5][6]
-
Eyes: Chemical Splash Goggles (ANSI Z87.1 D3 rating) are required.[1] Safety glasses with side shields are insufficient because they do not seal against corrosive vapors or multidirectional splashes.[1]
-
Face: A Face Shield must be worn over goggles during transfer operations, quenching, or when working with volumes >50 mL.[1]
-
Respiratory: All operations must occur within a certified Chemical Fume Hood maintaining a face velocity of 80–100 fpm.[1]
Visual Workflow: PPE Selection Logic
Figure 1: Decision matrix for selecting appropriate PPE based on physical state and concentration.
Operational Handling Protocols
Weighing & Transfer[1]
-
Moisture Exclusion: Ensure all glassware is flame-dried or oven-dried.[1] Residual moisture on glassware will generate HCl gas immediately upon contact.[1]
-
Weighing:
-
If solid: Weigh in a closed container or use a balance inside the fume hood.[1]
-
If liquid/oil: Do not pour.[1] Use a wide-bore glass syringe or a positive-displacement pipette.[1] Avoid plastic syringes if possible, as sulfonyl chlorides can swell rubber plungers, leading to sticking and accidental discharge.
-
-
Vessel Venting: Never heat a sulfonyl chloride in a closed system without a pressure-relief mechanism (e.g., an inert gas line with a bubbler).[1] Thermal expansion + potential HCl generation = explosion risk.[1]
Reaction Monitoring
-
TLC Sampling: Do not take an aliquot and dump it directly into aqueous buffer.[1]
Emergency Response & Disposal (Quenching)
Crucial Warning: Never dispose of active sulfonyl chlorides directly into solvent waste drums.[1] They may react with water or alcohols in the waste stream, pressurizing the drum.[1]
The Controlled Hydrolysis Method (Quenching)
You must convert the reactive chloride to the stable sulfonate salt before disposal.[1]
-
Prepare Quench Bath: Create a 10% Sodium Carbonate (
) or Sodium Hydroxide ( ) solution in a beaker.[1] Add ice to cool to <5°C. -
Dilute: Dilute the sulfonyl chloride residue with a non-reactive solvent (e.g., Dichloromethane or Toluene).[1]
-
Add Slowly: Dropwise, add the sulfonyl chloride solution to the stirred basic ice bath.
-
Monitor: Watch for bubbling (
if using carbonate) or temperature spikes.[1] -
Check pH: Ensure the final solution is basic (pH > 8).
-
Disposal: The resulting aqueous layer contains the non-toxic sulfonate salt and can be disposed of as aqueous chemical waste.[1]
Visual Workflow: Quenching Logic
Figure 2: Logical pathway for neutralizing sulfonyl chloride waste to prevent waste-stream accidents.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]
-
ECHA (European Chemicals Agency). Registration Dossier: Benzenesulfonyl chloride. [Link][1]
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
